molecular formula C7H11NO2 B053977 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 119103-15-0

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B053977
CAS No.: 119103-15-0
M. Wt: 141.17 g/mol
InChI Key: CWVQBVRGOKBTQJ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a highly valuable, constrained bicyclic building block in medicinal chemistry and drug discovery. This compound features a bridged azabicyclic scaffold that imparts significant three-dimensional structural rigidity, making it an excellent template for exploring novel chemical space and designing conformationally restricted pharmacophores. Its primary research value lies in its application as a key synthon for the synthesis of sophisticated molecular architectures, particularly in the development of protease inhibitors, neurotransmitter analogs, and other biologically active targets where the precise spatial orientation of functional groups is critical for binding affinity and selectivity.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-1-3-8(5-7)4-2-7/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVQBVRGOKBTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611371
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119103-15-0
Record name 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a conformationally constrained amino acid analogue of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthetic strategies, and its pivotal role as a structural motif in modern medicinal chemistry.

Introduction: A Rigid Scaffold for Innovative Drug Design

This compound is a bicyclic amino acid that has garnered considerable attention in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a unique advantage in the design of novel therapeutics. By incorporating this constrained scaffold, medicinal chemists can pre-organize the conformation of a molecule to enhance its binding affinity and selectivity for a specific biological target. This often leads to improved potency, reduced off-target effects, and more favorable pharmacokinetic profiles. The strategic importance of this molecule lies in its ability to serve as a proline bioisostere, providing structural rigidity that is highly sought after in the development of peptidomimetics and other complex bioactive molecules.

The core structure, an azabicyclic ring system, imparts a fixed spatial arrangement of its substituents, which is instrumental in probing the intricate binding pockets of enzymes and receptors. This guide will explore the fundamental aspects of this valuable building block, from its basic properties to its application in the synthesis of targeted therapies.

Chemical Identity and Physicochemical Properties

The definitive identification of a chemical entity is paramount for its application in research and development. This compound is most commonly identified by its Chemical Abstracts Service (CAS) numbers, which vary depending on its salt form.

  • This compound: CAS No. 119102-22-6

  • This compound hydrobromide: CAS No. 119103-15-0[1]

  • This compound hydrochloride: CAS No. 119102-95-3[2][3]

PropertyValue (Computed)Source
Molecular FormulaC₇H₁₁NO₂PubChem[2]
Molecular Weight141.17 g/mol PubChem[2]
XLogP3-2.4PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count1PubChem[2]
Exact Mass141.078978594 g/mol PubChem[2]
Topological Polar Surface Area40.5 ŲPubChem[2]
Heavy Atom Count10PubChem[2]
Complexity170PubChem[2]

For the hydrochloride salt, a solid physical form is noted, with storage recommended at room temperature.[3]

Synthesis of the Azabicyclo[2.2.1]heptane Core

A definitive, step-by-step protocol for the synthesis of this compound is not prominently described in publicly accessible literature. However, the synthesis of structurally related azabicyclo[2.2.1]heptane derivatives has been well-documented. These established methodologies provide a strong foundation for a plausible synthetic approach. A common and effective strategy involves the construction of the bicyclic ring system through intramolecular cyclization or cycloaddition reactions.

One of the most powerful methods for constructing bicyclic systems is the Diels-Alder reaction . For the synthesis of a related compound, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a Diels-Alder reaction using methyl 2-benzamidoacrylate as the dienophile has been successfully employed. This general approach can be adapted to target the 4-carboxylic acid isomer.

Below is a conceptual workflow illustrating a plausible synthetic strategy.

G cluster_0 Conceptual Synthetic Workflow start Protected Pyrrolidine Derivative intermediate1 Functionalized Pyrrolidine start->intermediate1 Introduction of a 2-carbon unit intermediate2 Bicyclic Precursor intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Deprotection

Caption: Conceptual workflow for the synthesis of the target molecule.

Illustrative Experimental Protocol: Synthesis of a 7-Azabicyclo[2.2.1]heptane Analogue

The following protocol, adapted from the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, illustrates a key cyclization step that is central to forming the bicyclic core.

Step 1: Preparation of the Cyclization Precursor

A suitably substituted cyclohexane derivative, for example, a trans-4-amino-1-mesyloxycyclohexane-1-carboxylate, is prepared through a multi-step synthesis, often starting from a Diels-Alder adduct.

Step 2: Base-Promoted Intramolecular Nucleophilic Displacement

  • The precursor (1 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

  • A strong, non-nucleophilic base, for example, potassium tert-butoxide (t-BuOK), is added to the solution at room temperature.

  • The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The base promotes an internal nucleophilic attack of the amino group, displacing the mesylate and forming the 7-azabicyclo[2.2.1]heptane ring system.

Step 3: Deprotection

The protecting groups on the nitrogen and the carboxylic acid are removed under appropriate conditions (e.g., acid hydrolysis for a benzamide group) to yield the final amino acid.

This generalized protocol highlights the core chemical transformation. The choice of starting materials, protecting groups, and reaction conditions would need to be specifically tailored for the synthesis of the 4-carboxylic acid isomer.

Applications in Drug Development: A Scaffold for Targeted Therapies

The rigid nature of the this compound scaffold makes it a highly valuable component in the design of potent and selective therapeutic agents. Its incorporation into drug candidates can lead to a more defined interaction with the target protein, a critical factor for achieving high efficacy and minimizing adverse effects.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A significant application of the azabicyclo[2.2.1]heptane moiety is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

A notable example is Neogliptin , a potent DPP-4 inhibitor that incorporates a 2-azabicyclo[2.2.1]heptane scaffold. In this context, the bicyclic structure serves as a key recognition element that interacts with the active site of the DPP-4 enzyme. Molecular modeling studies have shown that the rigid framework of the azabicyclo[2.2.1]heptane moiety orients the other parts of the molecule for optimal binding within the S1 and S2 subsites of the DPP-4 active site.

DPP4_Inhibition DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Inactivation Pancreas Pancreas Incretins->Pancreas Stimulation Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Suppression of hepatic glucose production Inhibitor Azabicyclo[2.2.1]heptane- based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition

Caption: Signaling pathway of DPP-4 inhibition.

The causality behind this application is the principle of conformational constraint. The rigid azabicyclo[2.2.1]heptane scaffold reduces the entropic penalty of binding to the enzyme's active site, as the molecule does not need to adopt a specific conformation upon binding; it is already pre-organized in a favorable geometry. This leads to a higher binding affinity and, consequently, greater inhibitory potency.

Sigma (σ) Receptor Modulators for Neurological Disorders

The azabicyclo[2.2.1]heptane framework has also been explored as a scaffold for the development of ligands for sigma (σ) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including schizophrenia, depression, and neuropathic pain. The development of selective σ receptor modulators is an active area of research.

Studies on a series of N-substituted 7-azabicyclo[2.2.1]heptanes have revealed important structure-activity relationships (SAR). It has been demonstrated that the steric bulk and conformational restriction imposed by the bicyclic system are crucial for subtype selectivity. For instance, N-arylalkyl-7-azanorbornanes have shown greater selectivity for the σ₂ subtype compared to their more flexible pyrrolidine analogues. This suggests that the rigid framework of the azabicyclo[2.2.1]heptane core plays a key role in discriminating between the σ₁ and σ₂ receptor subtypes, a critical aspect for developing targeted therapies with fewer side effects.

Conclusion

This compound represents a powerful tool in the arsenal of medicinal chemists. Its inherent structural rigidity and its ability to act as a constrained proline analogue make it an attractive building block for the design of sophisticated, next-generation therapeutics. While detailed experimental data for the parent compound remains to be fully elucidated in the public domain, the extensive research on its derivatives underscores its immense potential. From potent DPP-4 inhibitors for the management of type 2 diabetes to selective sigma receptor modulators for neurological disorders, the applications of this unique scaffold continue to expand, paving the way for the discovery of novel and effective medicines.

References

  • PubChem. This compound. [Link]

  • Angene Chemical. This compound, hydrochloride | 119102-95-3. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273.
  • Liu, X., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(15), 5036-5039.

Sources

An In-Depth Technical Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride salt

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride, a conformationally restricted amino acid analogue of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, and its emerging role in shaping the future of therapeutic design.

Introduction: The Significance of Conformationally Restricted Analogues

In the realm of drug discovery, the precise three-dimensional arrangement of a molecule is paramount to its biological activity. Conformationally restricted analogues, such as the derivatives of 1-Azabicyclo[2.2.1]heptane, offer a rigid scaffold that minimizes the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. These structures serve as valuable tools for probing receptor-ligand interactions and as foundational building blocks for novel therapeutics.[1] The 1-Azabicyclo[2.2.1]heptane framework, in particular, introduces a unique spatial arrangement of functional groups, making it a compelling proline analogue for peptidomimetics and small molecule drug design.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt of this compound enhances its solubility in aqueous media, a desirable characteristic for biological assays and formulation studies.

PropertyValueSource
Molecular Formula C₇H₁₂ClNO₂PubChem
Molecular Weight 177.63 g/mol PubChem
IUPAC Name This compound;hydrochloridePubChem
CAS Number 119102-95-3PubChem
Boiling Point (Predicted) 257.7±23.0 °CChemicalBook[3]
Density (Predicted) 1.29±0.1 g/cm³ChemicalBook[3]
Topological Polar Surface Area 40.5 ŲPubChem[4]
Complexity 170PubChem[4]

Synthesis and Chemical Logic: A Plausible Synthetic Pathway

While a definitive, step-by-step synthesis for this compound hydrochloride is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established methodologies for related azabicyclic systems, such as the 7-azabicyclo[2.2.1]heptane analogues.[2] A key strategy often involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations.

A proposed synthetic workflow is outlined below:

G cluster_0 Core Bicyclic Formation cluster_1 Functional Group Manipulation cluster_2 Salt Formation A Dienophile (e.g., N-protected pyrrole derivative) C [4+2] Cycloaddition (Diels-Alder Reaction) A->C B Ketene Acetal or equivalent B->C D Azabicyclo[2.2.1]heptene intermediate C->D E Reduction of double bond D->E F Saturated Azabicyclo[2.2.1]heptane E->F G Introduction of Carboxylic Acid at C4 F->G H This compound G->H I Treatment with HCl H->I J Final Product: This compound hydrochloride I->J

Caption: Proposed synthetic pathway for this compound hydrochloride.

The causality behind this proposed pathway lies in the robustness of the Diels-Alder reaction for forming six-membered rings, which upon intramolecular cyclization can yield the desired bridged bicyclic structure. The subsequent steps of reduction and functionalization are standard organic chemistry transformations. The final treatment with hydrochloric acid protonates the basic nitrogen of the azabicyclo core, forming the stable and more soluble hydrochloride salt.[5]

Key Applications and Biological Significance

The rigid structure of this compound makes it an attractive scaffold in medicinal chemistry. Its derivatives have been explored for various therapeutic applications.

Constrained Proline Analogue in Peptidomimetics

The bicyclic nature of this compound mimics the turn structures often found in peptides, making it a valuable proline substitute.[2] By incorporating this analogue into a peptide sequence, researchers can lock the backbone into a specific conformation, which can enhance binding to the target receptor and improve metabolic stability by protecting against enzymatic degradation.

Potential Cardioprotective Effects

A study on a related aza-bicyclo-carboxylic acid derivative demonstrated significant cardioprotective effects in an ischemia-reperfusion injury model.[6] The study suggested that the compound's mechanism of action involves the modulation of cyclic adenosine monophosphate (cAMP) levels, which was blocked by the phosphodiesterase inhibitor rolofylline.[6] This suggests a potential therapeutic avenue for 1-Azabicyclo[2.2.1]heptane-based compounds in cardiovascular diseases.

G cluster_0 Proposed Cardioprotective Mechanism A Aza-bicyclo-carboxylic acid derivative B Adenosine Receptor (Potential Target) A->B Agonist/Modulator C Decreased cAMP levels B->C D Cardioprotective Effect (Reduced Infarct Area) C->D

Sources

An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Rigid Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the conformational control of small molecules is a paramount objective. The ability to present pharmacophoric elements in a well-defined spatial orientation can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. Rigid bicyclic systems, such as the 1-azabicyclo[2.2.1]heptane framework, have garnered considerable attention as valuable scaffolds for the design of novel therapeutic agents. This guide provides a detailed account of the discovery and historical synthesis of a key derivative of this scaffold, 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a molecule that has since become a valuable building block in medicinal chemistry.

The Genesis of this compound: A Quest for Cholinergic Agents

The discovery of this compound is rooted in the exploration of neuroactive compounds, specifically those targeting cholinergic receptors. In the late 1980s, researchers at Abbott Laboratories were investigating novel muscarinic cholinergic agonists for the potential treatment of cognitive disorders like Alzheimer's disease. Their efforts led to the synthesis and evaluation of a series of 1-azabicyclic compounds, with the goal of creating rigid analogs of known cholinergic agents.

The first public disclosure of this compound appeared in a patent filed in 1989, followed by a detailed scientific publication in the Journal of Medicinal Chemistry in 1990. This work detailed the synthesis of a variety of 4-substituted 1-azabicyclo[2.2.1]heptanes, including the carboxylic acid derivative, as part of a structure-activity relationship (SAR) study.

The Pioneering Synthesis: A Multi-step Approach from a Ketone Precursor

The inaugural synthesis of this compound, as detailed in the historical literature, commenced with the known starting material, 1-azabicyclo[2.2.1]heptan-4-one. The synthetic sequence was designed to introduce a carboxylic acid functionality at the bridgehead C4 position, a non-trivial transformation on this strained bicyclic system.

The overall synthetic workflow can be visualized as a two-stage process: the introduction of a carbon-based functional group at the 4-position that can be readily converted to a carboxylic acid, followed by the hydrolysis to the final product.

Synthesis_Workflow start 1-Azabicyclo[2.2.1]heptan-4-one intermediate 1-Azabicyclo[2.2.1]heptane-4-carbonitrile start->intermediate Cyanation product This compound intermediate->product Hydrolysis

A simplified workflow for the initial synthesis.
Part 1: Synthesis of the Key Intermediate: 1-Azabicyclo[2.2.1]heptane-4-carbonitrile

The crucial first step was the conversion of the ketone to a cyanohydrin, which could then be transformed into the target carbonitrile. This was a well-established method for one-carbon homologation.

Experimental Protocol:

  • Cyanohydrin Formation: 1-azabicyclo[2.2.1]heptan-4-one was treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon. The choice of TMSCN was advantageous as it is less hazardous than using hydrogen cyanide directly and the reaction conditions are generally mild.

  • Dehydration: The resulting cyanohydrin was then dehydrated to yield 1-azabicyclo[2.2.1]heptane-4-carbonitrile. This elimination reaction was typically achieved by treatment with a dehydrating agent like phosphorus oxychloride or thionyl chloride in a suitable solvent such as pyridine.

The rationale behind this two-step process lies in the reactivity of the carbonyl group. Direct cyanation to the nitrile is not feasible, whereas the formation of the cyanohydrin intermediate provides a pathway to the desired product.

Part 2: Hydrolysis to the Final Carboxylic Acid

With the carbonitrile in hand, the final step was the hydrolysis of the nitrile functionality to a carboxylic acid.

Experimental Protocol:

  • Acid Hydrolysis: The 1-azabicyclo[2.2.1]heptane-4-carbonitrile was subjected to strong acidic conditions. This was typically achieved by refluxing the nitrile in a concentrated aqueous acid solution, such as hydrochloric acid or sulfuric acid. The reaction proceeds through a series of intermediates, including a primary amide, which is further hydrolyzed to the carboxylic acid and ammonium salt.

  • Workup and Isolation: Following the hydrolysis, the reaction mixture was neutralized to an isoelectric point to precipitate the amino acid. The crude product was then purified by recrystallization to afford this compound, often as its hydrochloride salt.

The choice of strong acid for hydrolysis is critical to ensure the complete conversion of the stable nitrile group. The rigidity of the bicyclic system does not significantly hinder this transformation.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₇H₁₁NO₂141.17119102-22-6
This compound HClC₇H₁₂ClNO₂177.63119102-95-3
This compound HBrC₇H₁₂BrNO₂222.08119103-15-0

The Evolving Landscape: Modern Synthetic Approaches

Since its initial discovery, the synthesis of this compound and its derivatives has been refined. While the fundamental strategy of utilizing a C4-functionalized precursor often remains, modern methods may employ different reagents and catalytic systems to improve yields, reduce step counts, and enhance stereocontrol for chiral derivatives. The core principles established in the early work, however, laid the essential groundwork for the availability of this important building block.

Significance and Applications in Drug Development

The rigid structure of this compound makes it an attractive scaffold for several reasons:

  • Conformational Constraint: The bicyclic nature of the molecule locks the substituents in well-defined spatial orientations, reducing the entropic penalty upon binding to a biological target.

  • Novel Chemical Space: It provides access to three-dimensional structures that are distinct from more traditional, flexible aliphatic and aromatic systems.

  • Scaffold for Library Synthesis: The carboxylic acid functionality serves as a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening.

The initial focus on cholinergic agents has expanded, and this scaffold is now utilized in the design of ligands for a wide range of biological targets.

Conclusion

The discovery and initial synthesis of this compound represent a significant milestone in the development of rigid scaffolds for medicinal chemistry. Born from the pursuit of novel cholinergic agents, the pioneering synthetic work provided a practical route to this valuable building block. The insights gained from the early SAR studies and the foundational synthetic protocols continue to influence the design and preparation of conformationally constrained molecules for the development of new and improved therapeutics.

References

  • Orlek, B. S., et al. (1990). 4-Substituted 1-Azabicyclo[2.2.1]heptanes: Novel Muscarinic Cholinergic Agonists. Journal of Medicinal Chemistry, 33(8), 2188–2193. [Link]

  • Orlek, B. S., Blaney, F. E., Brown, F., et al. (1990). Substituted azabicyclic compounds. U.S. Patent No. 4,948,793. Washington, DC: U.S.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid: A Conformationally Restricted Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a conformationally rigid bicyclic amino acid of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the compound's nomenclature, physicochemical properties, synthesis, and its strategic application in the design of novel therapeutics. By functioning as a constrained proline analogue, this scaffold offers a unique tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide synthesizes field-proven insights with technical data to serve as a valuable resource for the scientific community.

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. The "escape from flatland"—a strategic shift from planar, aromatic structures to three-dimensional, saturated scaffolds—is a key approach to achieving these goals.[1] Bicyclic structures, such as the 1-azabicyclo[2.2.1]heptane core, are exemplary of this design philosophy. Their inherent rigidity reduces the entropic penalty of binding to a biological target, often leading to increased affinity and selectivity.[2]

This compound, in particular, serves as a non-chiral, conformationally restricted analogue of proline, a critical amino acid in many peptide and protein structures.[3] Its rigid framework allows for the precise orientation of substituents, making it an invaluable building block in medicinal chemistry for creating novel therapeutic agents, especially in neuroscience and for metabolic disorders.[4][5]

Nomenclature and Chemical Identity

A clear understanding of the nomenclature of this scaffold is essential for navigating the scientific literature and chemical databases.

IUPAC and Common Names
  • Systematic IUPAC Name: this compound

  • Common Synonyms: The compound is referenced by several synonyms in chemical literature and supplier catalogs. These include various permutations of the IUPAC name and catalog identifiers.

Chemical Identifiers

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number. It is also important to note the CAS numbers for its common salt forms, which are frequently used in synthesis and biological assays due to their improved solubility and handling properties.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound119103-15-0C₇H₁₁NO₂141.17
This compound hydrochloride119102-95-3[6]C₇H₁₂ClNO₂177.63[7]

Physicochemical and Structural Properties

The physicochemical properties of this compound are crucial for its application in synthesis and its behavior in biological systems.

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, which are valuable for predicting the compound's behavior.

Property Value Source
Molecular Weight141.17 g/mol
XLogP3-2.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1[7]
Topological Polar Surface Area40.5 Ų
Complexity170[7]

Note: These values are computationally derived and may differ from experimentally determined data.

Structural and Conformational Analysis

The defining feature of the 1-azabicyclo[2.2.1]heptane scaffold is its rigid, cage-like structure. This rigidity is a direct consequence of the bicyclic system, which severely restricts bond rotation.

Caption: Chemical structure of this compound.

The bridgehead nitrogen atom and the carboxylic acid at the C4 position create a molecule with well-defined spatial geometry. This fixed orientation is critical in drug design, as it can enforce a specific conformation upon a larger molecule, leading to more selective interactions with a biological target. The structural rigidity also tends to improve metabolic stability by shielding parts of the molecule from enzymatic degradation.

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route would likely involve the construction of a suitably substituted piperidine or pyrrolidine ring followed by an intramolecular cyclization to form the bicyclic system.

G start Substituted Piperidine Precursor intermediate Intramolecular Cyclization start->intermediate Ring-closing reaction product This compound intermediate->product Deprotection/Hydrolysis

Caption: Generalized synthetic workflow.

Example Experimental Protocol (for an Isomer)

The following is an adapted protocol for the synthesis of the hydrochloride salt of the constitutional isomer, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, which illustrates the key chemical transformations.[3]

  • Cyclization: A solution of methyl 1-benzamido-c-4-methanesulfonyloxycyclohexane-r-1-carboxylate in THF is treated with a strong base such as potassium tert-butoxide (tBuOK) to induce an intramolecular nucleophilic displacement, forming the bicyclic amide.

  • Hydrolysis: The resulting methyl N-benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylate is then subjected to acidic hydrolysis by refluxing in 6N HCl for 24 hours.

  • Isolation: After evaporation of the solvent, the residue is dissolved in water and washed with diethyl ether. The aqueous layer is then evaporated to yield 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Characterization and Analytical Data

For the characterization of the target compound, standard analytical techniques would be employed. Below are the reported NMR data for the hydrochloride salt of the isomer, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, which can serve as a reference.[3]

  • ¹H NMR (CD₃OD): δ 1.52–1.80 (m, 2H); 1.82–2.02 (m, 6H); 3.97–4.06 (m, 1H, H4).[3]

  • ¹³C NMR (CD₃OD): δ 28.9, 31.9 (C2, C3, C5, C6); 60.0, 73.1 (C1, C4); 171.4 (COO).[3]

Mass spectrometry would be used to confirm the molecular weight (Expected [M+H]⁺ for the free acid: ~142.0817).

Applications in Drug Discovery and Medicinal Chemistry

The rigid 1-azabicyclo[2.2.1]heptane scaffold is a valuable tool for medicinal chemists to address various challenges in drug design, including improving selectivity, metabolic stability, and oral bioavailability.

As a Conformationally Restricted Proline Analogue

The primary application of this scaffold is as a rigid mimic of proline. Proline's unique cyclic structure often induces turns in peptide chains, which are critical for biological recognition. By replacing proline with this compound, chemists can lock the peptide backbone into a specific conformation, which can enhance binding to the target receptor or enzyme.[3]

Therapeutic Targets and Drug Candidates

Derivatives of the azabicyclo[2.2.1]heptane core have been investigated for a range of therapeutic targets.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The 2-azabicyclo[2.2.1]heptane scaffold has been incorporated into potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. The bicyclic moiety provides a rigid anchor that can be functionalized to optimize interactions with the enzyme's active site.[5][10]

  • Muscarinic M1 Receptor Agonists: The rigid nature of the scaffold has been exploited in the design of selective agonists for the M1 muscarinic acetylcholine receptor, a target for cognitive disorders such as Alzheimer's disease.[11]

  • Antiviral Agents: The related (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a key intermediate in the synthesis of antiviral drugs like Ledipasvir, which is used to treat Hepatitis C.

G cluster_0 This compound cluster_1 Key Properties cluster_2 Therapeutic Applications scaffold Core Scaffold prop1 Conformational Rigidity scaffold->prop1 prop2 Proline Analogue scaffold->prop2 app3 Antiviral Agents scaffold->app3 prop3 Improved Metabolic Stability prop1->prop3 app1 DPP-4 Inhibitors (Diabetes) prop1->app1 app2 Muscarinic Agonists (Neuroscience) prop2->app2

Caption: Relationship between the core scaffold, its properties, and applications.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general laboratory safety precautions should be observed based on the handling of similar chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]

Conclusion and Future Outlook

This compound represents a powerful building block for medicinal chemists and drug discovery professionals. Its inherent conformational rigidity and role as a proline mimic provide a rational strategy for designing molecules with improved pharmacological properties. While detailed experimental data for this specific isomer are somewhat limited in the public domain, the wealth of research on the broader class of azabicyclo[2.2.1]heptanes underscores the significant potential of this scaffold. Future research will likely focus on developing more efficient and stereoselective synthetic routes and expanding the application of this and related scaffolds to a wider range of biological targets.

References

  • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
  • Gessner, V. H. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(16), 4054-4057.
  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(4), 1295.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21202810, this compound. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Singh, R., Sharma, M., & Joshi, P. (2018). Ledipasvir: A new milestone in the history of hepatitis C virus management. Journal of Advanced Pharmaceutical Technology & Research, 9(1), 2.
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  • Google Patents. (n.d.). US5817679A - 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands.
  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(2), 233.
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  • Orru, R. V. A., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). International Journal of Molecular Sciences, 23(4), 2215.
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  • Ward, J. S., et al. (1994). 4-azatricyclo[2.2.1.02,6]heptanes as New Potent Muscarinic M1 Agonists. Journal of Medicinal Chemistry, 37(12), 1828-1836.
  • Avenoza, A., Busto, J. H., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2001). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones.
  • ARKAT USA, Inc. (2010). Synthesis of new 7-azabicyclo[2.2.
  • ARKAT USA, Inc. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc, 2010(11), 1-13.
  • ACS Publications. (2009). Mechanistic Analysis of Intramolecular Free Radical Reactions toward Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. The Journal of Organic Chemistry, 74(10), 3853–3861.
  • ACS Publications. (1995). 4-azatricyclo[2.2.1.02,6]heptanes as New Potent Muscarinic M1 Agonists. Journal of Medicinal Chemistry, 38(21), 4275-4283.
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A Theoretical Investigation into the Conformational Landscape of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid: A Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-azabicyclo[2.2.1]heptane scaffold is a key structural motif in medicinal chemistry, prized for its rigid framework that can enhance binding selectivity to biological targets. The introduction of a carboxylic acid at the C4 position introduces a critical functional group for molecular interactions, yet its influence on the conformational preference of the bicyclic system is not extensively documented. This technical guide outlines a comprehensive theoretical approach using computational chemistry to elucidate the conformational landscape of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. We present a detailed protocol for conformational analysis, leveraging density functional theory (DFT) to predict stable conformers, transition states, and the energetic barriers between them. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to predict and leverage the conformational behavior of novel bioactive molecules.

Introduction: The Significance of Constrained Scaffolds in Drug Design

The conformational rigidity of a molecule is a critical determinant of its biological activity. By reducing the entropic penalty upon binding to a target, conformationally constrained molecules can exhibit higher affinity and selectivity. The 1-azabicyclo[2.2.1]heptane ring system, a bridged bicyclic amine, provides a rigid scaffold that is of significant interest in the design of novel therapeutics. Its inherent structural constraints pre-organize appended functional groups into well-defined spatial orientations, facilitating optimal interactions with biological macromolecules.

The subject of this guide, this compound, incorporates a carboxylic acid at a bridgehead position. This functional group can act as a hydrogen bond donor and acceptor, or as a charged moiety at physiological pH, making it a key feature for molecular recognition. A thorough understanding of the conformational preferences of this molecule, particularly the orientation of the carboxylic acid group relative to the bicyclic core, is paramount for rational drug design. Computational studies on related 7-azabicyclo[2.2.1]heptane systems have demonstrated the utility of high-level quantum mechanical methods for conformational analysis in the gas phase.[1]

This guide provides a detailed, step-by-step protocol for conducting a theoretical conformational analysis of this compound. We will explore the underlying principles of the computational methods, the expected conformational isomers, and the interpretation of the results in the context of drug discovery.

Theoretical Methodology: A Roadmap to Conformational Analysis

The conformational analysis of this compound can be systematically approached using a combination of molecular mechanics and quantum mechanics. The overall workflow is depicted below.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search & Optimization cluster_2 Refinement & Analysis A 2D to 3D Conversion of 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid B Generation of Rotamers (Carboxylic Acid Orientation) A->B C Molecular Mechanics (MM) Conformational Search (e.g., MMFF94s) B->C D Clustering of Low-Energy MM Conformers C->D E DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F Single-Point Energy Calculation (Higher Level of Theory, e.g., B3LYP/6-311+G(d,p)) E->F G Frequency Calculation & Thermodynamic Analysis E->G H Transition State Search (e.g., QST2/QST3 or Berny) E->H I Analysis of Results: Relative Energies, Dihedral Angles, Intramolecular Interactions F->I G->I H->I

Figure 1: A comprehensive workflow for the theoretical conformational analysis of this compound.

Initial Structure Generation

The first step is the generation of a reasonable 3D structure of this compound. This can be achieved using standard molecular modeling software. Given the rigidity of the bicyclic core, the primary conformational flexibility will arise from the rotation of the C-C bond connecting the carboxylic acid to the cage and the rotation of the hydroxyl group of the carboxylic acid. It is crucial to generate initial structures that sample the rotational space of the carboxylic acid group to ensure that all potential low-energy conformers are considered.

Molecular Mechanics Conformational Search

A broad exploration of the conformational space is efficiently performed using molecular mechanics (MM) force fields. Force fields such as MMFF94s are well-suited for organic molecules and can rapidly identify a large number of potential conformers. This step is critical for sampling the various orientations of the carboxylic acid group. The resulting conformers should be clustered based on their geometry to identify unique low-energy structures.

Density Functional Theory (DFT) Optimization

The unique conformers identified from the molecular mechanics search should then be subjected to geometry optimization using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). A commonly used and well-validated functional for organic molecules is B3LYP, paired with a basis set like 6-31G(d). This level of theory provides a good balance between computational cost and accuracy for geometry optimizations.

Energy Refinement and Thermodynamic Analysis

To obtain more accurate relative energies of the optimized conformers, single-point energy calculations should be performed using a larger basis set, such as 6-311+G(d,p). This will provide more reliable energy differences between the conformers.

Frequency calculations at the same level of theory as the optimization are essential to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies. The Gibbs free energy is crucial for determining the relative populations of the conformers at a given temperature.

Transition State Searching

To understand the dynamics of interconversion between the identified conformers, a search for the transition state (TS) structures connecting them is necessary. Methods such as Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny optimization algorithm can be employed. A frequency calculation on the located TS is required to verify that it is a true first-order saddle point (i.e., has exactly one imaginary frequency). The energy of the TS relative to the minima will provide the activation energy for the conformational change.

Predicted Conformational Landscape

The bicyclo[2.2.1]heptane core is known to be conformationally rigid.[2] The parent 7-azabicyclo[2.2.1]heptane has been shown to adopt a boat-like conformation.[3] Therefore, the primary conformational isomerism in this compound will be dictated by the orientation of the carboxylic acid group.

Rotational Isomers of the Carboxylic Acid Group

Rotation around the C4-COOH bond will lead to different conformers. The key dihedral angle to consider is N1-C4-C(O)-O. Due to steric interactions with the rest of the bicyclic cage, it is expected that staggered conformations will be energetically favored.

Intramolecular Hydrogen Bonding

A significant factor influencing the conformational preference is the potential for intramolecular hydrogen bonding between the carboxylic acid proton and the bridgehead nitrogen. This would lead to a more compact structure. The feasibility of such a hydrogen bond will depend on the geometric constraints of the rigid bicyclic system. The formation of a five- or six-membered ring through hydrogen bonding is a possibility that must be investigated. The presence of intramolecular hydrogen bonds can have a profound impact on the physicochemical properties of the molecule, including its lipophilicity and membrane permeability.[4]

Tabulated Summary of Expected Data

The results of the conformational analysis should be summarized in a clear and concise manner. The following table provides a template for presenting the key data.

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)Population (%)Key Dihedral Angle (N1-C4-C(O)-O) (degrees)Intramolecular H-bond (N...H-O) (Å)
A 0.000.0075.3180.0No
B 1.251.1015.660.0Yes (2.1)
C 1.501.459.1-60.0No

Note: The data in this table are hypothetical and serve as an illustration of how to present the results of the proposed computational study.

Experimental Protocols: A Step-by-Step Guide

The following provides a detailed, step-by-step methodology for the key computational experiments.

Protocol for DFT Geometry Optimization and Frequency Calculation
  • Input Structure Preparation: Start with the 3D coordinates of a low-energy conformer obtained from the molecular mechanics search.

  • Software and Method Selection: Use a quantum chemistry software package (e.g., Gaussian, ORCA, Spartan). Select the B3LYP functional and the 6-31G(d) basis set.

  • Job Type: Specify a geometry optimization followed by a frequency calculation (Opt Freq).

  • Solvation Model (Optional): To simulate the effect of a solvent, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be included.

  • Execution: Run the calculation.

  • Analysis of Output:

    • Verify that the optimization has converged.

    • Check the frequency calculation output to ensure there are no imaginary frequencies, confirming the structure is a local minimum.

    • Extract the optimized coordinates, electronic energy, and Gibbs free energy.

Protocol for Transition State Search (QST2 Method)
  • Input Structure Preparation: Provide the optimized coordinates of the two conformers you wish to find the transition state between as input.

  • Software and Method Selection: Use a quantum chemistry software package. Select the B3LYP functional and the 6-31G(d) basis set.

  • Job Type: Specify a transition state search using the QST2 method (Opt=(QST2)).

  • Execution: Run the calculation.

  • Verification:

    • Perform a frequency calculation on the resulting structure.

    • Confirm the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the conformational change.

    • Visualize the imaginary frequency to ensure it corresponds to the expected interconversion pathway.

Visualization of Conformational Interconversion

The relationship between the stable conformers and the transition states can be visualized using a potential energy surface diagram.

G cluster_0 Potential Energy Surface A Conformer A TS_AB TS (A-B) A->TS_AB ΔE‡ = 2.5 kcal/mol B Conformer B TS_AB->B E1 E2 E3

Figure 2: A representative potential energy diagram illustrating the interconversion between two conformers.

Conclusion: Implications for Drug Development

A detailed understanding of the conformational landscape of this compound is invaluable for its application in drug design. By identifying the low-energy conformers and the barriers to their interconversion, medicinal chemists can:

  • Design more potent ligands: By pre-organizing the molecule into a bioactive conformation that complements the target's binding site, the entropic cost of binding is reduced, potentially leading to higher affinity.

  • Improve pharmacokinetic properties: The presence and strength of intramolecular hydrogen bonds can influence a molecule's polarity and ability to cross cell membranes. Understanding these interactions allows for the fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Rationalize Structure-Activity Relationships (SAR): A clear conformational model can help explain why certain structural modifications lead to changes in biological activity, guiding the optimization of lead compounds.

The theoretical framework presented in this guide provides a robust and reliable approach for elucidating the conformational behavior of this compound and other structurally related molecules. The insights gained from such studies are a cornerstone of modern, structure-based drug discovery.

References

  • Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056. [Link]

  • Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(12), 2065-2071. [Link]

  • Chiang, J. F., Wilcox, C. F., & Bauer, S. H. (1968). The molecular structures of norbornane and 7,7-dimethylnorbornane as determined by electron diffraction. Journal of the American Chemical Society, 90(12), 3149-3157. [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad Complutense de Madrid. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ratajczak, E., & Orville-Thomas, W. J. (Eds.). (2009). Molecular Interactions. John Wiley & Sons.
  • Al-Otaibi, J. S., Mary, Y. S., Mary, Y. S., Govindasamy, M. T., Trivedi, R., & Chakraborty, B. (2021). Conformational, Reactivity Analysis, Wavefunction-Based Properties, Molecular Docking and Simulations of a Benzamide Derivative with Potential Antitumor Activity-DFT and MD Simulations. Polycyclic Aromatic Compounds, 43(3), 2386-2407. [Link]

  • Wiberg, K. B. (2002). Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids and Bicyclo[1.1.1]pentane-1-carboxylic Acids. The Journal of Organic Chemistry, 67(5), 1613–1617. [Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2017). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Chemistry Communications, 8(2), 267-279. [Link]

  • PubChem. (n.d.). 1-Azabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

  • Rzepa, H. S. (2016). Simple Conformational Analysis of Cyclic and Bicyclic Compounds. Imperial College London. [Link]

  • Avila, E. E., Mora, A. J., Delgado, G. E., Ramírez, B. M., Bahsas, A., & Koteich, S. (2004). Hydrogen-bonding patterns in cis-4-ammoniocyclohexanecarboxylate hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 60(10), o759-o761. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Rigidity in Peptide Design

In the pursuit of novel peptide-based therapeutics and research tools, the inherent flexibility of linear peptides often presents a significant hurdle, leading to reduced receptor affinity, poor selectivity, and susceptibility to enzymatic degradation. The strategic incorporation of conformationally constrained amino acids is a powerful approach to mitigate these challenges. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a rigid bicyclic proline analogue, offers a unique scaffold to induce specific secondary structures, such as β-turns and β-sheets, thereby enhancing the biological activity and stability of synthetic peptides.[1][2] This document provides a comprehensive guide to the effective use of this valuable building block in peptide synthesis.

The rigid structure of 1-azabicyclo[2.2.1]heptane derivatives is instrumental in pre-organizing the peptide backbone into a bioactive conformation, which can lead to a significant improvement in binding affinity for the target receptor.[2] The bicyclic system locks the dihedral angles of the peptide backbone, reducing the entropic penalty upon binding.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this amino acid is crucial for its successful application.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[3]
Molecular Weight 141.17 g/mol [3]
IUPAC Name This compound[3]
CAS Number 119103-15-0[3]

Strategic Considerations for Peptide Synthesis

The successful incorporation of the sterically demanding this compound into a peptide sequence requires careful consideration of the synthetic strategy, particularly regarding the choice of protecting groups and coupling methods.

Protecting Group Strategy

For use in Fmoc-based solid-phase peptide synthesis (SPPS), the α-amino group of this compound must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The tertiary amine of the bicyclic system does not require a protecting group as it is generally not reactive under standard SPPS conditions. The synthesis of Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid can be achieved through standard procedures.

It is crucial to employ high-quality, amine-free solvents, particularly N,N-dimethylformamide (DMF), to prevent premature Fmoc deprotection.[4]

G cluster_0 Fmoc-SPPS Workflow Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell_Resin->Fmoc_Deprotection Wash_Resin Wash Resin (DMF) Fmoc_Deprotection->Wash_Resin Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash_Resin->Amino_Acid_Coupling Final_Wash Wash Resin (DMF, DCM) Amino_Acid_Coupling->Final_Wash Final_Wash->Fmoc_Deprotection Repeat for next cycle Cleavage_Deprotection Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Wash->Cleavage_Deprotection Final cycle Precipitation_Purification Precipitation & Purification Cleavage_Deprotection->Precipitation_Purification End End Precipitation_Purification->End

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the incorporation of Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. Optimization may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin or other suitable solid support

  • Fmoc-protected amino acids

  • Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

  • Coupling Reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[5][6]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[7]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water[8]

  • Diethyl ether (cold)

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a standard Fmoc/tBu strategy on a 0.1 mmol scale.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[4]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete deprotection.[7]

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid (Double Coupling Strategy):

    • First Coupling:

      • In a separate vial, pre-activate a solution of Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 1-2 hours.

      • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

    • Second Coupling:

      • Repeat the coupling step with a freshly prepared activated solution of Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. A double coupling strategy is highly recommended to overcome the steric hindrance of this amino acid and ensure a high coupling efficiency.[9][10]

      • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence. For standard amino acids, a single coupling for 30-60 minutes is typically sufficient.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_coupling Coupling of Sterically Hindered Amino Acid Pre-activation Pre-activate Fmoc-AA-OH with HATU/DIPEA in DMF First_Coupling First Coupling (1-2 hours) Pre-activation->First_Coupling Wash1 Wash with DMF First_Coupling->Wash1 Second_Coupling Second Coupling (1-2 hours) Wash1->Second_Coupling Wash2 Thorough Wash (DMF and DCM) Second_Coupling->Wash2

Figure 2: Recommended double coupling workflow for incorporating this compound.

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is recommended due to its high efficiency and ability to suppress racemization, especially for sterically hindered amino acids.[6][11] Its activation is rapid and it generates a highly reactive OAt-active ester. HBTU is a suitable alternative.

  • Double Coupling: The bicyclic structure of this compound presents significant steric bulk around the carboxylic acid moiety. A single coupling reaction may result in incomplete acylation of the N-terminal amine of the growing peptide chain, leading to deletion sequences. A double coupling strategy significantly improves the yield of the desired peptide.[9][10]

  • Extended Coupling Times: Longer reaction times (1-2 hours per coupling) provide sufficient opportunity for the sterically hindered amino acid to react completely.

  • Deprotection Conditions: While standard 20% piperidine in DMF is generally effective, for sequences prone to aggregation, the addition of a chaotropic salt or the use of DBU in small percentages might be considered to improve deprotection efficiency.[7][12]

Expected Outcomes and Troubleshooting

The incorporation of this compound is expected to induce a more rigid conformation in the resulting peptide. This can be verified by conformational analysis techniques such as NMR spectroscopy and circular dichroism.

Potential Issues and Solutions:

  • Incomplete Coupling:

    • Symptom: Presence of deletion sequences in the final product as detected by mass spectrometry.

    • Solution: Ensure a double coupling strategy is employed with sufficient equivalents of the amino acid and coupling reagent. Consider using a more potent coupling reagent like COMU.[5]

  • Incomplete Fmoc Deprotection:

    • Symptom: Truncated peptides capped with the Fmoc group.

    • Solution: Extend the deprotection time or use a stronger deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF for difficult sequences).[7] Ensure the resin is adequately swollen.[13]

Conclusion

This compound is a powerful tool for peptide chemists aiming to control the conformation and enhance the stability of synthetic peptides. While its steric hindrance requires special considerations during peptide synthesis, the use of appropriate coupling reagents, a double coupling strategy, and optimized reaction times can ensure its successful incorporation. The resulting conformationally constrained peptides hold significant promise for the development of next-generation therapeutics and sophisticated molecular probes.

References

  • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(35), 6341-6343.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • BenchChem. (2025). Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-331.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • ResearchGate. (n.d.). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example.
  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 68(14), 5632–5640.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(35), 6341-6343.
  • ResearchGate. (n.d.). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • BenchChem. (2025). Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Polymers, 1(1), 316-331.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Reddit. (2023). HATU/PyBOP coupling procedure question.
  • ResearchGate. (n.d.). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example.
  • Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 68(14), 5632–5640.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). A Head-to-Head Comparison: HATU vs. DCC in Peptide Coupling Efficiency.
  • PubChem. (n.d.). This compound.
  • Avenoza, A., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(35), 6341-6343.
  • ResearchGate. (n.d.). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.

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experimental protocols for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Chemistry of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Introduction: The Strategic Value of a Constrained Scaffold

This compound is a conformationally restricted, non-natural amino acid that has garnered significant interest among medicinal chemists and drug development professionals. Its rigid bicyclic structure, where the bridgehead nitrogen imparts unique stereoelectronic properties, makes it an invaluable scaffold for designing potent and selective therapeutic agents. By locking the geometry of the molecule, this framework reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. This guide provides a detailed exploration of the key synthetic transformations involving this versatile building block, offering field-proven protocols and the scientific rationale behind them.

The unique three-dimensional shape of the 1-azabicyclo[2.2.1]heptane core serves as a proline analogue, but with significantly reduced conformational flexibility. This rigidity is crucial in peptide chemistry and in the design of small molecule inhibitors where precise orientation of functional groups is paramount for biological activity.[1][2]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful experimentation.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[3]
Molecular Weight 141.17 g/mol PubChem[3]
CAS Number 119103-15-0PubChem[3]
Appearance White to tan solidGeneric
XLogP3 -2.4PubChem[3]

Core Synthetic Strategies: Derivatization Pathways

The primary reactive handles on this compound are the carboxylic acid group and, to a lesser extent, the tertiary bridgehead nitrogen. The carboxylic acid is the main site for derivatization, allowing for the introduction of diverse functionalities through amide and ester linkages.

G A 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid B Amide Derivatives A->B Amide Coupling (HATU, EDC/HOBt) C Ester Derivatives A->C Esterification (SOCl₂, ROH) D Primary Alcohol Derivative A->D Reduction (LiAlH₄, BH₃) E Quaternary Ammonium Salts A->E Quaternization (Alkyl Halide)

Caption: Key reaction pathways for this compound.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is the most prevalent reaction for this scaffold, enabling its incorporation into peptide sequences or the attachment of various side chains. The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred for its high efficiency, rapid reaction times, and minimization of racemization, although racemization is not a concern for this achiral starting material.

Causality and Experimental Choice

HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form a highly activated O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by an amine. The choice of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical. DIPEA is sterically hindered, preventing it from competing with the primary or secondary amine nucleophile, and its sole purpose is to maintain a basic environment and neutralize the generated acids.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Amine of interest (e.g., Benzylamine)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally, add DIPEA (2.5 eq) dropwise while stirring. The order of addition is crucial to pre-activate the carboxylic acid before the base is introduced.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 times) to remove unreacted acid and acidic byproducts, and then with brine (1 time).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to yield the pure amide derivative.

Self-Validation and Characterization
  • TLC Analysis: A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to the amide product.

  • ¹H NMR: Expect to see characteristic peaks for the azabicycloheptane core alongside new signals from the coupled amine. The amide N-H proton will typically appear as a broad singlet or triplet downfield.

  • Mass Spectrometry: ESI-MS should show a clear parent ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.

Protocol 2: Esterification using Thionyl Chloride

Esterification provides a means to protect the carboxylic acid, improve cell permeability in drug candidates, or create a handle for further transformations like transesterification. The use of thionyl chloride (SOCl₂) is a classic and effective method for converting carboxylic acids to esters in the presence of an alcohol.

Causality and Experimental Choice

Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This in-situ formation is advantageous as acyl chlorides are often moisture-sensitive. The subsequent addition of an alcohol leads to a rapid and generally irreversible nucleophilic acyl substitution to form the ester. The reaction generates gaseous byproducts (SO₂ and HCl), which drive the reaction to completion.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Formation A Carboxylic Acid (R-COOH) C Acyl Chloride Intermediate (R-COCl) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) D C->D + SO₂ + HCl (gas) E Acyl Chloride Intermediate (R-COCl) G Ester Product (R-COOR') E->G + R'-OH F Alcohol (R'-OH) H G->H + HCl

Caption: Two-step mechanism of SOCl₂-mediated esterification.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Alcohol of interest (e.g., Methanol, Ethanol), anhydrous

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser, magnetic stirrer, calcium chloride drying tube

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., methanol, serving as both reagent and solvent) in a round-bottom flask.

  • Cooling: Cool the suspension to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon adding thionyl chloride.

  • Addition of SOCl₂: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the cooled, stirring suspension. Caution: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the excess alcohol and volatile byproducts under reduced pressure.

    • The resulting residue is often the hydrochloride salt of the ester. To obtain the free base, dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

    • Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude ester can be purified by flash column chromatography if necessary, though it is often of sufficient purity after the basic work-up.

Protocol 3: Reduction to 1-Azabicyclo[2.2.1]heptan-4-yl)methanol

Reducing the carboxylic acid to a primary alcohol opens a new avenue for derivatization, such as ether formation or conversion to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.

Causality and Experimental Choice

LiAlH₄ is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by coordination of the aluminum and subsequent hydride transfers. An acidic work-up is required to protonate the resulting alkoxy-aluminate complex to liberate the final alcohol product. Anhydrous conditions are absolutely essential as LiAlH₄ reacts violently with water.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF.

  • Cooling: Cool the LiAlH₄ suspension to 0 °C.

  • Addition of Acid: Dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: Vigorous hydrogen gas evolution will occur. The addition must be slow to control the reaction rate.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours to ensure complete reduction.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by the slow, sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation:

    • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: The crude alcohol can be purified by column chromatography or crystallization if required.

References

  • De Kimpe, N., et al. A Novel Approach to the 1-Azabicyclo[2.2.1]heptane Skeleton via a LiAlH4-Induced Double Reductive Cyclization. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpuHaditj4bT0ENmYwUN67aT0otJudnYOSeZDOK9kT_LxQiEQ-kEMymy5ekKtwltuG3PYIZb25ZkpF4lJh0aE-AFY9z42u3GlcW-hwnuylBRi7apdlt2KW5hHchoZkWYlxcTy5Xj07eoP7GRlTfwyv23e2P8FP]
  • Chem-Impex International. (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Product Page. Chem-Impex. [URL: https://www.chemsavers.com/products/agrochemicals-and-pharmaceuticals/n-boc-2-azabicyclo-2-2-1-heptane-3-carboxylic-acid-cas-291775-59-2]
  • Avenoza, A., et al. Synthesis of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid, a New Conformationally Constrained 4-Hydroxyproline. Synlett. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1996-5674]
  • Fraser, R. R., & Swingle, R. B. Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v70-348]
  • PubChem. This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21202810]
  • Andersson, P. G., et al. An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. [URL: https://www.sciencedirect.com/science/article/pii/0957416695004055]
  • Ley, S. V., et al. Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions. Synlett. [URL: https://www.researchgate.net/publication/244766629_Synthesis_of_Epibatidine_Analogues_by_Pyrrole_Diels-Alder_Reactions_Rapid_Access_to_Azabicyclo221heptane_and_38-Diazabicyclo321octane_Scaffolds_for_Library_Synthesis]
  • Avenoza, A., et al. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron. [URL: https://www.unirioja.es/servicios/sp/ej/tetrahedron/57_545.pdf]
  • Daly, J. W., et al. 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents. Google Patents (WO1994022868A1). [URL: https://patents.google.
  • Cottrell, I. F., et al. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://www.scribd.com/document/511977799/J-Chem-Soc-Perkin-Trans-1-1091]
  • Wojaczyńska, E., & Monteiro, M. C. 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00199k]
  • Kazmaier, U., et al. Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. Tetrahedron. [URL: https://www.researchgate.net/publication/231495066_Synthesis_of_7-azabicyclo221heptane-14-dicarboxylic_acid_a_rigid_non-chiral_analogue_of_2-aminoadipic_acid]
  • Cottrell, I. F., et al. A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. [URL: https://pubs.rsc.org/en/content/articlelanding/1991/p1/p19910001091]
  • Actelion Pharmaceuticals. 2-aza-bicyclo[2.2.1]heptane derivatives. Google Patents (WO2009104155A1). [URL: https://patents.google.
  • Samadi, A., et al. Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC. [URL: https://www.researchgate.
  • CymitQuimica. 1,1-Dimethylethyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. CymitQuimica Product Page. [URL: https://cymitquimica.com/base/198835-04-0]
  • Fülöp, F., et al. Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC. [URL: https://www.
  • Gnerre, C., et al. New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm000957j]
  • Avenoza, A., et al. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Request PDF. [URL: https://www.researchgate.net/publication/231505315_New_synthesis_of_7-azabicyclo221heptane-1-carboxylic_acid]
  • Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja Thesis. [URL: https://publicaciones.unirioja.es/catalogo/online/CIFRA_TESIS_2004_Barriobero.pdf]
  • NIST. 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C131179083]

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Application Notes and Protocols: 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid as a Constrained Proline Analog

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the landscape of peptide-based drug design and chemical biology, the conformational control of peptide backbones is paramount for achieving desired biological activity, selectivity, and metabolic stability. Proline and its analogs are unique tools in this regard, capable of inducing specific turns and rigidifying peptide structures. This document provides a detailed technical guide on the application of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a conformationally constrained bicyclic proline analog. We will explore its structural rationale, synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its profound impact on peptide secondary structure. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage constrained amino acids to engineer peptides with enhanced properties.

Introduction: The Critical Role of Conformational Constraint in Peptide Science

Peptides are remarkable signaling molecules, but their inherent flexibility often leads to poor receptor selectivity and rapid enzymatic degradation, limiting their therapeutic potential. A proven strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids that restrict the available conformational space.[1] Proline, with its unique cyclic side chain that constrains the backbone dihedral angle φ to approximately -60°, is a natural starting point for inducing turns in a peptide sequence.[2] However, even proline retains significant flexibility, including the cis/trans isomerization of the Xaa-Pro peptide bond and Cγ-endo/Cγ-exo ring puckering.[2][3]

This has spurred the development of constrained proline analogs to exert more precise control over peptide geometry.[1][3] By introducing additional steric bulk or bridging the pyrrolidine ring, these analogs can lock the peptide backbone into a specific, biologically relevant conformation. This compound emerges as a particularly powerful tool in this class of molecules. Its bicyclic structure, which can be envisioned as bridging the Cα and Cδ positions of proline, dramatically reduces the conformational freedom of both the backbone and the side-chain.[1] This rigid scaffold serves as an excellent template for stabilizing β-turns and other secondary structures, making it an invaluable asset in peptidomimetic design.[4][5]

Structural and Conformational Analysis

The defining feature of this compound is its rigid norbornane-like framework, which severely restricts the puckering of the five-membered ring inherent to proline. This has profound implications for the peptide backbone.

The bridge in the bicyclic system effectively locks the substituents, influencing the cis/trans equilibrium of the preceding peptide bond. Studies on similar azabicyclo[2.2.1]heptane systems have shown that they can favor specific conformations, such as a β-strand-like extended structure in the adjacent amino acid.[6] The rigid framework can act as a nucleator for folding, pre-organizing the peptide into a conformation that is favorable for receptor binding.

Parameter L-Proline This compound Reference
Backbone Dihedral Angle (φ) ~ -63° ± 15°Highly Restricted[2]
Ring Pucker Cγ-endo and Cγ-exo interconversionLocked/Highly Biased[2][7]
Cis/Trans Isomerization Barrier Relatively low (~2.0 kJ·mol⁻¹)Potentially increased and biased[3]
Application Natural turn inducerPotent β-turn/β-sheet stabilization[5][6]
Table 1: Comparative Conformational Properties.

Synthesis of this compound

The synthesis of azabicyclo[2.2.1]heptane derivatives often relies on multi-step routes. A common strategy involves a Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulations. While various synthetic routes exist for different isomers, a generalizable approach is outlined below.[5][8]

G A N-Protected Pyrrole C Diels-Alder Cycloaddition [4+2] A->C B Dienophile (e.g., Acetylenic Ester) B->C D Bicyclic Adduct C->D Forms Core Scaffold E Reduction of Double Bonds/ Functional Group Interconversion D->E F Protected Bicyclic Amino Acid E->F G Final Deprotection F->G H Target Molecule G->H

Protocol: Representative Synthesis of the Bicyclic Core

This protocol is a representative example based on established literature for similar scaffolds and should be optimized for the specific target isomer.

  • Diels-Alder Reaction: An N-protected pyrrole (e.g., N-Boc-pyrrole) is reacted with a suitable dienophile. The choice of dienophile is critical for introducing the desired functionality at the C4 position. Improved yields for this step have been reported using Lewis acid catalysis.[8]

  • Reduction: The resulting bicyclic adduct, which contains double bonds, is then reduced. This is typically achieved through catalytic hydrogenation (e.g., using H₂ with a Palladium or Platinum catalyst). This step is often stereoselective.[5]

  • Functional Group Manipulation and Deprotection: The ester or other functional groups introduced by the dienophile are hydrolyzed to yield the carboxylic acid. Finally, the protecting groups on the nitrogen and carboxylic acid are removed under appropriate conditions (e.g., strong acid for Boc groups) to yield the final amino acid.[8]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling conditions to overcome the slow reaction kinetics.

G cluster_cycle SPPS Cycle A Resin-Bound Peptide (Free N-terminus) B Deprotection (e.g., 20% Piperidine/DMF) A->B 1. Remove Fmoc End Cleavage & Global Deprotection (e.g., TFA Cocktail) A->End After final cycle C Washing B->C D Coupling: Fmoc-Analog-OH + Activator (HBTU/HATU) + Base (DIPEA) C->D 2. Couple Next Amino Acid E Washing D->E E->A Repeat for next cycle Start Start with Rink Amide Resin Start->A

Protocol: Fmoc-SPPS of a Peptide Containing this compound

Materials:

  • Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected proteinogenic amino acids

  • Coupling Reagents: HBTU/HATU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Standard Elongation: Synthesize the peptide chain up to the position preceding the analog insertion using standard Fmoc-SPPS protocols.

  • Analog Coupling (Critical Step): a. Pre-activate the Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (4 eq.) with HBTU/HATU (3.9 eq.) and HOBt (4 eq.) in DMF for 5-10 minutes. b. Add DIPEA (8 eq.) to the activated mixture. c. Immediately add the activated amino acid solution to the deprotected, resin-bound peptide. d. Allow the coupling reaction to proceed for 2-4 hours. Due to steric hindrance, a longer coupling time and/or double coupling may be necessary.[9] e. Causality: The use of potent coupling reagents like HATU is recommended as they form highly reactive activated esters, which are more effective at acylating the sterically hindered secondary amine of the growing peptide chain. The extended reaction time ensures maximum coupling efficiency.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Chain Elongation: After successful coupling of the analog, continue with the standard Fmoc-SPPS protocol for the remaining amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

  • Validation: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.

Applications and Expected Outcomes

The incorporation of this compound is expected to induce significant conformational rigidity.

  • Stabilization of Secondary Structures: This analog is a potent inducer of reverse turns, particularly β-turns.[10][11] When incorporated into a peptide sequence, it can pre-organize the backbone into a conformation that mimics the bioactive state of a natural ligand, potentially leading to enhanced receptor affinity and selectivity.[5]

  • Increased Proteolytic Stability: The rigid, unnatural structure of the analog can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.

  • SAR Studies: By replacing a native proline with this analog, researchers can probe the importance of a specific turn conformation for biological activity. A significant increase in potency upon substitution would suggest that the induced conformation is close to the bioactive one.

Peptide Modification Observed Effect Potential Application Reference
Replacement of Pro in a flexible loopInduction of a stable β-turnEnhancing receptor binding affinity[10]
Incorporation into a linear peptideIncreased resistance to enzymatic cleavageImproving pharmacokinetic properties[4]
Use as a scaffold in peptidomimeticsStabilization of bioactive conformersDesign of potent receptor antagonists[5]
Table 2: Application Examples and Outcomes.

Conclusion

This compound represents a powerful evolution of the proline analog concept. Its rigid bicyclic structure offers an unparalleled ability to constrain peptide conformation, providing a robust tool for medicinal chemists and peptide scientists. By enforcing specific secondary structures, this analog can be used to enhance biological activity, improve stability, and elucidate the conformational requirements for molecular recognition. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this valuable building block in the rational design of next-generation peptide therapeutics and chemical probes.

References

  • Formaggio, F., et al. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. National Institutes of Health. [Link]

  • Iris Biotech. (n.d.). Proline Derivatives and Analogs. Iris Biotech. [Link]

  • Portoghese, P. S., & Sepp, D. T. (1973). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (2016). Conformational properties of constrained proline analogues and their application in nanobiology. ResearchGate. [Link]

  • Avenoza, A., et al. (1998). Synthesis of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid, a New Conformationally Constrained 4-Hydroxyproline. Synthesis. [Link]

  • ResearchGate. (2012). Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. ResearchGate. [Link]

  • Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. National Institutes of Health. [Link]

  • Hartmann, M., et al. (2007). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]

  • University of Milan. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Milan Institutional Research Archive. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Ranganathan, D., et al. (2002). Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2002). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. ResearchGate. [Link]

  • Brand, J. C., et al. (1993). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Avenoza, A., et al. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry. [Link]

  • Figshare. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. Figshare. [Link]

  • University of Tokyo. (n.d.). Publications. Graduate School of Pharmaceutical Sciences, The University of Tokyo. [Link]

  • MDPI. (2020). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • Chambers, M. S., & Driver, R. W. (1996). Chirospecific Syntheses of Conformationally Constrained 7-Azabicycloheptane Amino Acids by Transannular Alkylation. The Journal of Organic Chemistry. [Link]

  • Google Patents. (2023). US20230026641A1 - Method for producing peptide compound comprising highly sterically hindered amino acid.

Sources

The Strategic Application of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Conformational Constraint in Drug Design

In the intricate dance of ligand-receptor interactions, flexibility is not always a virtue. The unbound state of a pharmacologically active molecule often exists as a population of rapidly interconverting conformers. However, it is widely accepted that a molecule adopts a specific, low-energy conformation—the bioactive conformation—upon binding to its biological target. The energy penalty required to adopt this conformation can significantly impact binding affinity. Consequently, the strategic introduction of conformational rigidity into a drug candidate is a cornerstone of modern medicinal chemistry. By pre-organizing a molecule into a shape that closely resembles its bioactive conformation, we can enhance potency, improve selectivity, and often favorably modulate pharmacokinetic properties.

The 1-azabicyclo[2.2.1]heptane scaffold has emerged as a particularly valuable building block in this endeavor. Its rigid, bicyclic structure significantly reduces the number of accessible conformations, offering a fixed spatial arrangement of substituents. This guide focuses on the applications of a specific, yet versatile, derivative of this scaffold: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid . While its direct incorporation into a marketed drug is not yet prominent, its utility as a novel scaffold is increasingly recognized, particularly in the fields of neuroscience and metabolic diseases.[1] This document will provide a detailed overview of its strategic applications, supported by protocols for its synthetic manipulation and biological evaluation.

Physicochemical Properties and Synthetic Accessibility

This compound is a non-chiral, rigid amino acid analogue. Its key physicochemical properties are summarized below.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂PubChem CID: 21202810[2]
Molecular Weight141.17 g/mol PubChem CID: 21202810[2]
XLogP3-2.4PubChem CID: 21202810[2]
IUPAC NameThis compoundPubChem CID: 21202810[2]

The compound is commercially available from various suppliers, typically as a hydrochloride salt, which enhances its stability and solubility in polar solvents.[3][4] Its synthesis, while non-trivial, has been reported in the literature, often involving multi-step sequences.[5]

Core Applications in Drug Discovery

The rigid nature of the 1-azabicyclo[2.2.1]heptane skeleton makes it an attractive scaffold for mimicking the conformation of key amino acids or for presenting pharmacophoric elements in a defined three-dimensional space. The primary applications of this scaffold, and by extension, its 4-carboxylic acid derivative, lie in its use as a constrained building block in the synthesis of novel therapeutic agents.

Constrained Proline Analogue for Peptidomimetics

The pyrrolidine ring of proline confers a unique conformational rigidity to peptides. The 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a close structural isomer of the topic compound, has been investigated as a highly rigid proline analogue.[6] This structural constraint is valuable in the design of peptidomimetics, where the goal is to stabilize a specific secondary structure, such as a β-turn, which is often crucial for biological activity.

  • Rationale: By replacing a proline residue with a 1-azabicyclo[2.2.1]heptane-based amino acid, researchers can lock the peptide backbone into a specific conformation, potentially increasing affinity for the target receptor and improving metabolic stability by shielding amide bonds from proteolytic degradation.

Scaffold for CNS-Acting Agents

Derivatives of the broader azabicyclo[2.2.1]heptane family have shown significant promise as ligands for central nervous system (CNS) targets.[1]

  • Nicotinic Acetylcholine Receptors (nAChRs): Analogues of epibatidine, which features a 7-azabicyclo[2.2.1]heptane core, are potent nAChR modulators.[7][8] The rigid scaffold helps to correctly orient the pharmacophoric elements for optimal interaction with the receptor subtypes. The synthesis of analogues of known α7 nAChR agonists has been explored using related azabicyclic structures.[9]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Novel DPP-4 inhibitors based on a 2-azabicyclo[2.2.1]heptane moiety have been developed for the treatment of type 2 diabetes.[10] The bicyclic structure serves as a key recognition element for the enzyme's active site.

While these examples do not use the exact 4-carboxylic acid derivative, they establish a strong precedent for the utility of the azabicyclo[2.2.1]heptane core in CNS and metabolic disease drug discovery. The 4-carboxylic acid functional group provides a convenient handle for synthetic elaboration to explore these and other target classes.

Experimental Protocols

The true value of a chemical scaffold is realized through its synthetic utility. The carboxylic acid moiety of this compound is a versatile functional group for derivatization, most commonly through amide bond formation.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a standard method for coupling this compound with a primary or secondary amine using a common coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Diagrammatic Workflow of Amide Coupling

AmideCoupling cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_products Products Acid 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid Activation Carboxylic Acid Activation Acid->Activation HATU, DIPEA Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Coupling Nucleophilic Attack by Amine Amine->Coupling HATU HATU Base DIPEA Activation->Coupling Product Target Amide Coupling->Product Byproducts Byproducts Coupling->Byproducts

A schematic overview of the amide coupling process.

Materials:

  • This compound hydrochloride

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq). Stir the mixture at room temperature for 10 minutes.

  • Add the amine of interest (1.1 eq) to the solution.

  • In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • DIPEA: A non-nucleophilic base is used to deprotonate the carboxylic acid and the hydrochloride salt of the starting material without competing in the coupling reaction.[11]

  • HATU: A highly efficient uronium-based coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[12] It rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate.

  • Anhydrous Conditions: The coupling reagents are sensitive to moisture, which can hydrolyze the activated intermediate and reduce the yield.

Protocol 2: Representative Biological Assay - Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α7 Subtype)

Given the established activity of related azabicyclic compounds at nAChRs, a primary screening assay for novel derivatives would likely involve assessing their ability to bind to these receptors. This protocol is a representative example for the α7 nAChR subtype.

Diagram of Competitive Binding Assay Principle

BindingAssay cluster_components Assay Components cluster_process Assay Principle Receptor α7 nAChR (Membrane Prep) Incubation Incubation Receptor->Incubation Radioligand [³H]-Methyllycaconitine (Radioligand) Radioligand->Incubation TestCompound Test Compound (Derivative of 1-Azabicyclo[2.2.1]- heptane-4-carboxylic acid) TestCompound->Incubation Competition Separation Separation of Bound vs. Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation Counting) Separation->Quantification

Principle of a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing human α7 nAChR

  • [³H]-Methyllycaconitine (MLA) or another suitable α7-selective radioligand

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., 1 µM unlabeled MLA or nicotine)

  • 96-well filter plates (e.g., GF/B filters)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilution.

  • Add 50 µL of the radioligand solution (e.g., [³H]-MLA at a final concentration equal to its K_d value).

  • Initiate the binding reaction by adding 100 µL of the receptor membrane preparation (containing 10-50 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters rapidly with ice-cold assay buffer (3x).

  • Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for drug discovery. Its rigid, non-chiral structure offers a unique starting point for the synthesis of conformationally constrained molecules. While direct applications in marketed drugs are yet to be realized, the extensive validation of the broader azabicyclo[2.2.1]heptane scaffold in diverse therapeutic areas, particularly in neuroscience, provides a strong rationale for its continued investigation. The protocols provided herein offer a practical guide for the synthetic manipulation and biological evaluation of novel derivatives, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21202810, this compound. Retrieved from [Link].

  • Van der Veken, P., et al. (2005). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.
  • Avenoza, A., et al. (1997). Synthesis of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid, a New Conformationally Constrained 4-Hydroxyproline. Synthesis.
  • Gmeiner, P., et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
  • Gassman, P. G., & Cryberg, R. L. (1969). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of the American Chemical Society.
  • Geltz, T., et al. (2012). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry.
  • Krasavin, M., et al. (2018). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules.
  • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. PhD Thesis, Universidad de La Rioja.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Davies, H. M., & Huby, N. J. (1992). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.
  • Abbott Laboratories. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
  • ResearchGate. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid.
  • ResearchGate. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.
  • Cativiela, C., & Fernández-Recio, M. A. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron.
  • D'Hooghe, M., et al. (2012). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). Journal of Medicinal Chemistry.

Sources

Synthesis of Bioactive Derivatives from 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the synthesis of bioactive derivatives from the versatile scaffold, 1-azabicyclo[2.2.1]heptane-4-carboxylic acid. This rigid bicyclic structure has emerged as a significant building block in medicinal chemistry, particularly for targeting the central nervous system. Its constrained conformation allows for the precise orientation of functional groups, leading to enhanced selectivity and potency for various biological targets. This document will delve into the synthesis of the core scaffold, methods for its derivatization, and the biological activities of the resulting compounds, with a focus on muscarinic and nicotinic acetylcholine receptor modulation.

The Strategic Advantage of the 1-Azabicyclo[2.2.1]heptane Scaffold

The 1-azabicyclo[2.2.1]heptane framework, a conformationally restricted analog of proline and other cyclic amines, offers several key advantages in drug design. Its rigid structure reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinities. This rigidity also minimizes the number of possible conformations, simplifying structure-activity relationship (SAR) studies and allowing for a more rational approach to drug design. Furthermore, the bicyclic nature of the scaffold can improve metabolic stability and modulate physicochemical properties such as lipophilicity and basicity, which are critical for pharmacokinetic profiles, including blood-brain barrier penetration. The nitrogen atom at the bridgehead position also provides a key site for interaction with biological targets.

Synthesis of the Core Scaffold: this compound

The synthesis of the pivotal starting material, this compound, can be achieved through a multi-step sequence starting from readily available precursors. A key strategy involves the construction of a substituted pyrrolidine ring followed by the formation of the second ring through an intramolecular cyclization. While various synthetic routes to different isomers of azabicyclo[2.2.1]heptane have been reported, a reliable method for the 4-carboxylic acid derivative is outlined below, adapted from methodologies described in the literature. A crucial step involves the reduction of the corresponding ethyl ester.[1]

Workflow for the Synthesis of this compound

cluster_0 Synthesis of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate cluster_1 Hydrolysis A Starting Materials (e.g., substituted pyrrolidine) B Multi-step synthesis to form the bicyclic ester A->B C Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate B->C D Base or Acid Hydrolysis C->D E This compound D->E A 1-Azabicyclo[2.2.1]heptane- 4-carboxylic Acid B Coupling Reagent (e.g., HATU, HBTU, EDC) A->B F Amide Derivative B->F C Amine (R1R2NH) C->F D Base (e.g., DIPEA, Et3N) D->F E Solvent (e.g., DMF, DCM) E->F

Sources

Application Notes & Protocols: The Role of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid in Cholinergic Receptor Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Rigid Scaffold for Navigating the Cholinergic Landscape

The intricate signaling network of the cholinergic system, governed by nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, presents a landscape of immense therapeutic potential. Targeting these receptors is crucial for developing treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[1][2] A key challenge in designing effective cholinergic ligands lies in achieving subtype selectivity and controlling the conformational flexibility of the molecule to ensure a precise interaction with the receptor's binding site.

The 1-azabicyclo[2.2.1]heptane scaffold has emerged as a valuable building block in medicinal chemistry for addressing this challenge.[3] Its inherent rigidity and three-dimensional structure provide a conformationally constrained framework for positioning pharmacophoric elements with high precision.[4][5] This guide provides a detailed exploration of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid as a pivotal starting material for the synthesis and evaluation of novel cholinergic receptor ligands. We will delve into its synthesis, its derivatization into potent ligands, and the detailed protocols for characterizing their biological activity.

The Strategic Advantage of Conformational Constraint

The rigid bicyclic structure of the 1-azabicyclo[2.2.1]heptane core offers several advantages in drug design:

  • Reduced Entropy upon Binding: The pre-organized conformation of the scaffold minimizes the entropic penalty upon binding to the receptor, potentially leading to higher affinity.

  • Enhanced Selectivity: The fixed spatial arrangement of substituents allows for fine-tuning of interactions with specific receptor subtypes, reducing off-target effects.

  • Improved Pharmacokinetic Properties: The compact and rigid nature of the scaffold can contribute to favorable metabolic stability and bioavailability.

  • Exploration of Chemical Space: The carboxylic acid handle at the 4-position provides a versatile point for synthetic modification, allowing for the exploration of a wide range of derivatives.[6]

PART 1: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While several synthetic routes have been reported, a common approach involves the construction of the bicyclic system through intramolecular cyclization reactions. A related and well-documented approach for a similar scaffold, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, utilizes a Diels-Alder reaction as a key step, highlighting a powerful strategy for constructing these bicyclic systems.[7]

Illustrative Synthetic Pathway: Diels-Alder Approach to a Related Scaffold

The following protocol is based on the principles of constructing the azabicyclo[2.2.1]heptane core, as demonstrated in the synthesis of the 7-aza isomer.[7] This provides a conceptual framework for the synthesis of the 1-aza isomer.

G cluster_0 Step 1: Dienophile Formation cluster_1 Step 2: Diels-Alder Cycloaddition cluster_2 Step 3: Ring System Construction & Deprotection D_L_Serine D,L-Serine Methyl_Ester D,L-Serine Methyl Ester HCl D_L_Serine->Methyl_Ester SOCl2, MeOH Dienophile Methyl 2-benzamidoacrylate Methyl_Ester->Dienophile 1. Benzoyl Chloride, Et3N 2. DBU Cycloadduct Cyclohexene Adduct Dienophile->Cycloadduct Toluene, heat Danishefskys_Diene Danishefsky's Diene Danishefskys_Diene->Cycloadduct Bicyclic_Ester Protected Bicyclic Amino Ester Cycloadduct->Bicyclic_Ester Multi-step transformation (e.g., reduction, mesylation, intramolecular cyclization) Final_Product 7-Azabicyclo[2.2.1]heptane- 1-carboxylic acid Bicyclic_Ester->Final_Product Hydrolysis

Caption: Conceptual synthetic workflow for an azabicyclo[2.2.1]heptane carboxylic acid.

PART 2: From Scaffold to Ligand: Derivatization Strategies

The carboxylic acid moiety of this compound is a versatile functional group for creating a diverse library of cholinergic ligands. The most common derivatization strategies involve the formation of amides and esters.

Protocol 2.1: Amide Coupling for Nicotinic Receptor Ligands

Aryl amides derived from azabicyclic scaffolds have shown significant promise as potent and selective α7 nAChR agonists.[8]

Objective: To synthesize an N-aryl amide derivative of this compound.

Materials:

  • This compound hydrochloride

  • Substituted aniline of choice

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-aryl amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality behind Experimental Choices:

  • PyBOP: A common and efficient peptide coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and to facilitate the coupling reaction.

  • Anhydrous Conditions: Essential to prevent hydrolysis of the coupling reagent and activated carboxylic acid intermediate.

PART 3: In Vitro Characterization of Cholinergic Ligands

Once synthesized, the novel ligands must be characterized for their affinity and functional activity at the target cholinergic receptors.

Protocol 3.1: Radioligand Competition Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of the synthesized compounds for a specific nAChR subtype by measuring their ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity of a test compound for the α4β2 nAChR subtype.

Materials:

  • Cell membranes from a stable cell line expressing the human α4β2 nAChR (e.g., HEK-293 cells).

  • [³H]Epibatidine or [³H]Cytisine (radioligand).[9]

  • Test compound (synthesized ligand).

  • Nicotine or unlabeled epibatidine (for non-specific binding determination).

  • Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a competing ligand like nicotine (for non-specific binding).

  • Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates and wash with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundnAChR SubtypeIC50 (nM)Ki (nM)
Ligand Aα4β215.28.1
Ligand Bα4β25.83.1
Ligand Cα725.612.3
Protocol 3.2: Functional Characterization using Calcium Flux Assay

This assay determines whether a ligand acts as an agonist or antagonist by measuring changes in intracellular calcium levels upon receptor activation.

Objective: To assess the functional activity of a test compound at the α7 nAChR.

Materials:

  • HEK-293 cells stably expressing the human α7 nAChR.

  • Fluo-4 AM or another calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compound.

  • Acetylcholine or another known α7 agonist (positive control).

  • A known α7 antagonist (e.g., methyllycaconitine) for antagonist mode experiments.

  • A fluorescence imaging plate reader (FLIPR) or similar instrument.

Procedure (Agonist Mode):

  • Plate the α7-expressing cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Use the FLIPR instrument to measure the baseline fluorescence, then add the test compound to the wells.

  • Continue to measure the fluorescence intensity over time to detect any increase in intracellular calcium, indicating receptor activation.

  • Plot the change in fluorescence against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% maximal response) and Emax (maximal effect).

G cluster_workflow Functional Assay Workflow Cell_Plating Plate α7-nAChR expressing cells Dye_Loading Load cells with calcium-sensitive dye Cell_Plating->Dye_Loading Baseline_Read Measure baseline fluorescence (FLIPR) Dye_Loading->Baseline_Read Compound_Addition Add test compound or control Baseline_Read->Compound_Addition Signal_Detection Measure fluorescence change over time Compound_Addition->Signal_Detection Data_Analysis Generate dose-response curve (EC50, Emax) Signal_Detection->Data_Analysis

Caption: Workflow for a calcium flux functional assay.

Conclusion and Future Directions

This compound represents a powerful and versatile starting point for the development of novel cholinergic receptor ligands. Its rigid structure provides a means to overcome the challenges of receptor subtype selectivity and to fine-tune the pharmacological properties of the resulting compounds. The protocols outlined in this guide provide a framework for the synthesis and in vitro characterization of such ligands, enabling researchers to explore the vast therapeutic potential of the cholinergic system. Future work in this area will likely focus on the development of ligands with even greater subtype selectivity, as well as those with mixed pharmacology (e.g., targeting both nicotinic and muscarinic receptors) to address complex disease pathologies.

References

  • Wu, G., Kou, B., Tang, G., Zhu, W., Shen, H. C., Liu, H., & Hu, T. (2016). Synthesis of novel and conformationally constrained bridged amino acids as compact modules for drug discovery. Tetrahedron Letters, 57(5), 574-577.
  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074.
  • Vulcanchem. (n.d.). 7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid.
  • Avenoza, A., Cativiela, C., París, M., & Peregrina, J. M. (1998). Synthesis of exo-3-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic Acid, a New Conformationally Constrained 4-Hydroxyproline. Synlett, 1998(S1), 831-832.
  • Hogg, R. C., & Bertrand, D. (2011). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert opinion on therapeutic patents, 21(11), 1735–1754. Available from: [Link]

  • Carroll, F. I., & Badio, B. (1996). 7-Azabicyclo 2.2.1!- heptane and -heptene derivatives as cholinergic receptor ligands. U.S. Patent No. 5,817,679.
  • Orlek, B. S., Blaney, F. E., Brown, F., Clark, M. S. G., Hadley, M. S., Hatcher, J., Riley, G. J., Rosenberg, H. E., Wadsworth, H. J., & Wyman, P. (1991). Comparison of azabicyclic esters and oxadiazoles as ligands for the muscarinic receptor. Journal of Medicinal Chemistry, 34(9), 2726–2735. Available from: [Link]

  • Wishka, D. G., Walker, D. P., Yates, K. M., Reitz, S. C., Jia, S., Myers, J. K., Olson, K. L., Jacobsen, E. J., Wolfe, M. L., Groppi, V. E., & others. (2006). Design, synthesis, structure-activity relationship, and in vivo activity of azabicyclic aryl amides as α7 nicotinic acetylcholine receptor agonists. Journal of medicinal chemistry, 49(14), 4425–4436. Available from: [Link]

  • Malpass, J. R., & Patel, A. B. (1997). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (21), 3233–3238. Available from: [Link]

  • D'hooghe, M., Waterinckx, C., Törnroos, K. W., & De Kimpe, N. (2006). A Straightforward Entry to 7-Azabicyclo[2.2.1]heptane-1-carbonitriles in the Synthesis of Novel Epibatidine Analogues. European Journal of Organic Chemistry, 2006(19), 4466–4472. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • Huang, Y., Xiao, Y., Kim, K., Carrasco, G., & Liu, J. (2010). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of medicinal chemistry, 53(19), 6965–6978. Available from: [Link]

  • Zhang, J., & Li, Y. (2010). Quinuclidin-4-ylmethyl 1H-indole-3-carboxylate derivatives as alpha 7-nicotinic acetylcholine receptor ligands for the treatment of Alzheimer's disease. Chinese Patent No. CN101883771A.
  • Carland, M. A., Depasquale, M. J., Foucault, P. R., Krintel, S. L., Nielsen, E. Ø., & Timmermann, D. B. (2012). Synthesis and Nicotinic Receptor Activity of Chemical Space Analogues of N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide (PNU-282,987) and 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic Acid 4-Bromophenyl Ester (SSR180711). Journal of Medicinal Chemistry, 55(10), 4769–4773. Available from: [Link]

  • Musachio, J. L., Scheffel, U., Finley, P., & Ravert, H. T. (1996). Synthesis of a radiotracer for studying nicotinic acetylcholine receptors: (+/-)-Exo-2-(2-[>18>F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 521–530. Available from: [Link]

  • Barriobero Neila, J. I. (2002). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems (Doctoral dissertation, Universidad de La Rioja). Available from: [Link]

  • Avenoza, A., Busto, J. H., Cativiela, C., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545–548. Available from: [Link]

  • Sromek, A. W., & Johnson, R. L. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & medicinal chemistry letters, 22(12), 4059–4063. Available from: [Link]

  • Piras, M., & Fais, A. (2012). Synthesis and applications of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. Molecules, 17(5), 5242–5287. Available from: [Link]

  • Wu, G., Kou, B., Tang, G., Zhu, W., & Shen, H. C. (2014). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 25(1), 163–165. Available from: [Link]

  • Wieckowska, A., Szymański, P., Jończyk, J., Simon, K., & Stefanowicz, P. (2020). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 25(18), 4236. Available from: [Link]

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Chiral Synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Conformational Constraint in Drug Design

The 1-azabicyclo[2.2.1]heptane scaffold represents a class of conformationally restricted proline analogues that have garnered significant interest in medicinal chemistry. Proline itself is a unique proteinogenic amino acid, imposing significant constraints on the peptide backbone, which influences protein folding and protein-protein interactions. By introducing a bicyclic system, the 1-azabicyclo[2.2.1]heptane core further reduces the conformational flexibility of the pyrrolidine ring, offering a powerful tool for medicinal chemists to design highly specific and potent ligands. This rigid framework is particularly valuable in the development of therapeutics targeting the central nervous system, most notably as ligands for nicotinic acetylcholine receptors (nAChRs).[1][2] Derivatives of this scaffold have shown promise in the development of novel treatments for a range of neurological and psychiatric disorders, including pain, Alzheimer's disease, Parkinson's disease, and schizophrenia.[3]

The biological activity of these compounds is exquisitely dependent on their stereochemistry. Therefore, the development of robust and efficient methods for their chiral synthesis is of paramount importance. This application note provides a detailed overview of several key strategies for the enantioselective synthesis of 1-azabicyclo[2.2.1]heptane-4-carboxylic acid derivatives, complete with detailed experimental protocols and an analysis of the rationale behind each approach.

Strategic Approaches to Chiral Synthesis

The synthesis of enantiomerically pure 1-azabicyclo[2.2.1]heptane derivatives can be broadly categorized into three main strategies:

  • Enantiospecific Synthesis from the Chiral Pool: This approach leverages readily available and inexpensive chiral starting materials, such as amino acids, to introduce the desired stereochemistry.

  • Chiral Auxiliary-Mediated Synthesis: An external chiral molecule is temporarily incorporated to direct the stereochemical outcome of a key reaction, and is subsequently removed.

  • Kinetic Resolution: A racemic mixture is subjected to a process that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure starting material or the enantiopure product.

This guide will delve into the practical application of each of these strategies, providing detailed protocols and insights into their advantages and limitations.

Strategy 1: Enantiospecific Synthesis from L-Proline Derivatives

This strategy exemplifies a "chiral pool" approach, where the stereochemistry of the final product is derived from a naturally occurring chiral molecule. Here, we detail a synthesis commencing from the readily available trans-4-hydroxy-L-proline.[4][5] The key to this synthesis is the stereospecific conversion of the starting material into a key pyrrolidine intermediate, followed by the construction of the second ring.

Workflow for Enantiospecific Synthesis

A trans-4-hydroxy-L-proline B N-Boc protection & esterification A->B C Mesylation of hydroxyl group B->C D Key Intermediate: (3R)-N-(tert-butoxycarbonyl)-3- methylsulfonyloxypyrrolidine C->D E Reaction with an enolate anion D->E F Mixture of (3R)-pyrrolidinylacetic esters E->F G Reduction of esters F->G H Corresponding alcohols G->H I Conversion to sulfonate esters H->I J Deprotection of pyrrolidine nitrogen I->J K Intramolecular cyclization J->K L (4R)-1-azabicyclo[2.2.1]heptane derivatives K->L A Glyoxylate ester B Condensation with (S)-(-)-1-phenylethylamine A->B C Chiral Imine B->C D Aza-Diels-Alder with Cyclopentadiene C->D E Diastereomeric mixture of 2-azabicyclo[2.2.1]hept-5-ene derivatives D->E F Chromatographic separation of diastereomers E->F G Enantiopure cycloadduct F->G H Removal of chiral auxiliary (e.g., hydrogenolysis) G->H I Hydrogenation of double bond H->I J Enantiopure 1-azabicyclo[2.2.1]heptane derivative I->J A Racemic 2-azabicyclo[2.2.1]hept- 5-en-3-one (Vince Lactam) B Lipase-catalyzed hydrolysis A->B C Mixture of unreacted (+)-lactam and ring-opened (-)-amino acid B->C D Separation C->D E Enantiopure (+)-lactam D->E F Enantiopure (-)-amino acid D->F G Further synthetic modifications E->G F->G H Target chiral 1-azabicyclo[2.2.1]heptane derivative G->H

Sources

Application Notes and Protocols for the Quantification of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical quantification of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a constrained non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Recognizing the absence of standardized public methods for this specific analyte, this guide synthesizes established analytical principles for similar compounds, such as proline analogs and other bicyclic amino acids, to propose robust starting protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section explains the scientific rationale behind the proposed methodology, offers detailed, step-by-step protocols, and outlines a systematic approach to method validation. This guide is intended for researchers, analytical scientists, and drug development professionals requiring accurate and reliable quantification of this unique molecular scaffold.

Introduction: The Analytical Challenge

This compound is a rigid, bicyclic proline analog. Its constrained conformation makes it a valuable building block in medicinal chemistry for designing peptides and small molecules with specific spatial orientations. Accurate quantification is critical for pharmacokinetic studies, process chemistry, quality control, and metabolic fate assessment.

The primary analytical challenges stem from its structure:

  • High Polarity: The zwitterionic nature of the amino acid makes it challenging to retain on traditional reversed-phase chromatography columns.

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, limiting the sensitivity of simple UV-based detection methods.

  • Low Volatility: The carboxylic acid and secondary amine functionalities render the molecule non-volatile, necessitating derivatization for gas chromatography.

This guide provides robust starting points to overcome these challenges using state-of-the-art analytical techniques.

Physicochemical Properties & Analytical Considerations

Understanding the analyte's properties is fundamental to developing a successful analytical method.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₇H₁₁NO₂Used for exact mass determination in mass spectrometry.[1]
Molecular Weight 141.17 g/mol Guides mass spectrometry settings.[1]
Calculated XLogP3 -2.4Indicates high polarity; predicts poor retention on C18 columns without specialized mobile phases or column chemistries.[1]
Topological Polar Surface Area 40.5 ŲConfirms the polar nature of the molecule.[1]
Functional Groups Carboxylic Acid, Tertiary AmineZwitterionic at neutral pH. Provides sites for derivatization for GC-MS or to enhance LC-MS ionization.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)

Expertise & Experience: Given the absence of a strong chromophore, traditional UV detection is not ideal. HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a powerful alternative. These detectors measure analyte mass rather than optical properties, making them suitable for non-chromophoric compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode due to the analyte's high polarity.

Proposed HILIC-CAD/ELSD Protocol

This protocol provides a starting point for the quantification of this compound in bulk material or simple formulations.

Workflow Diagram:

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-CAD/ELSD Analysis start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., 90:10 ACN:H₂O) start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm PTFE) vortex->filter inject Inject into HPLC filter->inject Transfer to vial separate HILIC Column Separation inject->separate detect CAD or ELSD Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HILIC-CAD/ELSD workflow for analysis.

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a diluent of 90:10 (v/v) Acetonitrile:Water. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve a target concentration within the calibration range. Vortex and sonicate to ensure complete dissolution.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH Amide, 130Å, 1.7 µm, 2.1 mm X 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Mobile Phase B: 95:5 (v/v) Acetonitrile:Mobile Phase A.

    • Gradient: 95% B (0-1 min), linear ramp to 50% B (1-8 min), hold at 50% B (8-9 min), return to 95% B (9.1 min), equilibrate at 95% B (9.1-12 min).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Detector Settings (CAD/ELSD):

    • Detector: Thermo Scientific Vanquish CAD or equivalent ELSD.

    • Nebulizer Temperature: 35 °C.

    • Gas (Nitrogen): As per manufacturer's recommendation.

  • Validation Approach: The method should be validated for linearity, range, accuracy, precision (repeatability and intermediate precision), specificity, and robustness according to ICH Q2(R1) guidelines.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard. The zwitterionic nature of the analyte allows for robust ionization in positive electrospray ionization (ESI+) mode. A HILIC or mixed-mode chromatographic approach is recommended to achieve retention and separation from endogenous matrix components.

Proposed LC-MS/MS Protocol

This protocol is designed for the quantification of this compound in human plasma.

Workflow Diagram:

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Add Internal Standard (e.g., ¹³C,¹⁵N-labeled analyte) plasma->is ppt Protein Precipitation (400 µL cold ACN) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase A drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate HILIC Separation inject->separate ionize ESI+ Ionization separate->ionize analyze Tandem MS (MRM) ionize->analyze quantify Quantify vs. IS Ratio analyze->quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Protocol:

  • Internal Standard (IS): The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C₅,¹⁵N-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid). If unavailable, a structurally similar analog not present in the sample can be used.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample/standard/QC, add 50 µL of IS working solution.

    • Add 400 µL of ice-cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new plate/vials.

    • Evaporate the solvent under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: SeQuant ZIC-HILIC, 100 Å, 3.5 µm, 2.1 mm X 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B (0-0.5 min), linear to 40% B (0.5-4.0 min), wash at 20% B (4.1-5.0 min), return to 90% B (5.1 min), equilibrate (5.1-7.0 min).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Key Parameters (to be optimized):

      • IonSpray Voltage: ~5500 V

      • Temperature: ~500 °C

      • Curtain Gas: ~35 psi

      • Collision Gas (CAD): Medium

    • MRM Transitions (Predicted):

      • Analyte: Q1: 142.1 (M+H)⁺ -> Q3: 96.1 (loss of COOH and H)

      • Analyte (Qualifier): Q1: 142.1 (M+H)⁺ -> Q3: 68.1

      • Note: These transitions must be empirically determined by infusing a standard solution of the analyte.

ParameterProposed ValueRationale
Analyte Q1 (Precursor) m/z 142.1[M+H]⁺ based on molecular weight of 141.17.
Analyte Q3 (Product 1) m/z 96.1Predicted fragment from loss of the carboxyl group and a proton.
Analyte Q3 (Product 2) m/z 68.1Alternative fragmentation pathway for confirmation.
IS Q1 (Precursor) m/z 148.1Assumes a +6 Da shift from stable isotope labeling.
IS Q3 (Product) m/z 102.1Corresponds to the same fragmentation as the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Direct GC-MS analysis of this compound is not feasible due to its polarity and non-volatility. A two-step derivatization is required: esterification of the carboxylic acid followed by acylation or silylation of the amine. This approach converts the polar functional groups into nonpolar, volatile derivatives suitable for GC separation and MS detection. This method is typically used for targeted metabolomics or when LC-MS is unavailable.

Proposed GC-MS Derivatization and Analysis Protocol

This protocol describes a common two-step derivatization using Methanolic HCl for esterification and Pentafluoropropionic Anhydride (PFPA) for acylation.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis sample Dried Sample Residue esterify Step 1: Esterification (Methanolic HCl, 80°C) sample->esterify dry1 Dry Down esterify->dry1 acylate Step 2: Acylation (PFPA/EtOAc, 65°C) dry1->acylate dry2 Dry Down & Reconstitute (in Ethyl Acetate) acylate->dry2 inject Inject into GC-MS dry2->inject separate Capillary GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry (Scan or SIM) ionize->detect quantify Quantify using IS detect->quantify

Caption: GC-MS two-step derivatization and analysis workflow.

Step-by-Step Protocol:

  • Sample Preparation: The starting sample (e.g., from a protein precipitation supernatant) must be completely dry.

  • Step 1: Esterification:

    • Add 100 µL of 2M HCl in Methanol to the dried sample.

    • Seal the vial and heat at 80 °C for 60 minutes.

    • Cool to room temperature and evaporate the reagent under a stream of nitrogen.

  • Step 2: Acylation:

    • Add 50 µL of Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate (1:4, v/v).

    • Seal the vial and heat at 65 °C for 30 minutes.

    • Cool to room temperature, evaporate the reagent, and reconstitute in 100 µL of Ethyl Acetate for injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Splitless, 250 °C.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification. Characteristic fragment ions would need to be determined from a derivatized standard.

Conclusion and Recommendations

The quantification of this compound requires tailored analytical strategies to address its inherent physicochemical properties. While no standard methods are currently published, the protocols detailed in this guide provide scientifically sound starting points for method development.

  • For routine analysis of bulk material , HILIC with universal detection (CAD or ELSD) offers a robust and straightforward approach.

  • For trace-level quantification in complex biological matrices , LC-MS/MS is the recommended platform, offering superior sensitivity and selectivity. The development of a stable isotope-labeled internal standard is highly encouraged for achieving the most accurate and precise results.

  • GC-MS serves as a viable alternative, particularly for metabolomics studies, but requires a robust and reproducible two-step derivatization procedure.

It is imperative that any of these proposed methods undergo full validation in accordance with regulatory guidelines (e.g., ICH, FDA) to ensure their suitability for the intended application.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548. Available at: [Link]

  • Opekar, S., Zahradníčková, H., Vodrážka, P., & Moos, M. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(5), 745-757. Available at: [Link]

  • Joo, H., Lee, J., Lee, S., & Kim, J. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(11), 1383. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. This valuable building block, a conformationally restricted proline analogue, is pivotal in medicinal chemistry for designing novel therapeutics.[1] However, its rigid, bridged structure presents unique synthetic challenges that can often lead to suboptimal yields.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in mechanistic principles to empower you to optimize your synthetic route.

Conceptual Overview: A Common Synthetic Strategy

The synthesis of the 1-azabicyclo[2.2.1]heptane core is a multi-step process that typically involves the initial construction of a suitable pyrrolidine precursor, followed by a key intramolecular cyclization to form the characteristic bridged structure. Understanding this general workflow is crucial for diagnosing issues at specific stages.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Formation & Final Product A Starting Materials (e.g., Pyrrolidine derivatives) B Functional Group Interconversion (Introduction of side chain for cyclization) A->B Step 1 C Key Intramolecular Cyclization (e.g., Nucleophilic Substitution) B->C Step 2 D Protecting Group Removal (e.g., Hydrolysis, Hydrogenolysis) C->D E Purification & Isolation D->E F Final Product: 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid E->F caption General workflow for 1-Azabicyclo[2.2.1]heptane synthesis. G cluster_0 Reaction Conditions cluster_1 Desired Pathway cluster_2 Undesired Pathway Start Diester Precursor + Base (Forms Enolate) Intra Intramolecular Attack (Rate ∝ [Enolate]) Start->Intra High Dilution Favors This Inter Intermolecular Attack (Rate ∝ [Enolate]²) Start->Inter High Concentration Favors This Product Cyclized β-Keto Ester (Desired Product) Intra->Product Dimer Dimerized Product (Yield Loss) Inter->Dimer caption Kinetic competition between intra- and intermolecular reactions.

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Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is a conformationally constrained, bicyclic amino acid analogue. Its structure, containing both a tertiary amine (a basic center) and a carboxylic acid (an acidic center), means it exists predominantly as a zwitterion at neutral pH.[1][2] This zwitterionic nature confers high polarity, leading to distinct solubility characteristics—typically soluble in aqueous media but poorly soluble in common non-polar organic solvents. These properties present unique challenges for purification compared to standard neutral organic molecules, requiring specialized strategies to achieve high purity for research and drug development applications.

This guide provides troubleshooting advice and detailed protocols to navigate the common issues encountered during the purification of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions and observations researchers face during the purification process.

Q1: My compound is "oiling out" or forming a thick syrup instead of crystallizing. What's causing this?

A: This is a frequent issue when working with highly polar or hygroscopic compounds. There are two primary causes:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, leading to an amorphous oil instead of a crystalline solid. These could be residual solvents, salts, or reaction byproducts.

  • Hygroscopic Nature: The compound may be absorbing atmospheric moisture, preventing solidification. Some protected amino acids are known to be oily or become oily upon absorbing water.[3]

Troubleshooting Steps:

  • Ensure the compound is completely dry using a high-vacuum line or a vacuum oven at a gentle temperature.

  • Try co-evaporation with an anhydrous solvent like toluene to azeotropically remove residual water.

  • If impurities are suspected, an additional purification step (e.g., chromatography or a pH-adjusted precipitation) is necessary before attempting crystallization again.

Q2: When I spot my compound on a standard silica gel TLC plate, it streaks badly from the baseline, even in polar solvent systems like 10% Methanol in DCM. What does this mean?

A: Severe streaking on silica gel is a classic indicator of a very strong interaction between your compound and the stationary phase.[4][5] Silica gel is acidic and highly polar. The basic nitrogen and polar zwitterionic nature of your molecule cause it to bind almost irreversibly to the silica surface, rather than partitioning cleanly with the mobile phase. This makes standard normal-phase chromatography an ineffective method for purification without significant modification.

Q3: Given the issues with standard silica gel, can I use column chromatography at all?

A: Yes, but not in the conventional sense. Standard normal-phase chromatography is ill-suited. However, several alternatives are effective:

  • Ion-Exchange Chromatography (IEX): This is the classical and most robust method for purifying amino acids.[4][6] It separates molecules based on their net charge. You can use a cation-exchange resin to bind your positively charged compound at low pH and elute it with a pH or salt gradient.

  • Reversed-Phase (RP) Chromatography: This can be effective, especially for removing salts or less polar impurities. Since your molecule is very polar, it will have low retention on a C18 column.[7] This can be used to your advantage in a "flow-through" mode for desalting, where salts are retained longer than your compound when eluting with pure water.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) but with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[7] Polar analytes are retained, and elution is achieved by increasing the concentration of the polar solvent. This can provide good separation for highly polar compounds like yours.

Q4: My crude product contains non-polar byproducts from the synthesis. What is the most efficient way to remove them?

A: An acid-base liquid-liquid extraction is ideal. Since your compound is an amino acid, you can exploit its pH-dependent solubility:

  • Dissolve the crude mixture in an aqueous acid (e.g., 1 M HCl). Your compound will form the hydrochloride salt, which is highly water-soluble.

  • Wash the acidic aqueous layer with a non-polar organic solvent (e.g., ethyl acetate, dichloromethane). The non-polar impurities will partition into the organic layer, leaving your desired compound in the aqueous phase.

  • You can then isolate your product from the aqueous layer by adjusting the pH to its isoelectric point to precipitate it, or by lyophilization.

Q5: How do I convert the commercially available hydrochloride salt into the free zwitterionic form?

A: This is a common requirement. The goal is to remove the chloride ion and deprotonate the carboxylic acid without using a strong base that could cause side reactions.

  • Ion-Exchange (Anion): Pass a solution of the HCl salt through a basic anion-exchange resin. The resin will retain the Cl- ions and release hydroxide ions, neutralizing the protonated amine and yielding the zwitterion.

  • Propylene Oxide Treatment: As described in a synthesis of a related compound, dissolving the hydrochloride salt in a solvent like ethanol and treating it with propylene oxide is an effective method.[8] The epoxide acts as a proton scavenger, reacting with the HCl to form 2-chloropropanol, leaving your free amino acid behind. The product can then be precipitated or crystallized.

Section 2: Troubleshooting Purification Workflows

This section provides structured troubleshooting guides and detailed protocols for primary purification techniques.

Workflow 1: Purification by pH-Adjusted Precipitation/Recrystallization

This is often the most effective and scalable method for obtaining the final, high-purity zwitterionic compound. The principle is to dissolve the compound at a pH where it is charged and soluble (low or high pH) and then precipitate it by adjusting the pH to its isoelectric point (pI), where it is least soluble.

Problem Potential Cause Recommended Solution
Compound does not dissolve in water. The compound is at or near its isoelectric point (pI).Adjust the pH. Add 1 M HCl dropwise to dissolve as the cation, or 1 M NaOH to dissolve as the anion.
No precipitate forms after pH adjustment. The solution is too dilute; the compound is still soluble even at its pI.Reduce the volume of the solution by rotary evaporation (use low heat to avoid degradation). Alternatively, add a water-miscible organic solvent in which the compound is insoluble (e.g., ethanol, acetone) to force precipitation.
Product precipitates as an oil or amorphous solid. 1. pH was adjusted too quickly. 2. Impurities are present. 3. Solution is supersaturated.1. Adjust the pH very slowly with dilute acid/base while stirring vigorously. 2. Perform an activated charcoal treatment on the dissolved solution before pH adjustment to remove colored/oily impurities. 3. Warm the solution slightly before pH adjustment and allow it to cool slowly.
Yield is very low. 1. The compound has significant solubility in the mother liquor. 2. The pH was not adjusted precisely to the pI.1. After precipitation, cool the mixture in an ice bath for several hours to maximize recovery. 2. Empirically determine the optimal pH for precipitation by taking small aliquots and adjusting the pH to find the point of maximum turbidity.
  • Dissolution: Dissolve the crude this compound in a minimum amount of deionized water. If it does not dissolve, add 1 M HCl dropwise until a clear solution is obtained (target pH ~2).

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount (1-2% w/w) of activated charcoal. Stir for 15-30 minutes at room temperature.

  • Filtration: Filter the solution through a pad of Celite to remove the charcoal or any insoluble impurities. Wash the Celite pad with a small amount of deionized water.

  • Precipitation: While stirring the filtrate vigorously, add 1 M NaOH dropwise. Monitor the pH. The compound will begin to precipitate as it approaches its isoelectric point. Continue adding base slowly until precipitation is maximal (typically around pH 6-8 for similar amino acids).

  • Maturation: Once precipitation is complete, continue stirring the slurry at room temperature for 1-2 hours, then cool it in an ice bath for at least another hour to maximize crystal growth and yield.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water, followed by a rinse with a water-miscible solvent like ethanol or acetone to aid drying.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

G start Start: Crude Product (Oily or Solid) dissolve Dissolve in Water + Acid (pH 2) start->dissolve check_dissolve Fully Dissolved? dissolve->check_dissolve check_dissolve->start No, insoluble (Check starting material) charcoal Optional: Treat with Activated Charcoal check_dissolve->charcoal Yes filter Filter through Celite charcoal->filter adjust_ph Slowly Adjust to pI (e.g., pH 7) filter->adjust_ph check_precipitate Crystalline Ppt? adjust_ph->check_precipitate oil_out Problem: Oils Out check_precipitate->oil_out No, Oily no_ppt Problem: No Precipitate check_precipitate->no_ppt No, Clear Solution collect Collect Solid by Filtration check_precipitate->collect Yes fix_oil Solution: 1. Re-dissolve (warm). 2. Add anti-solvent (EtOH). 3. Cool slowly. oil_out->fix_oil fix_no_ppt Solution: 1. Reduce volume. 2. Add anti-solvent. no_ppt->fix_no_ppt fix_oil->adjust_ph fix_no_ppt->adjust_ph dry Dry Under Vacuum collect->dry G start Crude Product impurity_type Primary Impurity Type? start->impurity_type salts Salts / Inorganic impurity_type->salts polar_organic Polar Organic Byproducts impurity_type->polar_organic nonpolar_organic Non-Polar / Neutral Organic Byproducts impurity_type->nonpolar_organic rp_desalt Method: Reversed-Phase (C18) Eluent: H2O -> 5% MeOH (Desalting Protocol) salts->rp_desalt iex Method: Ion-Exchange (SCX) Eluent: pH or Salt Gradient (High Resolution) polar_organic->iex acid_base Method: Acid-Base Extraction (Bulk Removal) nonpolar_organic->acid_base pure_product Purified Product rp_desalt->pure_product hilich Method: HILIC Eluent: ACN/H2O Gradient (Alternative to IEX) iex->hilich If IEX fails iex->pure_product hilich->pure_product acid_base->pure_product

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Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and conformationally constrained amino acid analogue. The inherent ring strain and zwitterionic nature of this molecule present specific challenges in its synthesis and purification.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful execution of your experiments.

Synthetic Strategy Overview

The synthesis of the 1-azabicyclo[2.2.1]heptane core is a non-trivial task due to the strained bicyclic system. A common and effective strategy involves the intramolecular cyclization of a linear precursor, typically via a Dieckmann condensation, followed by hydrolysis and decarboxylation. This approach builds the strained ring system from a more flexible acyclic or monocyclic precursor.

The workflow below outlines a representative synthetic route, starting from a protected 4-aminopimelate derivative.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification A Protected 4-Aminopimelate Diester (e.g., N-Boc) B Dieckmann Condensation (Strong, non-nucleophilic base, e.g., NaH, KHMDS) A->B High Dilution C Intermediate: β-Keto Ester B->C D Acidic Hydrolysis (e.g., aq. HCl, heat) C->D Saponification & Acidification E Final Product (HCl Salt) D->E F Zwitterion Isolation (Ion-exchange or pH adjustment) E->F G Pure 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid F->G

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My Dieckmann condensation (intramolecular cyclization) is resulting in a very low yield or a complex mixture of products. What is going wrong?

Answer: This is the most critical and challenging step in the synthesis. Low yields are typically due to improper reaction conditions or competing side reactions.

  • Potential Cause A: Ineffective Base or Nucleophilic Attack.

    • Explanation: The Dieckmann condensation requires a strong base to generate the enolate for cyclization.[2] However, bases like sodium ethoxide can also act as nucleophiles, potentially leading to side reactions.

    • Recommended Solution: Employ a strong, non-nucleophilic, sterically hindered base. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or silyl amides like KHMDS or LHMDS are excellent choices.[2] These bases efficiently deprotonate the α-carbon without engaging in competing nucleophilic reactions.

  • Potential Cause B: Presence of Protic Contaminants.

    • Explanation: The enolate intermediate is highly basic and will be quenched by any protic species, such as water or alcohols, halting the reaction.

    • Recommended Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry THF, toluene) and ensure all reagents are free of water. Running the reaction under an inert atmosphere (Nitrogen or Argon) is mandatory.

  • Potential Cause C: Intermolecular Condensation.

    • Explanation: At high concentrations, the enolate of one molecule can react with the ester of another molecule (intermolecular Claisen condensation), leading to dimers and polymers instead of the desired cyclic product.

    • Recommended Solution: Utilize high-dilution conditions. This is achieved by slowly adding the diester substrate via a syringe pump over several hours to a solution of the base in the solvent. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

Question 2: I've successfully synthesized the product, but I'm struggling to isolate it. After the aqueous workup, it seems to be stuck in the aqueous layer and won't extract into any organic solvent.

Answer: This is the second major hurdle and is a direct consequence of the product's chemical nature. This compound is a zwitterion at neutral pH, possessing both a positive charge (protonated tertiary amine) and a negative charge (deprotonated carboxylic acid). This makes it highly polar and water-soluble, but virtually insoluble in common organic solvents like ethyl acetate or dichloromethane.[3][4]

  • Recommended Solution A: Ion-Exchange Chromatography.

    • Explanation: This is the most robust and reliable method for purifying and desalting amino acids and their analogues.[3][5]

    • Protocol:

      • Load the crude aqueous solution (containing your product and inorganic salts from the workup) onto a column packed with a strong cation-exchange resin (e.g., Dowex® 50WX8) in its acidic (H+) form.

      • Wash the column thoroughly with deionized water. The inorganic salts will elute, while your positively charged (protonated amine) product will remain bound to the resin.

      • Elute your product from the column using an aqueous solution of a volatile base, typically 2-5% aqueous ammonia or pyridine.

      • Collect the fractions containing the product and remove the water and excess ammonia/pyridine under reduced pressure to yield the pure, salt-free zwitterionic product.

  • Recommended Solution B: Crystallization at the Isoelectric Point (pI).

    • Explanation: A zwitterion's aqueous solubility is at its minimum at its isoelectric point (pI), where the net charge is zero. Carefully adjusting the pH to this value can induce precipitation or crystallization.[3]

    • Protocol:

      • Dissolve the crude product (as the HCl salt) in a minimum amount of water.

      • Slowly and carefully add a base (e.g., dilute NaOH, pyridine, or triethylamine) while monitoring the pH.

      • As you approach the pI, the product will begin to precipitate. The pI will need to be determined empirically but will be near neutral pH.

      • To improve crystallization, an anti-solvent like isopropanol or ethanol can be added.[3]

      • Cool the mixture to maximize precipitation, then collect the solid by filtration, wash with a cold solvent mixture (e.g., water/ethanol), and dry under vacuum.

Question 3: The final hydrolysis and decarboxylation step is sluggish, or it seems to be degrading my product.

Answer: The β-keto ester intermediate must be hydrolyzed and decarboxylated to yield the final product. This is typically done under acidic conditions with heating.

  • Potential Cause A: Steric Hindrance.

    • Explanation: The bicyclic structure can sterically hinder the ester groups, requiring more forcing conditions for hydrolysis than a simple acyclic ester.

    • Recommended Solution: Use a strong acid like 6M HCl and heat the reaction to reflux. Monitor the reaction progress by TLC or LC-MS to determine the necessary reaction time, which could be several hours to overnight.

  • Potential Cause B: Ring Strain and Degradation.

    • Explanation: The [2.2.1] system is strained. Prolonged heating under harsh acidic or basic conditions could potentially lead to side reactions or fragmentation, such as a retro-Dieckmann reaction.[6][7]

    • Recommended Solution: Find a balance in reaction conditions. Start with refluxing in 6M HCl and monitor every few hours. If degradation is observed (e.g., by the appearance of multiple new spots on TLC), consider using slightly milder conditions for a longer period.

Detailed Experimental Protocol (Illustrative)

This protocol describes a plausible multi-step synthesis based on the Dieckmann condensation approach. Note: This is a representative procedure and may require optimization.

Step 2: Intramolecular Dieckmann Condensation
  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to anhydrous toluene under N₂.

  • Initiation: Add a catalytic amount of ethanol to initiate the reaction.

  • Substrate Addition: Dissolve the precursor diester (1.0 eq) in anhydrous toluene. Add this solution dropwise to the heated (reflux) NaH suspension over 4-6 hours using a syringe pump to ensure high-dilution conditions.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2 hours or until TLC indicates the consumption of starting material.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of acetic acid, followed by water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation
  • Setup: To the flask containing the crude β-keto ester, add 6M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours. The reaction should be monitored by LC-MS for the disappearance of the intermediate and the appearance of the final product mass.

  • Workup: After cooling to room temperature, wash the aqueous solution with dichloromethane (3x) to remove any non-polar organic impurities. The product will remain in the aqueous layer as its hydrochloride salt.

Step 4: Purification via Ion-Exchange Chromatography
  • Column Prep: Prepare a column with Dowex® 50WX8 resin, wash with water, then 1M NaOH, water until neutral, 1M HCl, and finally deionized water until the eluate is neutral.

  • Loading: Dilute the acidic aqueous layer from the previous step with water and load it onto the prepared column.

  • Washing: Wash the column with 5-10 column volumes of deionized water to remove all HCl and other salts.

  • Elution: Elute the product using 2-5% aqueous ammonia solution.

  • Isolation: Collect fractions and monitor by TLC (ninhydrin stain). Combine the product-containing fractions and concentrate under reduced pressure to afford the pure zwitterionic product as a white solid.

Data Summary Table

ParameterDescriptionValue / ConditionReference
Molecular Formula C₇H₁₁NO₂-[8]
Molecular Weight 141.17 g/mol -[8]
Appearance White to off-white solid-[9]
Storage Sealed in dry, Room TemperatureStore in a cool, dry place[10][11]
Cyclization Base Dieckmann CondensationNaH, KHMDS, LDA[2]
Cyclization Solvent Anhydrous AproticToluene, THF[2]
Hydrolysis Acid-catalyzed6M HCl, Reflux[12]
Purification Zwitterion IsolationIon-Exchange Chromatography[3][5]
Typical Yield Overall (multi-step)15-40% (highly variable)[12]

Frequently Asked Questions (FAQs)

  • Q: How should I store this compound? A: The compound should be stored in a tightly sealed container in a dry environment, away from incompatible substances like strong oxidizing agents.[10][11] Storage at room temperature is generally acceptable.[10]

  • Q: What are the primary safety concerns when handling this compound and its intermediates? A: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle the compound in a well-ventilated area or a fume hood to avoid inhaling dust.[11] The reagents used in the synthesis, particularly sodium hydride (flammable solid) and strong acids/bases, require specific handling precautions.

  • Q: How can I confirm the structure and stereochemistry of my final product? A: A combination of analytical techniques is required. ¹H and ¹³C NMR spectroscopy will confirm the carbon framework. Due to the rigid bicyclic structure, proton-proton coupling constants can be complex, and 2D NMR (COSY, HSQC) is highly recommended for unambiguous assignment.[13] High-resolution mass spectrometry (HRMS) will confirm the elemental composition. If an enantioselective synthesis was performed, chiral HPLC or measurement of the specific rotation can confirm the enantiomeric purity.[14]

  • Q: Can I use this amino acid analogue directly in solid-phase peptide synthesis (SPPS)? A: Yes, but it must first be appropriately protected. Typically, the nitrogen atom is protected with an Fmoc or Boc group to be compatible with standard SPPS protocols. The carboxylic acid can then be activated for coupling.

References

  • Hadjmohammadi, M. R., & Garmaroudi, M. (2010). Separation of α-amino acids using a series of zwitterionic sulfobetaine exchangers. PubMed.
  • Brandes, E. A., et al. (1992). Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. Journal of the Chemical Society, Perkin Transactions 1.
  • Pissarra, P., et al. (1991). Purification Of Amino Acids And Small Peptides With Hollow Fibers. Scholars' Mine.
  • Shapiro, A. B., et al. (2020). How to desalt zwitterions?
  • Rabie, H. R., & Vera, J. H. (1997). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions.
  • Rabie, H. R., & Vera, J. H. (1997). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions.
  • ChemicalBook. (n.d.). This compound.
  • Reddy, C. R., et al. (2013). Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems. Organic & Biomolecular Chemistry.
  • Dondas, H. A., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, RSC Publishing.
  • Zhang, C., & Trudell, M. L. (1996). A Short and Efficient Total Synthesis of (±)-Epibatidine. The Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.).
  • Padwa, A., et al. (1995). Synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione and (±)-2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione.
  • Barrett, S. D., et al. (1997). EFFICIENT SYNTHESIS OF EXO-1-AZABICYCLO[2.2.1]HEPTAN-3-OL.
  • Gerecke, M., & Zeller, P. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
  • Kuesters, E., et al. (1996). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
  • Smith, A. D., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing.
  • Boelsterli, J., et al. (1998). Method of making (1S, 4R)-1-azabicyclo(2.2.1)heptan-3-one and (1R, 4S), 1-azabicyclo...
  • AK Scientific, Inc. (n.d.). Safety Data Sheet for (1R,4R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid.
  • Kozytskyi, A. V., & Bondarenko, A. V. (2023). Bridged bicyclic molecule NMR challenge. Analytical and Bioanalytical Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Aida, K., et al. (2023). Reductive Ring Opening of Cyclic Amines: Pyrrolidines and Beyond. ChemRxiv.
  • Synquest Labs. (n.d.). Safety Data Sheet for rel-7-Azabicyclo[2.2.1]heptane-2- carboxylic acid, hydrobromide.
  • Chem-Impex. (n.d.). (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
  • ResearchGate. (2009). Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor.
  • Sigma-Aldrich. (n.d.). (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
  • Brandes, E. A., et al. (1993). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1.
  • Advanced ChemBlocks. (n.d.). This compound.
  • Portoghese, P. S., & Sepp, D. T. (1970). 7-Azabicyclo [2.2.1] heptane system. I. Pseudo-4-norcocaine. Journal of Medicinal Chemistry.
  • Barriobero Neila, J. I. (2002). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Servicio de Publicaciones.
  • D'Andrea, P., et al. (2005). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic.
  • Hanessian, S., & Auzzas, L. (2008). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Accounts of Chemical Research.
  • Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this unique, conformationally constrained proline analogue. As a rigid bicyclic scaffold, it offers exciting opportunities for designing novel peptidomimetics and therapeutic agents, but its structure also presents specific synthetic and handling challenges.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.

Section 1: Synthesis & Optimization FAQs

This section addresses common hurdles encountered during the synthesis and purification of the 1-Azabicyclo[2.2.1]heptane core structure.

Q1: My overall yield for the synthesis of the bicyclic core is low. What are the critical parameters to investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.

Answer:

Optimizing the yield requires a multi-faceted approach focusing on the key ring-forming reaction, which is typically an intramolecular cyclization.

  • Purity of Precursors: The most common and often overlooked issue is the purity of the starting material, typically a functionalized pyrrolidine or cyclohexylamine derivative.[1][2] Ensure the precursor is fully characterized (¹H NMR, ¹³C NMR, MS) and free of residual solvents or reagents from previous steps.

  • Leaving Group Efficiency: The intramolecular cyclization relies on the displacement of a leaving group (e.g., mesylate, tosylate, or halide) by the nitrogen atom.[2][3] A sluggish reaction could indicate a poor leaving group. While mesylates are common, consider converting an alcohol precursor to a tosylate or, for more forcing conditions, an iodide (via Finkelstein reaction) to increase the rate of cyclization.

  • Base Selection and Stoichiometry: The choice of base is critical for deprotonating the nitrogen nucleophile without promoting side reactions.

    • For Amine Cyclization: A non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base like potassium tert-butoxide is often effective.[3] Ensure at least one full equivalent is used; an excess (e.g., 1.2 eq) can be beneficial.

    • For Amide Cyclization (followed by reduction): If cyclizing from an amide precursor, a strong base like NaH is required. Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is scrupulously anhydrous.

  • Solvent and Temperature: High dilution conditions (e.g., <0.05 M) are often necessary to favor the intramolecular cyclization over intermolecular polymerization. The solvent should be polar aprotic (e.g., DMF, DMSO, or acetonitrile) to solvate the cation and leave the nucleophile reactive. While heating is often required, excessive temperatures can lead to elimination side products.[4] An initial optimization screen from room temperature to 80°C is recommended.

Troubleshooting Workflow for Low Synthesis Yield

start Low Yield Observed check_precursor Verify Precursor Purity (NMR, MS, EA) start->check_precursor precursor_ok Precursor is Pure check_precursor->precursor_ok Pass precursor_bad Impurities Detected check_precursor->precursor_bad Fail optimize_reaction Optimize Cyclization Conditions precursor_ok->optimize_reaction repurify Repurify Precursor precursor_bad->repurify repurify->check_precursor check_lg Evaluate Leaving Group (e.g., OMs vs OTs vs I) optimize_reaction->check_lg check_base Screen Bases (e.g., DBU, KHMDS, NaH) optimize_reaction->check_base check_conc Evaluate Concentration (High Dilution?) optimize_reaction->check_conc check_temp Optimize Temperature optimize_reaction->check_temp analyze_crude Analyze Crude Reaction Mixture (LCMS, ¹H NMR) check_lg->analyze_crude check_base->analyze_crude check_conc->analyze_crude check_temp->analyze_crude no_product No Product Formed analyze_crude->no_product Decomposition or No Reaction side_products Side Products Observed analyze_crude->side_products e.g., Elimination product_present Desired Product Present analyze_crude->product_present no_product->optimize_reaction Re-evaluate Conditions side_products->optimize_reaction Adjust Temp/Base workup_issue Investigate Work-up / Purification Losses product_present->workup_issue success Yield Improved workup_issue->success

Caption: A decision tree for troubleshooting low synthesis yields.

Q2: I'm observing a persistent impurity that is difficult to separate. What could it be and how can I prevent it?

Answer:

The most common impurity is often a diastereomer or a product of an incomplete or alternative reaction pathway.

  • Diastereomers: If your synthesis involves creating a new stereocenter, you may be forming a mixture of diastereomers.[5] These can be notoriously difficult to separate.

    • Prevention: Re-evaluate the stereocontrol of your reaction. For Diels-Alder routes, the choice of catalyst and dienophile can influence the endo/exo selectivity.[2][4] For cyclizations, the stereochemistry of the precursor dictates the product. It may be necessary to purify the precursor diastereomers before the cyclization step.

    • Separation: Meticulous column chromatography with a shallow solvent gradient is the first approach. If this fails, derivatization of the crude mixture (e.g., to a Boc-protected ester) may alter the polarity enough to allow for separation, followed by deprotection.

  • Elimination Products: As mentioned, harsh basic conditions or high temperatures can lead to the formation of an unsaturated pyrrolidine ring instead of the desired bicyclic product.[4]

    • Prevention: Use a less hindered base if possible, or lower the reaction temperature and increase the reaction time.

  • Unreacted Starting Material: If the reaction is sluggish, you will face a difficult separation of the starting material from a product with similar polarity.

    • Prevention: Drive the reaction to completion by using a slight excess of the base, a more reactive leaving group, or extending the reaction time. Monitor the reaction by TLC or LCMS to confirm full conversion before work-up.

Q3: What is the best method for purifying the final zwitterionic amino acid?

Answer:

Purifying the final product can be challenging due to its high polarity and zwitterionic nature at neutral pH. Standard silica gel chromatography is often ineffective.

  • Ion-Exchange Chromatography: This is the most robust method. Use a strong cation exchange resin (e.g., Dowex 50WX8). Load your crude product in an acidic aqueous solution (e.g., 0.1 M HCl), wash with water to remove neutral impurities, and then elute the desired amino acid with a basic solution (e.g., 2% ammonia or pyridine in water).[2] Lyophilization of the eluate will yield the purified product.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be very effective. Common solvent systems include water/ethanol, water/isopropanol, or methanol/ether.[4] The goal is to dissolve the amino acid in a minimal amount of the polar solvent (e.g., hot water) and then slowly add the less polar co-solvent until persistent cloudiness appears, then allow it to cool slowly.

  • Reverse-Phase Chromatography (C18): For less polar impurities, reverse-phase flash chromatography using a water/acetonitrile or water/methanol gradient with a modifier like TFA (0.1%) or formic acid (0.1%) can be effective.[2]

Section 2: Downstream Reaction Troubleshooting

Once the core is synthesized, subsequent modifications like esterification or amide coupling introduce new challenges.

Q4: My Fischer esterification of the carboxylic acid is extremely slow and gives low conversion. Why?

Answer:

The carboxylic acid at the C4 position is on a sterically hindered bridgehead carbon. This makes the direct approach of the alcohol nucleophile to the carbonyl carbon difficult under standard Fischer conditions.[6]

  • Mechanism Insight: The Fischer esterification is an equilibrium-driven process.[6] The tetrahedral intermediate is sterically crowded, and its formation can be slow.

  • Optimization Strategies:

    • Switch to a Two-Step Protocol: The most reliable method is to first convert the carboxylic acid to a more reactive intermediate.

      • Acid Chloride Formation: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM. This reaction is rapid. After removing the excess reagent in vacuo, the highly reactive acid chloride can be treated with the desired alcohol, often with a non-nucleophilic base like triethylamine or pyridine, to give the ester in high yield.

      • Anhydride Formation: This is another effective activation method.

    • Use a Coupling Reagent: Standard peptide coupling reagents like DCC (N,N'-Dicyclohexylcarbodiimide) with DMAP (4-Dimethylaminopyridine) can be used to activate the carboxylic acid for reaction with an alcohol.

    • Forcing Fischer Conditions: If you must use a one-step method, use the alcohol as the solvent to maximize its concentration and drive the equilibrium, along with a strong acid catalyst like concentrated H₂SO₄. Be prepared for long reaction times (24-72 hours) at reflux and potentially incomplete conversion.[6]

MethodReagentsTemperatureProsCons
Fischer Esterification Alcohol (solvent), H₂SO₄ (cat.)RefluxOne step, inexpensiveSlow, equilibrium-limited, harsh conditions
Acid Chloride 1. SOCl₂ or (COCl)₂2. Alcohol, Et₃N0°C to RTFast, high yield, reliableTwo steps, requires anhydrous conditions
Coupling Reagent Alcohol, DCC, DMAP0°C to RTMild conditionsStoichiometric byproducts (DCU) can be hard to remove

Table 1: Comparison of Esterification Methods for Sterically Hindered Acids.

Q5: I am struggling with low yields and side reactions during amide coupling. How can I improve my protocol?

Answer:

The tertiary nitrogen at the bridgehead position of 1-Azabicyclo[2.2.1]heptane is part of a strained ring system. This can affect its basicity and the overall reactivity of the molecule in unexpected ways.[7][8] Furthermore, the carboxylic acid is sterically hindered.

  • Choice of Coupling Reagent: For hindered couplings, more potent activating agents are required.

    • Recommended: HATU, HBTU, or COMU are excellent choices. They react rapidly with the carboxylic acid to form a highly activated acyl-iminium species that is less sensitive to steric hindrance.

    • Avoid: Slower reagents like EDC/HOBt may not be efficient enough to overcome the steric barrier, leading to hydrolysis of the activated intermediate and low yields.

  • Base Selection: The choice and amount of base are critical.

    • Recommended: A non-nucleophilic, hindered base like DIPEA (N,N-Diisopropylethylamine) is standard. Use 2-3 equivalents to ensure the amine component is deprotonated and to neutralize the acids formed during the reaction.

    • Avoid: Using bases like triethylamine can sometimes lead to side reactions if the activated ester is susceptible to racemization, though this is not an issue for the achiral this compound itself.

  • Solvent: A polar aprotic solvent like DMF or NMP is ideal as it helps to dissolve all components and facilitate the reaction.

  • Reaction Monitoring: Do not assume a standard "overnight" reaction time. Monitor the progress by LCMS. If the reaction stalls, a small, additional charge of the coupling reagent can sometimes drive it to completion.

Troubleshooting Amide Coupling Reactions

cluster_0 Pre-Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Troubleshooting start Amide Coupling Planned reagents Select Reagents: - Coupling Agent (HATU/HBTU) - Base (DIPEA) - Solvent (DMF) start->reagents conditions Setup Reaction: - Anhydrous Conditions - Inert Atmosphere (N₂/Ar) - Temperature (0°C to RT) reagents->conditions run_reaction Run Reaction & Monitor (LCMS) conditions->run_reaction complete Reaction Complete run_reaction->complete >95% Conversion stalled Reaction Stalled run_reaction->stalled <95% Conversion check_sm Check Purity of Starting Materials stalled->check_sm add_reagent Add More Coupling Reagent (0.2 eq) check_sm->add_reagent SMs are Pure add_reagent->run_reaction Re-monitor change_reagent Switch to Stronger Coupling Reagent (e.g., COMU) add_reagent->change_reagent Still Stalled change_reagent->start Re-run Reaction

Caption: A workflow for optimizing and troubleshooting amide coupling reactions.

Section 3: Reference Protocols

Protocol 1: General Procedure for Acid Chloride Formation and Esterification
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0°C, followed by a catalytic amount of DMF (1 drop).

  • Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM (~0.2 M) and cool to 0°C.

  • Add a solution of the desired alcohol (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LCMS until the starting material is consumed.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting ester by silica gel chromatography.

References

  • Barraclough, P., & McCloskey, P. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2072. [Link]

  • Kuesters, E., & Doebler, W. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 9(9), 1547-1552. [Link]

  • Houghton, P. G., Humphrey, G. R., & Kalindjian, S. B. (1995). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (9), 1091-1096. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of a 7-azabicyclo[2.2.1]heptane based GlyT1 uptake inhibitor. Retrieved from [Link]

  • Wu, G., Kou, B., Tang, G., Zhu, W., Shen, H. C., Liu, H., & Hu, T. (2016). Synthesis of novel and conformationally constrained bridged amino acids as compact modules for drug discovery. Tetrahedron Letters, 57(5), 564-567. [Link]

  • Pellicciari, R., Natalini, B., & Marinozzi, M. (2007). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. Tetrahedron, 63(36), 8793-8797. [Link]

  • Avenoza, A., Busto, J. H., Cativiela, C., & Rodriguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Van der Vlugt, J. I., et al. (2015). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters, 17(12), 3014-3017. [Link]

  • Ishihara, Y., et al. (2018). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 23(9), 2363. [Link]

  • Ishihara, Y., et al. (2016). An evaluation of amide group planarity in 7-azabicyclo[2.2.1]heptane amides. Low amide bond rotation barrier in solution. The Journal of Organic Chemistry, 81(5), 1856-1865. [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • Rapoport, H., & Tummatorn, B. (2002). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 67(13), 4384–4390. [Link]

  • ResearchGate. (n.d.). An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution. Retrieved from [Link]

  • Liu, W., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(17), 12221–12230. [Link]

  • ResearchGate. (n.d.). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Retrieved from [Link]

  • D'Oca, M. G. M. (2007). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics. University of Trieste. [Link]

  • Houghton, P. G., et al. (1995). Enantiospecific Synthesis of the (4R)-1-Azabicyclo[2.2.1]heptane Ring System. J. Chem. Research (S), 142-143. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (2001). US6255490B1 - 7-azabicyclo[2.2.

Sources

Technical Support Center: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (CAS: 119103-15-0). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper storage, and effective use of this valuable bicyclic amino acid building block in your experiments. As a constrained proline analog, its structural integrity is paramount for achieving desired therapeutic outcomes and reliable experimental results.

This center provides in-depth answers to frequently asked questions and robust troubleshooting guides based on established principles of chemical stability and extensive experience with similar molecules.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of this compound.

Q1: What is the correct way to store this compound upon receipt?

A1: Proper storage is critical to maintain the long-term integrity of the compound. Due to its zwitterionic amino acid structure, it is susceptible to moisture and atmospheric contaminants.

  • Short-Term Storage (1-2 weeks): The compound can be stored at room temperature or refrigerated (2-8°C) in a tightly sealed container.[1]

  • Long-Term Storage (months to years): For optimal stability, store the lyophilized powder at -20°C or colder (-80°C is preferable) in a desiccated environment.[1][2][3] Before opening, always allow the container to equilibrate to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.[1][4]

Q2: Is this compound hygroscopic?

A2: Yes, based on its chemical structure containing both a carboxylic acid and a tertiary amine, it is expected to be hygroscopic.[5][6][7] The presence of these polar, hydrogen-bonding functional groups facilitates the absorption of water from the atmosphere. Storing the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is a mandatory precaution to prevent water uptake, which can affect sample weight accuracy and potentially promote degradation over time.

Q3: What solvents are recommended for dissolving this compound?

A3: The solubility of this compound is highly dependent on its zwitterionic nature.

  • Aqueous Solvents: It is expected to be soluble in water. The solubility is pH-dependent, with minimum solubility near its isoelectric point and increased solubility in acidic or basic solutions.[8][9][10]

  • Polar Organic Solvents: Limited solubility may be observed in polar protic solvents like methanol or ethanol. For other organic solvents, such as DMSO and DMF, solubility might be limited and should be determined empirically.[11]

  • Non-Polar Solvents: It is expected to be poorly soluble in non-polar solvents like hexane and dichloromethane.

When preparing solutions for long-term storage, it is advisable to use sterile, slightly acidic buffers (pH 5-6) and store them frozen at -20°C.[2] However, preparing fresh solutions is always the best practice.

Q4: Is the compound sensitive to light?

A4: While this specific molecule lacks a strong chromophore that would make it highly photosensitive, amino acids, in general, can be susceptible to degradation upon exposure to UV radiation.[12][13][14] As a precautionary measure, it is recommended to store the compound, both in solid form and in solution, protected from light.[2][3] Amber vials or containers wrapped in aluminum foil are suitable for this purpose.

Troubleshooting Guide

This section provides solutions to specific issues that may arise during the handling and use of this compound.

Problem Potential Cause(s) Recommended Action(s)
Inconsistent weighing of the solid compound. Hygroscopicity: The compound has absorbed atmospheric moisture, leading to an artificially inflated weight.1. Dry the compound under high vacuum in the presence of a desiccant (e.g., P₂O₅) before weighing.2. Always handle the solid in a glove box or a controlled low-humidity environment.3. Equilibrate the container to room temperature in a desiccator before opening to prevent condensation.[1][4]
Unexpected peaks in NMR or LC-MS analysis of a freshly prepared solution. Degradation due to pH: The pH of the solvent may be causing degradation. For instance, highly acidic conditions can sometimes lead to side reactions in amino acids.[15]Solvent Impurities: The solvent may contain reactive impurities.1. Check the pH of your solvent. If preparing an aqueous solution, use a buffer to maintain a stable pH, ideally between 5 and 7.2. Use high-purity, anhydrous solvents for dissolution.3. Analyze a blank solvent sample to rule out contamination.
Poor solubility in an organic solvent for a reaction. Zwitterionic Nature: In its neutral zwitterionic form, the compound has salt-like properties, limiting its solubility in many organic solvents.1. Consider converting the compound to its hydrochloride salt (if not already in that form) or its free base to improve solubility in specific organic solvents.2. For reactions, try a co-solvent system, such as adding a small amount of water or a polar aprotic solvent like DMSO to your primary reaction solvent.3. Sonication or gentle heating may aid dissolution, but monitor for any signs of degradation.
Loss of compound activity or purity after storage in solution. Hydrolysis or Microbial Growth: In aqueous solutions, hydrolysis can occur over time. Non-sterile solutions are also prone to microbial contamination.Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides and amino acids.[4]1. It is strongly recommended to prepare solutions fresh for each experiment.2. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials, and store at -20°C or -80°C.[3]3. Avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

Recommended Storage Conditions Summary
Storage Duration Temperature Atmosphere Container
Short-Term (≤ 2 weeks) 2-8°C (Refrigerated)DesiccatedTightly sealed, light-protecting (amber) vial
Long-Term (> 2 weeks) -20°C to -80°C (Frozen)Desiccated / Inert GasTightly sealed, light-protecting (amber) vial
Protocol for Assessing Compound Purity

To ensure the integrity of your starting material, regular purity checks are advised, especially for older batches or material that may have been improperly stored.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Detection: UV detection at a low wavelength (e.g., 205-215 nm) due to the lack of a strong chromophore, or preferably, detection by Mass Spectrometry (LC-MS) for higher sensitivity and specificity.[16]

  • Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition (e.g., 95% A, 5% B).

Visualizing Stability Concepts

Decision Workflow for Handling and Storage

The following diagram outlines the key decision points for ensuring the stability of this compound from receipt to experimental use.

G Workflow for Stability Management cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Solution Handling Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store_LT Store at -20°C or below in a desiccator Inspect->Store_LT Seal Intact Quarantine Quarantine & Re-test Purity Inspect->Quarantine Seal Broken Equilibrate Equilibrate to Room Temp in Desiccator Store_LT->Equilibrate Quarantine->Equilibrate Purity Confirmed Weigh Weigh Quickly (Low Humidity Environment) Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent/Buffer Weigh->Dissolve Store_Sol Need to Store Solution? Dissolve->Store_Sol Use_Fresh Use Solution Immediately Store_Sol->Use_Fresh No Aliquot Filter-Sterilize & Aliquot into single-use vials Store_Sol->Aliquot Yes Store_Frozen Store at -20°C or below Aliquot->Store_Frozen

Caption: Decision workflow for handling this compound.

Potential Degradation Pathways

This diagram illustrates potential, generalized degradation pathways for amino acids like the topic compound, emphasizing the importance of controlling environmental factors.

G Potential Degradation Factors Compound 1-Azabicyclo[2.2.1]heptane- 4-carboxylic acid (Stable Solid) Degraded Degraded Product(s) (Loss of Purity/Activity) Compound->Degraded Hydrolysis / Dimerization Moisture Moisture (H₂O) Moisture->Compound Oxygen Atmospheric O₂ Oxygen->Compound Oxidation Light UV Light Light->Compound Photodegradation pH Extreme pH (in solution) pH->Compound Acid/Base Catalyzed Degradation

Caption: Factors influencing the stability of the compound.

References

  • Chen, Y.-J., & Lee, Y. T. (2010). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Physical Chemistry Chemical Physics, 12(21), 5535-5541.
  • Choi, A. J., et al. (2015). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of the Korean Chemical Society, 59(4), 312-317.
  • Ehrenfreund, P., et al. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95.
  • Hsieh, Y.-C., et al. (2007). Photostability of amino acids: Internal conversion versus dissociation. The Journal of Chemical Physics, 126(24), 244313.
  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2018). Why are zwitterions of amino acids more stable than the normal form of amino acids? Retrieved from [Link]

  • Quora. (2020). Why does amino acid change their structure in different pH? Retrieved from [Link]

  • ResearchGate. (2013). pH dependence of amino acid solubility. Retrieved from [Link]

  • Technobis. (2025). Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Retrieved from [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Zhang, R., et al. (2008). Stabilization of Zwitterionic Structures of Amino Acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by Ammonium Ions in the Gas Phase. Journal of the American Chemical Society, 130(14), 4875-4884.

Sources

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic and Medicinal Chemists

Welcome to the technical support center for the synthesis of 1-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this valuable bicyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind the experimental challenges and their solutions. This document is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs): Reaction Troubleshooting

This section addresses the most common hurdles encountered during the synthesis, from low yields to unexpected side products.

Q1: My Hofmann-Löffler-Freytag (HLF) reaction to form the bicyclic core is failing or giving very low yields. What are the critical parameters to optimize?

A1: The Hofmann-Löffler-Freytag (HLF) reaction is a powerful method for C-H amination to form pyrrolidines and other cyclic amines, but its success hinges on a delicate balance of factors in a free-radical chain mechanism.[1][2][3] Failure typically points to issues in one of the key steps: initiation, hydrogen atom transfer, or cyclization.

Core Causality: The reaction proceeds via a protonated N-centered radical that must abstract a hydrogen atom from the δ-carbon in an intramolecular 1,5-hydrogen atom transfer (HAT).[3][4] The efficiency of this step is paramount.

Troubleshooting Steps & Explanations:

  • Stability of the N-Haloamine Precursor: The N-chloro or N-bromo amine is the starting point. These can be unstable.

    • Insight: Prepare the N-haloamine in situ or immediately before use. Avoid prolonged exposure to light or heat during its preparation and handling, as this can cause premature decomposition. The stability is poor, which historically limited the reaction's application.[3]

  • Acid Catalyst and Concentration: The HLF reaction requires a strong acid (e.g., concentrated H₂SO₄ or trifluoroacetic acid) to protonate the N-haloamine, generating the key aminyl radical cation intermediate upon homolytic cleavage.[1]

    • Insight: The acid concentration is critical. If it's too low, the N-haloamine is not sufficiently protonated, leading to a sluggish or failed reaction. If it's too high, it can lead to undesired side reactions or degradation of starting materials. Start with the literature-recommended concentration and consider a careful titration if yields are poor.

  • Initiation Method (Heat vs. Light): The homolytic cleavage of the N-X bond is initiated by heat or UV light.

    • Insight: Photochemical initiation (UV irradiation) is often cleaner and can be performed at lower temperatures, minimizing thermal side reactions.[2] Ensure your reaction vessel is made of a material transparent to the wavelength of your UV lamp (e.g., quartz). If using heat, maintain a consistent and controlled temperature.

  • Substrate Conformation: The 1,5-HAT step requires the substrate to adopt a conformation where the δ-hydrogen is spatially accessible to the nitrogen radical, typically through a six-membered ring-like transition state.[3]

    • Insight: If your substrate is sterically hindered or conformationally locked in a way that prevents this approach, the HAT will be inefficient. While difficult to change for a given substrate, this explains why the HLF reaction is highly substrate-dependent.

  • Final Cyclization Conditions: After the halogen migrates to the δ-carbon, the final ring closure is an intramolecular Sₙ2 reaction that requires a base to neutralize the ammonium salt and free the nitrogen for nucleophilic attack.

    • Insight: Ensure the final basic workup is thorough. Insufficient base will leave the intermediate as a salt, preventing cyclization.

Q2: I am attempting an intramolecular reductive amination to form the bicyclic system, but the reaction stalls, or I isolate the intermediate imine/enamine. What's going wrong?

A2: Intramolecular reductive amination is an elegant one-pot method to synthesize cyclic amines from amino-ketone or amino-aldehyde precursors.[5][6] Stalling indicates a problem with either the initial condensation to form the iminium ion or the subsequent reduction step.

Core Causality: The reaction relies on the reversible formation of a cyclic iminium ion, which is then irreversibly reduced by a hydride agent. The choice of reducing agent is critical, as it must be mild enough not to reduce the starting carbonyl group but potent enough to reduce the intermediate iminium ion.[7][8]

Troubleshooting Steps & Explanations:

  • pH Control: The initial condensation of the amine and carbonyl to form the iminium ion is pH-dependent. The reaction requires mild acidic conditions (typically pH 4-6) to protonate the carbonyl, making it more electrophilic, and to facilitate the dehydration of the hemiaminal intermediate.

    • Insight: If the pH is too high (basic), the carbonyl is not activated, and condensation is slow. If the pH is too low (strongly acidic), the starting amine becomes fully protonated and is no longer nucleophilic.[6] Use a weak acid catalyst like acetic acid and monitor the pH.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for a reason.

    • Insight: These agents are less reactive than NaBH₄ and will not readily reduce aldehydes or ketones at the acidic pH required for iminium ion formation. They selectively reduce the more electrophilic protonated iminium intermediate.[8] Using a stronger reducing agent like NaBH₄ can lead to premature reduction of the starting carbonyl. If your reaction is stalling, ensure your hydride reagent is fresh and active.

  • Water Sequestration: The dehydration step to form the iminium ion is an equilibrium.

    • Insight: While not always necessary, particularly if the intramolecular cyclization is favorable, adding a dehydrating agent like molecular sieves can help drive the equilibrium toward the iminium ion, increasing its concentration for the reduction step.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentOptimal pHReactivity with CarbonylsReactivity with Iminium IonsComments
Sodium Borohydride (NaBH₄)7-10HighHighProne to reducing the starting carbonyl; generally not suitable for one-pot reactions.[8]
Sodium Cyanoborohydride (NaBH₃CN)4-6LowHighThe classic choice; highly selective but introduces cyanide waste.[8]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)4-6LowHighA non-toxic alternative to NaBH₃CN; often the preferred reagent in modern synthesis.[8]

Visual Workflow: General Troubleshooting Logic

The following diagram outlines a systematic approach to diagnosing and solving issues during the synthesis of the 1-azabicyclo[2.2.1]heptane core.

G cluster_diagnosis Diagnosis cluster_solution Potential Solutions start Reaction Failure (Low Yield / No Product) check_sm 1. Verify Starting Materials (Purity, Age, Stoichiometry) start->check_sm check_cond 2. Review Reaction Conditions (Temp, Time, Atmosphere, Solvent) check_sm->check_cond sol_reagents Re-purify/Replace Reagents Adjust Stoichiometry check_sm->sol_reagents analyze_crude 3. Analyze Crude Mixture (TLC, NMR, LC-MS) check_cond->analyze_crude sm_present Starting Material Unchanged? analyze_crude->sm_present side_products Side Products Formed? sm_present->side_products No sol_conditions Optimize Temp/Time Change Solvent/Catalyst sm_present->sol_conditions Yes intermediate Intermediate Isolated? side_products->intermediate No sol_mechanism Re-evaluate Mechanism Consider Alternative Route side_products->sol_mechanism Yes intermediate->check_sm intermediate->sol_reagents No sol_purification Modify Workup/Purification intermediate->sol_purification Yes

Caption: A logical workflow for troubleshooting synthetic problems.

Experimental Protocols

Protocol 1: Synthesis of a 1-Azabicyclo[2.2.1]heptane Derivative via Intramolecular Cyclization

This protocol is adapted from methodologies involving the cyclization of functionalized piperidines or pyrrolidines.[9] It illustrates a common strategy where the bicyclic core is formed from a monocyclic precursor.

Step 1: Preparation of the N-Substituted Piperidine Precursor (Example)

  • This step is highly variable and depends on the specific target. A common approach involves the alkylation of a suitable piperidine derivative (e.g., ethyl 4-piperidinecarboxylate) with a reagent containing a leaving group and a masked functional group for the subsequent cyclization.[10]

Step 2: Intramolecular Cyclization (Dieckmann or similar)

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of the diester precursor (1.0 eq) in anhydrous toluene (approx. 0.1 M solution).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 3: Decarboxylation and Purification

  • To the crude β-keto ester from Step 2, add a 6 M solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux for 12-24 hours until TLC or LC-MS analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture to room temperature and basify to pH > 10 with a concentrated sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with dichloromethane (DCM) or chloroform (CHCl₃) (5x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate carefully due to the volatility of the product amine.

  • Purify the crude product by distillation or column chromatography on silica gel (often pre-treated with triethylamine to prevent streaking) to afford the 1-azabicyclo[2.2.1]heptan-x-one derivative.

Visualizing the Mechanism: The Hofmann-Löffler-Freytag Reaction

The HLF reaction is a classic example of a radical-mediated process. Understanding the chain reaction is key to troubleshooting it.

HLF_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Cyclization NChloroamine R₂N-Cl NChloroamine_H R₂N⁺H-Cl NChloroamine->NChloroamine_H H⁺ AminylRadical R₂N⁺H• Aminyl Radical Cation NChloroamine_H->AminylRadical hv or Δ ClRadical Cl• NChloroamine_H->ClRadical hv or Δ HAT 1,5-Hydrogen Atom Transfer (HAT) AminylRadical->HAT CarbonRadical δ-Carbon Radical HAT->CarbonRadical HalogenTransfer Halogen Atom Transfer CarbonRadical->HalogenTransfer DeltaHalo δ-Haloamine Salt HalogenTransfer->DeltaHalo DeltaHalo->AminylRadical Regenerates Radical Cation Base Base (e.g., OH⁻) DeltaHalo->Base Cyclization Intramolecular Sₙ2 Base->Cyclization Deprotonation Product 1-Azabicyclo[2.2.1]heptane (or precursor) Cyclization->Product

Caption: Mechanism of the Hofmann-Löffler-Freytag reaction.

References

  • A novel synthesis of ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate. Journal of the Chemical Society, Perkin Transactions 1.
  • Hofmann–Löffler reaction. Wikipedia.
  • Radical‐Polar Crossover Bicyclization Enables a Modular Synthesis of Saturated Bicyclic Amines.
  • 1-azabicyclo[2.2.1]heptane synthesis. ChemicalBook.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
  • Process for the preparation of 1-azabicyclo / 2.2.1 / heptane or - / 2.2.2 / octan-3-one-O-oxymers useful as cholinergic substances.
  • Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands. The Journal of Organic Chemistry.
  • Synthesis of New Bridgehead Substituted azabicyclo-[2.2.1]heptane and -[3.3.1]nonane Derivatives as Potent and Selective α7 Nicotinic Ligands. Organic Letters.
  • Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amin
  • Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
  • The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.
  • Reductive amin
  • Reductive Amin
  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Hofmann-Loffler-Freytag Reaction. Cambridge University Press.
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.
  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization.
  • Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their applic
  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide.
  • Hofmann-Löffler-Freytag Reaction. Alfa Chemistry.
  • (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride(125136-43-8) 1H NMR spectrum. ChemicalBook.
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.
  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.
  • Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer.
  • Hofmann-Löffler-Freytag Reaction. Ambeed.com.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and He
  • A New LiAlH4-Mediated Reductive Cyclization Protocol for the Stereoselective Synthesis of 2-Aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes. MDPI.
  • Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and He
  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold.
  • Studies concerning the electrophilic amino-alkene cyclisation for the synthesis of bicyclic amines. Organic & Biomolecular Chemistry.
  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives.
  • 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).

Sources

avoiding byproducts in 1-azabicyclo[2.2.1]heptane-4-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-azabicyclo[2.2.1]heptane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this unique bridged bicyclic amino acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Introduction: The Challenge of a Constrained Scaffold

This compound is a valuable building block in medicinal chemistry due to its rigid, conformationally constrained structure. This rigidity can impart favorable properties to drug candidates, such as increased potency and metabolic stability. However, the steric hindrance inherent to this scaffold also presents significant challenges in chemical synthesis, particularly in common transformations like amide bond formation and esterification. Understanding and mitigating the formation of byproducts is crucial for successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Amide Coupling Reactions

Q1: What are the most common byproducts I should expect when performing an amide coupling with this compound?

When coupling this compound, the most prevalent byproducts are typically related to the coupling reagent used. Due to the steric hindrance of the bicyclic scaffold, reactions can be sluggish, which allows for side reactions of the activated intermediate to become more prominent.

  • N-Acylurea Formation: If you are using a carbodiimide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the highly reactive O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct. This byproduct is no longer reactive towards the amine and represents a loss of your starting material.

  • Guanidinium Byproducts: With uronium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP, a common side reaction is the formation of a guanidinium or phosphonium byproduct. This occurs when the amine nucleophile attacks the coupling reagent itself instead of the activated carboxylic acid.

  • Racemization: While this compound is achiral, if you are using a chiral version or coupling it with a chiral amine, racemization can be a concern, especially with prolonged reaction times or in the presence of strong bases.

Q2: How can I minimize N-acylurea formation when using EDC or DCC?

To suppress the formation of N-acylurea, it is highly recommended to use an additive that can trap the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.

  • Additives: The most common additives are 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still readily reacts with the amine.

  • Temperature Control: Keeping the reaction temperature low (e.g., 0 °C) can also help to slow down the rate of the rearrangement reaction.

Q3: I'm seeing a byproduct with the mass of my amine plus the coupling reagent. What is it and how do I prevent it?

This is likely a guanidinium (from a uronium reagent like HATU) or a phosphonium (from a reagent like PyBOP) byproduct. It arises from the direct reaction of your amine with the coupling reagent.

  • Order of Addition: To minimize this, pre-activate the carboxylic acid with the coupling reagent and a suitable base for a short period (5-15 minutes) before adding the amine. This allows for the formation of the active ester intermediate, reducing the concentration of the free coupling reagent available to react with the amine.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of less hindered bases like triethylamine (TEA).

Esterification Reactions

Q4: I'm trying to perform a Fischer esterification and I'm getting low yields. What are the likely side reactions?

Fischer esterification (acid-catalyzed esterification with an alcohol) is an equilibrium-driven process. Low yields are often due to the presence of water, which can drive the reaction in reverse (ester hydrolysis).

  • Dehydration: Since the reaction produces water, byproducts from dehydration of the alcohol (if it's prone to elimination) or other acid-catalyzed side reactions of your substrate can occur, though this is less common for the stable 1-azabicyclo[2.2.1]heptane core.

  • Incomplete Reaction: The primary issue is often an incomplete reaction due to the equilibrium not being sufficiently shifted towards the products.

Q5: How can I improve the yield of my esterification reaction?

To drive the equilibrium towards the ester product, you need to remove water as it is formed.

  • Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark apparatus is effective for azeotropically removing water.

  • Drying Agents: The use of molecular sieves in the reaction mixture can effectively sequester water.

  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which helps to push the equilibrium towards the product.

  • Alternative Methods: For small-scale or sensitive substrates, consider using milder, non-equilibrium esterification methods, such as reacting the carboxylic acid with an alkyl halide in the presence of a base, or using a coupling reagent (like EDC) with the alcohol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield in Amide Coupling Reaction
Observation Potential Cause Recommended Solution & Rationale
Significant amount of unreacted starting material (carboxylic acid and/or amine). 1. Insufficient reactivity of the coupling reagent. The steric hindrance of the 1-azabicyclo[2.2.1]heptane scaffold requires a highly reactive coupling agent. Solution: Switch to a more potent onium salt-based reagent like HATU, HCTU, or COMU. These reagents form highly reactive activated esters that can overcome the steric barrier.
2. Suboptimal reaction conditions. Solution: Increase the reaction time (e.g., to 12-24 hours) and/or gently heat the reaction (e.g., to 40-50 °C). Ensure your solvent (e.g., DMF, NMP) is anhydrous, as water will hydrolyze the activated intermediate.
3. Steric hindrance from the amine coupling partner. If both the carboxylic acid and the amine are sterically hindered, the reaction will be particularly challenging. Solution: Consider a "double coupling" approach: after the initial coupling period, add a second portion of the activated carboxylic acid to the reaction mixture.
A major byproduct is observed, and starting materials are consumed. 1. N-Acylurea formation (with carbodiimides). The activated O-acylisourea intermediate is rearranging before it can react with the amine. Solution: Add an auxiliary nucleophile like HOBt or Oxyma to the reaction mixture. This will form a more stable active ester.
2. Guanidinium/Phosphonium byproduct formation (with onium salts). The amine is reacting directly with the coupling reagent. Solution: Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the amine.
Issue 2: Multiple Spots on TLC or Peaks in LC-MS After Esterification
Observation Potential Cause Recommended Solution & Rationale
A mixture of starting material and product is observed. 1. Equilibrium not shifted sufficiently in Fischer esterification. The reaction has reached equilibrium without going to completion. Solution: Use a large excess of the alcohol (ideally as the solvent) and remove water using a Dean-Stark trap or molecular sieves.
Unexpected byproducts are present. 1. Acid-catalyzed decomposition. While the 1-azabicyclo[2.2.1]heptane core is generally robust, harsh acidic conditions and high temperatures can sometimes lead to decomposition. Solution: Use milder esterification conditions. Consider converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. Alternatively, use a coupling reagent like EDC with the alcohol and a catalytic amount of DMAP.

Visualizing Byproduct Formation and Troubleshooting

Mechanism of N-Acylurea Byproduct Formation

G cluster_0 Desired Amide Formation cluster_1 Byproduct Pathway Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Amide R-CONH-R' (Product) O_Acylisourea->Amide + R'-NH2 O_Acylisourea_bypass O-Acylisourea Amine R'-NH2 N_Acylurea N-Acylurea (Unreactive Byproduct) O_Acylisourea_bypass->N_Acylurea Intramolecular Rearrangement

Caption: Formation of N-acylurea byproduct from the O-acylisourea intermediate.

Troubleshooting Workflow for Amide Coupling

G start Low Yield in Amide Coupling check_sm Starting materials consumed? start->check_sm sm_present Significant starting material remains check_sm->sm_present No sm_consumed Starting materials consumed check_sm->sm_consumed Yes increase_reactivity Increase Reactivity: - Switch to HATU/HCTU - Increase time/temp - Double coupling sm_present->increase_reactivity check_byproduct Identify Byproduct sm_consumed->check_byproduct n_acylurea N-Acylurea (with carbodiimides) check_byproduct->n_acylurea Yes guanidinium Guanidinium/Other (with onium salts) check_byproduct->guanidinium No add_additive Solution: Add HOBt or Oxyma n_acylurea->add_additive preactivate Solution: Pre-activate acid before adding amine guanidinium->preactivate

analytical challenges in the characterization of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and answers to frequently asked questions concerning the unique analytical challenges posed by this molecule. Its rigid, bicyclic structure and inherent zwitterionic nature demand specialized approaches for accurate characterization. This guide is designed to equip researchers, chemists, and drug development professionals with the expertise to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that make it difficult to analyze?

A1: The analytical complexity arises from two core features:

  • Zwitterionic Nature: The molecule contains both a basic tertiary amine at the bridgehead (pKa ~10-11) and an acidic carboxylic acid (pKa ~2-4). At a neutral pH, it exists as a zwitterion with no net charge, making it highly polar yet potentially poorly retained in standard chromatographic modes. The separation of zwitterionic compounds is a known challenge in liquid chromatography.[1][2]

  • Rigid Bicyclic Scaffold: The bicyclo[2.2.1]heptane system is conformationally constrained.[3][4] While beneficial for drug design, this rigidity leads to complex proton-proton (¹H-¹H) coupling in NMR spectra, which can complicate structural elucidation without advanced 2D NMR techniques.

Q2: Is standard Reverse-Phase HPLC (e.g., with a C18 column) suitable for this compound?

A2: Generally, no. Standard C18 columns are often ineffective for this molecule. Its high polarity and zwitterionic character lead to minimal or no retention in typical reverse-phase mobile phases (e.g., methanol/water or acetonitrile/water). You will likely observe the compound eluting in or near the solvent front. Furthermore, secondary interactions between the basic amine and residual silanols on the silica surface of the stationary phase can cause severe peak tailing and poor peak shape.[5]

Q3: Can I analyze this compound using Gas Chromatography (GC)?

A3: Direct analysis by GC is not feasible. The zwitterionic, salt-like nature of the compound makes it non-volatile. To use GC, you would first need to perform a two-step derivatization: esterification of the carboxylic acid (e.g., with diazomethane or by forming a methyl ester) and acylation or silylation of the amine to neutralize its basicity and increase volatility. This adds complexity and potential for incomplete reactions, making it a less preferred method compared to liquid chromatography.

Q4: What is the best starting point for developing an HPLC-MS method?

A4: The most robust starting point is Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is designed for the retention of highly polar compounds.[5][6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). This provides reliable retention and is compatible with volatile buffers required for mass spectrometry. Mixed-mode chromatography, which offers both ion-exchange and reverse-phase retention mechanisms, is another excellent alternative.[1]

Chromatography Troubleshooting Guide

This section addresses specific issues you may encounter during HPLC or LC-MS analysis.

Q: My peak is broad and tailing on a C18 column, even with mobile phase modifiers. What is happening and how do I fix it?

A: The Cause: You are observing the effects of multiple, competing retention mechanisms.[5] The highly polar zwitterion has little hydrophobic interaction with the C18 chains, causing it to elute early. However, the positively charged amine can undergo strong, undesirable ionic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica backbone of the column. This secondary interaction leads to significant peak tailing.

The Solution: Change Your Separation Mode.

  • Switch to HILIC: This is the most recommended approach. The mechanism is based on partitioning the polar analyte into a water-enriched layer on the surface of a polar stationary phase.

  • Use a Mixed-Mode Column: Columns with both ion-exchange and hydrophobic properties can provide excellent, tunable retention for zwitterions.[1][2] For this molecule, a mixed-mode phase with cation-exchange character would be ideal.

  • If You Must Use Reverse-Phase: Select a column specifically designed for polar analytes. These often have a polar end-capping or an embedded polar group to improve peak shape for basic compounds. However, retention will likely still be minimal.

Workflow: Troubleshooting Poor Peak Shape in HPLC

G start Start: Poor Peak Shape (Broad, Tailing on C18) cause Primary Cause: Mixed-Mode Interactions & Silanol Activity start->cause solution Solution: Change Separation Mode cause->solution hilimode Option 1 (Recommended): Switch to HILIC solution->hilimode Best for Polarity mm_mode Option 2: Use Mixed-Mode Chromatography solution->mm_mode Tunable Selectivity rp_alt Option 3: Use Polar-Embedded Reverse-Phase solution->rp_alt If HILIC is unavailable end_good Result: Sharp, Symmetric Peak with Good Retention hilimode->end_good mm_mode->end_good rp_alt->end_good

Caption: Troubleshooting workflow for poor HPLC peak shape.

Q: I am using HILIC, but my retention time is unstable. What should I do?

A: The Cause: HILIC is an equilibrium-based technique that is highly sensitive to mobile phase composition and column equilibration. Fluctuating retention times are almost always due to insufficient column equilibration or minor variations in the water content of your mobile phase.

The Solution: Rigorous System Equilibration and Mobile Phase Preparation.

  • Extended Equilibration: Before starting your analytical run, equilibrate the HILIC column with the initial mobile phase for at least 30-60 minutes, or until you see a stable baseline.

  • Precise Mobile Phase: Prepare your mobile phases carefully. The water content is critical in HILIC; even small changes can significantly alter retention. Always measure components accurately.

  • Sample Solvent: Dissolve your sample in the initial mobile phase composition or a solvent with a slightly weaker elution strength (i.e., higher acetonitrile content) to avoid peak distortion. Injecting a sample dissolved in pure water or DMSO can cause significant peak shape issues.

Protocol 1: Recommended HILIC-MS Starting Method
ParameterRecommended SettingRationale
Column Amide, Diol, or Bare Silica HILIC Column (e.g., 100 x 2.1 mm, 1.7-3.5 µm)Provides a polar stationary phase for hydrophilic interaction.
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)Volatile buffer system ideal for MS detection. Acidic pH ensures the carboxylic acid is neutral and the amine is protonated, providing a consistent charge state.
Mobile Phase B AcetonitrileThe primary organic component for HILIC separation.
Gradient 95% B to 50% B over 10 minutesStarts with high organic content to retain the polar analyte, then increases water content to elute it.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 1 - 5 µLKeep low to prevent solvent mismatch effects.
MS Detection ESI, Positive Ion ModeThe bridgehead nitrogen is readily protonated, making it highly sensitive in positive mode. Monitor for [M+H]⁺.

Spectroscopy (NMR) Troubleshooting Guide

Q: My compound is insoluble in Chloroform-d (CDCl₃). Which NMR solvent should I use?

A: The Cause: The zwitterionic, salt-like character of the molecule makes it insoluble in non-polar solvents like chloroform.

The Solution: Use a Polar, Protic Solvent.

  • Deuterium Oxide (D₂O): This is an excellent choice. The compound is typically very soluble in water. Note that the exchangeable N-H and O-H protons will not be visible.

  • Methanol-d₄ (CD₃OD): Another very good option that readily dissolves the compound.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This can also be used and has the advantage of often showing exchangeable protons, but the residual water peak can sometimes overlap with signals of interest.

Diagram: pH-Dependent Charge States

G cation Cationic Form (Low pH, e.g., < 2) -COOH -NH+ zwitterion Zwitterionic Form (Mid pH, e.g., 4-9) -COO- -NH+ cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (High pH, e.g., > 11) -COO- -N zwitterion->anion + OH- anion->zwitterion + H+

Caption: Effect of pH on the charge state of the molecule.

Q: The ¹H NMR spectrum is very complex with overlapping multiplets. How can I assign the structure confidently?

A: The Cause: The rigid bicyclic framework fixes the dihedral angles between protons, resulting in complex spin-spin coupling patterns that are often not first-order. This leads to multiplets that are difficult to interpret directly.

The Solution: Employ 2D NMR Spectroscopy. A full suite of 2D NMR experiments is essential for unambiguous assignment.

Protocol 2: NMR Characterization Strategy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of D₂O or CD₃OD.

  • Acquire Standard 1D Spectra:

    • ¹H NMR: Provides the initial overview of proton signals.

    • ¹³C NMR (with proton decoupling): Shows the number of unique carbon environments.

  • Acquire Key 2D Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This allows you to trace the proton connectivity through the aliphatic bicycle.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is crucial for assigning carbons based on their known proton shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is vital for identifying the quaternary carbon of the carboxylic acid and the bridgehead carbon, and for piecing together the entire molecular framework.

  • Data Interpretation: Use the combination of these spectra to build the structure piece by piece. Start with an easily identifiable proton, use COSY to find its neighbors, use HSQC to assign their corresponding carbons, and use HMBC to confirm long-range connections.

References

  • SIELC Technologies. (2005). LC Analysis of Zwitterions with Ion-Free Mobile Phase. [Link]

  • Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. [Link]

  • Nest Group. (2002). Zwitterion Chromatography – ZIC. [Link]

  • Fountain, K. J., et al. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. [Link]

  • Jiang, Z. (2001). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]

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Technical Support Center: Overcoming Solubility Challenges with 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility issues encountered during experimental work with this unique bicyclic amino acid analogue. Our goal is to equip you with the foundational knowledge and practical protocols to confidently handle this compound in your research endeavors.

Understanding the Molecule: The Zwitterionic Challenge

This compound is a structurally rigid molecule containing both a basic tertiary amine (the azabicyclo- moiety) and an acidic carboxylic acid group.[1] This dual functionality means that in a neutral pH environment, the molecule likely exists as a zwitterion—a neutral molecule with a positive and a negative electrical charge at different locations within that molecule.[2] This zwitterionic nature is a key determinant of its solubility characteristics, often leading to high lattice energy in the solid state and consequently, poor solubility in many common organic solvents.[3]

The solubility of zwitterionic compounds is highly dependent on the pH of the solution.[4] At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, zwitterions typically exhibit their minimum solubility. Adjusting the pH away from the pI increases the concentration of the cationic or anionic form, which are generally more soluble in aqueous solutions.[5]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: If you are attempting to dissolve the compound in neutral water, you are likely near its isoelectric point, where solubility is at its minimum. At this pH, the zwitterionic form predominates, leading to strong intermolecular interactions and low solubility. To dissolve it in an aqueous medium, you will need to adjust the pH.

Q2: I'm trying to use this compound in an organic reaction, but it's insoluble in my solvent system (e.g., Dichloromethane, Toluene). What can I do?

A2: The zwitterionic nature of this compound makes it poorly soluble in non-polar organic solvents. To overcome this, you have a few options:

  • Salt Formation: Convert the carboxylic acid to its corresponding salt (e.g., hydrochloride salt) to increase its polarity and solubility in polar protic solvents.

  • Esterification: If your reaction scheme allows, converting the carboxylic acid to an ester will remove the acidic proton and the negative charge, making the molecule less polar and more soluble in organic solvents.

  • Use of Co-solvents: Employing a mixture of solvents can be effective. A small amount of a polar protic solvent like methanol or ethanol added to your primary non-polar solvent may help to break the crystal lattice and solvate the molecule.

Q3: Will heating the solution improve the solubility?

A3: Heating can increase the kinetic energy of the solvent molecules and help to overcome the lattice energy of the solid, thereby increasing solubility. However, for many zwitterionic compounds, the effect may be limited if the fundamental issue of pH is not addressed. Always check the thermal stability of the compound before applying heat to avoid degradation.

Q4: Can I use a surfactant to improve solubility?

A4: Yes, surfactants can be used to enhance the solubility of poorly soluble compounds by forming micelles that can encapsulate the molecule. This is a common strategy in formulation development. However, the choice of surfactant and its concentration must be carefully optimized for your specific application to avoid interference with downstream processes.

Troubleshooting Guides

Guide 1: Aqueous Solubility Enhancement via pH Adjustment

This is the most direct and effective method for dissolving this compound in aqueous solutions.

Principle: By shifting the pH of the solution, you can convert the zwitterionic form of the molecule into either its more soluble cationic (at acidic pH) or anionic (at basic pH) form.

Experimental Protocol:

  • Acidic Dissolution (Formation of the Cationic Species):

    • Suspend the desired amount of this compound in deionized water.

    • While stirring, add a dilute aqueous acid (e.g., 1 M HCl) dropwise.

    • Monitor the pH of the solution. As the pH decreases, the carboxylic acid group will be protonated, and the molecule will carry a net positive charge.

    • Continue adding acid until the solid is fully dissolved. A pH of 1-2 is often a good starting point to try.[6]

  • Basic Dissolution (Formation of the Anionic Species):

    • Suspend the desired amount of this compound in deionized water.

    • While stirring, add a dilute aqueous base (e.g., 1 M NaOH) dropwise.

    • Monitor the pH of the solution. As the pH increases, the amino group will be deprotonated, and the molecule will carry a net negative charge.

    • Continue adding base until the solid is fully dissolved.

Troubleshooting Workflow for pH Adjustment:

G start Start: Undissolved Compound in Water acid Add dilute acid (e.g., 1M HCl) dropwise start->acid  Try acidic route first base Add dilute base (e.g., 1M NaOH) dropwise start->base  Or try basic route check_dissolution Observe for Dissolution acid->check_dissolution base->check_dissolution dissolved Compound Dissolved check_dissolution->dissolved Yes not_dissolved Still Not Dissolved check_dissolution->not_dissolved No consider_salt Consider Salt Formation or Co-solvents not_dissolved->consider_salt

Caption: Workflow for aqueous dissolution.

Guide 2: Enhancing Solubility through Salt Formation

For applications requiring a solid, readily soluble form of the compound, creating a salt is an excellent strategy. The hydrochloride salt of this compound is commercially available, indicating this is a viable approach.[7][8]

Principle: Salt formation increases the ionic character of the molecule, which generally leads to improved solubility in polar solvents.[9]

Experimental Protocol (for preparing the hydrochloride salt):

  • Dissolve this compound in a minimal amount of a suitable organic solvent in which the free base is soluble (e.g., methanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a solvent in which the salt is insoluble (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with the non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Data Summary: General Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Converts zwitterion to more soluble ionic forms.[10]Simple, effective for aqueous solutions.[10]Not suitable for non-aqueous systems; pH may affect reaction or assay conditions.
Salt Formation Increases ionic character and polarity.[9]Provides a stable, solid, and often more soluble form.[9]Requires an additional synthetic step; may not be suitable for all applications.
Co-solvents A water-miscible solvent can increase the solubility of a lipophilic compound.[10]Can be tailored to specific solvent systems; useful for organic reactions.The co-solvent may interfere with the reaction or assay; requires optimization.
Particle Size Reduction Increases surface area for dissolution.Can improve dissolution rate.May not significantly increase equilibrium solubility; can be technically challenging.
Use of Surfactants Micellar encapsulation of the compound.Can significantly increase apparent solubility.May interfere with downstream applications; requires careful selection and optimization.
Guide 3: Utilizing Co-solvents for Organic Reactions

When pH adjustment is not feasible, a co-solvent system can be employed.

Principle: A small amount of a polar, water-miscible solvent can disrupt the crystal lattice of the zwitterion and aid in its dissolution in a less polar bulk solvent.[11]

Experimental Protocol:

  • Attempt to dissolve the this compound in your primary organic solvent.

  • If it does not dissolve, add a small percentage (e.g., 1-10% v/v) of a polar co-solvent such as methanol, ethanol, or dimethylformamide (DMF).

  • Gently warm the mixture and stir until the solid dissolves.

  • Be mindful that the co-solvent may alter the polarity of your reaction medium, which could influence reaction kinetics or outcomes.

Logical Relationship of Solubility Strategies:

G problem Solubility Issue with This compound aqueous Aqueous System problem->aqueous organic Organic System problem->organic ph_adjust pH Adjustment aqueous->ph_adjust salt_form Salt Formation organic->salt_form co_solvent Co-solvent System organic->co_solvent esterification Esterification organic->esterification

Caption: Decision tree for solubility strategy.

Concluding Remarks

Overcoming the solubility challenges of this compound hinges on understanding its zwitterionic nature. By manipulating the pH, forming salts, or employing judiciously chosen co-solvents, researchers can successfully incorporate this valuable building block into a wide array of experimental workflows. This guide provides a starting point for troubleshooting, and further optimization may be required for your specific application.

References

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  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery.
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  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Accessed January 12, 2024.
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  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
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Validation & Comparative

A Researcher's Guide: 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid as a Proline Surrogate in Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptidomimetic design, the pursuit of conformational rigidity is paramount for enhancing biological activity, metabolic stability, and receptor selectivity. Proline, with its unique cyclic structure, naturally imparts a degree of conformational constraint upon a peptide backbone. However, for drug development professionals and researchers seeking to fine-tune these properties, more rigid scaffolds are often required. This guide provides an in-depth comparison of the naturally occurring amino acid L-proline and a promising synthetic alternative: 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid.

This document will delve into the structural nuances of these molecules and their subsequent impact on peptide conformation and function, supported by available experimental data. We will further explore the practical aspects of incorporating these building blocks into peptides through detailed experimental protocols for synthesis and analysis.

At a Glance: Proline vs. This compound

FeatureL-ProlineThis compound
Structure Pyrrolidine ringBicyclic azanorbornane system
Flexibility Flexible pyrrolidine ring puckerHighly rigid, locked conformation
Key Conformational Angle (Φ) Approx. -60° to -75°Significantly restricted
Cis/Trans Isomerization Readily interconvertsBiased towards a specific isomer
Proteolytic Stability Susceptible to specific proteasesGenerally enhanced resistance
Synthesis Naturally occurringMulti-step chemical synthesis

Structural and Conformational Implications

The fundamental difference between proline and this compound lies in the degree of conformational freedom. Proline's five-membered pyrrolidine ring can adopt various puckered conformations, influencing the local peptide backbone. In contrast, the bicyclic structure of this compound introduces a rigid scaffold that significantly limits the range of accessible backbone dihedral angles.

The incorporation of such conformationally restricted amino acids has been shown to stabilize specific secondary structures, such as β-turns. For instance, studies on other isomers of azabicyclo[2.2.1]heptane carboxylic acids have demonstrated their ability to induce well-defined β-turn conformations in model dipeptides.[1] This rigidification can be a powerful tool in drug design, as it can pre-organize a peptide into its bioactive conformation, leading to enhanced binding affinity for its target receptor.

The bicyclic nature of this compound also has a profound effect on the cis-trans isomerization of the preceding peptide bond. While proline-containing peptide bonds can exist in both cis and trans conformations, the steric constraints imposed by the azabicycloalkane scaffold can strongly favor one isomer over the other. This can be advantageous in designing peptides where a specific isomeric form is required for biological activity.

cluster_proline Proline in a Peptide Chain cluster_azabicyclo This compound in a Peptide Chain Pro Proline Peptide_C C-terminal Peptide Chain Pro->Peptide_C Puckering Endo/Exo Pro->Puckering Ring Puckering Peptide_N N-terminal Peptide Chain Peptide_N->Pro Flexible Bond Aza 1-Azabicyclo[2.2.1]heptane -4-carboxylic acid Peptide_C2 C-terminal Peptide Chain Aza->Peptide_C2 Constraint Fixed Geometry Aza->Constraint Locked Conformation Peptide_N2 N-terminal Peptide Chain Peptide_N2->Aza Rigidified Bond

Figure 1: Conformational flexibility of proline vs. the rigid scaffold of this compound.

Performance in Peptides: A Comparative Analysis

While direct, head-to-head experimental data for the 4-carboxylic acid isomer is limited in the public domain, we can infer its performance based on studies of similar constrained proline analogs and foundational knowledge of peptide chemistry.

Proteolytic Stability

A significant advantage of incorporating unnatural amino acids like this compound is the enhanced resistance to proteolytic degradation.[2] Proteases often have specific recognition sequences and conformational requirements for substrate binding and cleavage. The rigid and unnatural structure of the azabicycloalkane scaffold can disrupt these recognition sites, thereby increasing the peptide's half-life in biological systems. For example, a proline-rich antibacterial peptide showed a half-life of approximately 100 minutes in 25% mouse serum.[3] The introduction of a more rigid proline analog would be expected to further extend this half-life.

Conformational Effects and Receptor Binding

The conformational rigidity imparted by this compound can be a double-edged sword. While it can lock a peptide into a bioactive conformation, an incorrect conformational bias can lead to a loss of activity. Therefore, the choice to replace proline with this analog must be guided by a thorough understanding of the desired peptide conformation for receptor binding.

Circular Dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of peptides. Peptides rich in proline often exhibit a characteristic polyproline II (PPII) helix spectrum, with a strong negative band around 205 nm and a weak positive band near 228 nm.[4] The incorporation of a rigid analog like this compound would likely alter this signature, potentially showing a more defined β-turn or other ordered structure, which would be reflected in the CD spectrum.

Experimental Protocols

To facilitate the exploration of this compound in your research, we provide the following validated protocols.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Wash1 Washing Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Cleavage Cleavage and Deprotection Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Figure 2: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-1-azabicyclo[2.2.1]heptane-4-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • For coupling of Fmoc-1-azabicyclo[2.2.1]heptane-4-carboxylic acid, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary due to potential steric hindrance.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy

Procedure:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, pH 7.4, or a water/acetonitrile mixture) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.

  • Measurement: Record the CD spectrum at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.

  • Data Analysis: Subtract the spectrum of the solvent blank from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).

Proteolytic Stability Assay

Procedure:

  • Peptide Solution: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS, pH 7.4).

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or serum) in the same buffer.

  • Incubation: Mix the peptide and enzyme solutions at a specific ratio (e.g., 1:100 enzyme:peptide by weight) and incubate at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide. The peak area of the intact peptide is plotted against time to determine the degradation rate and half-life.

Start Start Assay (Peptide + Enzyme) Incubation Incubation at 37°C Start->Incubation Sampling Aliquots taken at different time points Incubation->Sampling Quenching Quench Reaction (e.g., with TFA) Sampling->Quenching Analysis RP-HPLC Analysis Quenching->Analysis Data Determine Half-life Analysis->Data

Figure 3: Workflow for a typical proteolytic stability assay.

Conclusion

This compound represents a valuable tool for researchers and drug developers aiming to introduce significant conformational constraint into peptides. Its rigid bicyclic structure offers the potential to enhance proteolytic stability and lock a peptide into a bioactive conformation, thereby improving its therapeutic properties. While direct comparative data with proline is still emerging for this specific isomer, the principles of peptidomimetic design and the data from related constrained analogs strongly support its utility. The provided experimental protocols offer a starting point for the practical application of this promising building block in the design of next-generation peptide therapeutics.

References

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. PLoS One.
  • Circular dichroism spectra of proline-containing peptides. Protein Science.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry.
  • Degradation of proline peptides in peptidase-deficient strains of Salmonella typhimurium. Journal of Bacteriology.
  • Proline residues in the maturation and degradation of peptide hormones and neuropeptides. Experientia.
  • Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course...
  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
  • Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
  • Slow peptide bond formation by proline and other N-alkylamino acids in translation.
  • A new approach to enantiopure β-endo-substituted azabicyclic proline analogues by base induced epimeriz
  • Conformational Analysis of Peptides and Pseudopeptides Incorporating an endo-(2S,3R)-Norborn-5-ene Residue as a Turn Inducer. The Journal of Organic Chemistry.
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  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC.
  • SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES.

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Introduction: The Significance of Conformationally Restricted Scaffolds in Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Derivatives

In the intricate landscape of medicinal chemistry, the design of ligands with high affinity and selectivity for specific biological targets is paramount. The 1-azabicyclo[2.2.1]heptane scaffold, a rigid and conformationally constrained bicyclic amine, represents a privileged structure in the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). Its rigid framework, a structural analog of proline, reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity compared to more flexible molecules.[1][2] The incorporation of a carboxylic acid moiety at the 4-position introduces a key functional group for further derivatization, allowing for a systematic exploration of the structure-activity relationship (SAR).

This guide provides a comprehensive comparison of the biological activity of this compound derivatives. We will focus primarily on their role as modulators of nicotinic acetylcholine receptors (nAChRs), a critical family of ligand-gated ion channels.[3] The α7 nAChR subtype, in particular, is a major focus of research for its potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][5][6] This document will synthesize data from closely related azabicyclic structures to elucidate the principles governing their biological activity, supported by detailed experimental protocols for their evaluation.

The Target: α7 Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are integral to fast synaptic transmission in the nervous system.[7] The α7 subtype is a homopentameric channel (composed of five identical α7 subunits) that is highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cerebral cortex.[4] One of its key characteristics is its high permeability to calcium ions (Ca²⁺), which allows it to modulate a variety of downstream signaling pathways, including those involved in neurotransmitter release and synaptic plasticity.[8]

Modulation of the α7 nAChR can be achieved through several mechanisms:

  • Agonists: Ligands that bind to the receptor and trigger the opening of the ion channel.

  • Antagonists: Ligands that bind to the receptor but prevent it from being activated by an agonist.

  • Positive Allosteric Modulators (PAMs): Compounds that bind to a site distinct from the agonist binding site and enhance the receptor's response to an agonist, often by increasing the channel's open time or agonist affinity.[8][9]

Due to the rapid desensitization of α7 nAChRs in the presence of agonists, PAMs are of significant interest as they can amplify the effects of the endogenous neurotransmitter, acetylcholine, offering a potentially more nuanced therapeutic approach.[9][10]

Structure-Activity Relationship (SAR) of Azabicyclic Derivatives at nAChRs

While direct experimental data on this compound derivatives is emerging, a robust understanding of their potential biological activity can be derived from structurally similar azabicyclic amides and esters that have been extensively studied as α7 nAChR agonists.[11] The core azabicyclic structure serves as a rigid scaffold that correctly orients the key pharmacophoric elements for interaction with the receptor.

Key pharmacophoric features generally include:

  • A Basic Nitrogen Atom: The nitrogen within the bicyclic system is typically protonated at physiological pH, forming a critical cationic interaction with an anionic residue in the receptor's binding pocket.

  • A Hydrogen Bond Acceptor: An amide or ester linkage derived from the carboxylic acid provides a crucial hydrogen bond acceptor.

  • An Aromatic Moiety: An aromatic or heteroaromatic group, connected via the amide or ester linkage, engages in hydrophobic and/or π-stacking interactions within the binding site.

Modifications to these key areas have predictable effects on biological activity. For instance, in a series of related azabicyclic aryl amides, altering the substituents on the aromatic ring significantly impacted both potency and selectivity for the α7 nAChR.[11] This highlights the importance of the carboxylic acid at the 4-position of the 1-azabicyclo[2.2.1]heptane scaffold as a versatile handle for introducing diverse chemical functionalities to fine-tune pharmacological properties.

SAR_Principles cluster_scaffold This compound Derivative cluster_interactions Receptor Interactions Scaffold Core Scaffold (Rigid Bicyclic Amine) Carboxylic_Acid Carboxylic Acid Derivative (Amide/Ester Linkage) Scaffold->Carboxylic_Acid Position 4 Cationic_Interaction Cationic Interaction (Basic Nitrogen) Scaffold->Cationic_Interaction Provides Aromatic_Group Aromatic/Heteroaromatic Group Carboxylic_Acid->Aromatic_Group Linker H_Bond Hydrogen Bonding (Carbonyl Oxygen) Carboxylic_Acid->H_Bond Provides Hydrophobic_Interaction Hydrophobic/π-stacking (Aromatic Ring) Aromatic_Group->Hydrophobic_Interaction Provides Potency Binding Affinity & Potency Cationic_Interaction->Potency H_Bond->Potency Hydrophobic_Interaction->Potency

Caption: Key pharmacophoric elements and their interactions with the nAChR binding site.

Comparative Biological Data

The following table summarizes biological data for representative azabicyclic derivatives acting on nAChRs. This data, derived from potent and selective α7 nAChR agonists like PNU-282,987 and its analogs, serves as a predictive model for the activity of novel this compound derivatives.[11]

Compound ClassModification ApproachTarget ReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (% of ACh)
Azabicyclic Amide 1 Aryl Carboxylic Acid Fragment Explorationα7 nAChR~5-20~20-100High
Azabicyclic Amide 2 Azabicyclic Amine Modificationα7 nAChR~10-50~50-250High
Azabicyclic Ester 1 Variation in Ester Alcohol Groupα7 nAChR~20-100~100-500Moderate to High
Azabicyclic Amide 3 Substitution on Aromatic Ringα4β2 nAChR>1000>1000Low (High Selectivity)

Note: Data is representative and collated from studies on structurally related azabicyclic compounds to illustrate expected trends.[11]

Experimental Protocols for Biological Characterization

To objectively compare the biological activity of novel derivatives, standardized and robust assays are essential. The following protocols describe two fundamental techniques for characterizing ligand interactions with nAChRs.

Protocol 1: Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.[7][12]

Principle: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human α7 nAChR.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 nAChR antagonist.[13]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Competitor: 1 µM unlabeled α-Bungarotoxin.

  • Test Compounds: Derivatives of this compound dissolved in DMSO, then diluted in Assay Buffer.

  • Filtration Apparatus: 96-well cell harvester with GF/C filters (pre-soaked in 0.5% polyethylenimine).

  • Scintillation Cocktail & Counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (Assay Buffer only), Non-specific Binding (NSB, with unlabeled competitor), and Competition (various concentrations of test compound).

  • Incubation: To each well, add 50 µL of the appropriate solution (Buffer, NSB Competitor, or Test Compound), followed by 50 µL of [³H]-MLA (at a final concentration near its Kₔ, e.g., 1-2 nM). Initiate the binding reaction by adding 100 µL of the membrane preparation (10-20 µg protein/well).

  • Equilibration: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through the GF/C filter mat using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

  • Washing: Wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to remove unbound radioactivity.[7]

  • Detection: Transfer the filter discs to scintillation vials, add 4-5 mL of scintillation cocktail, and equilibrate for at least 4 hours.[7]

  • Counting: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow Prep 1. Prepare Reagents (Membranes, Radioligand, Test Compounds) Plate 2. Set up 96-Well Plate (Total, NSB, Competition) Prep->Plate Incubate 3. Add Reagents & Incubate (Reach Equilibrium) Plate->Incubate Filter 4. Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash 5. Wash Filters (Remove Unbound Radioactivity) Filter->Wash Count 6. Scintillation Counting (Measure CPM) Wash->Count Analyze 7. Data Analysis (Calculate IC₅₀ and Kᵢ) Count->Analyze Result Result: Binding Affinity (Kᵢ) Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Functional Calcium Flux Assay

This assay measures the ability of a compound to act as an agonist (by evoking a response) or an antagonist (by blocking an agonist-evoked response) by monitoring intracellular calcium changes using a fluorescent dye.

Principle: Activation of nAChRs, particularly the α7 subtype, leads to an influx of Ca²⁺ into the cell. A Ca²⁺-sensitive fluorescent dye loaded into the cells will exhibit increased fluorescence upon ion channel opening, which can be measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR).[15][16]

Materials:

  • Cell Line: GH4C1 or HEK293 cells stably expressing the human α7 nAChR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Dye: Fluo-4 AM or similar Ca²⁺ indicator.

  • Agonist: Acetylcholine or a reference agonist.

  • Test Compounds: Derivatives of this compound.

  • Instrumentation: FLIPR or a plate reader with kinetic fluorescence reading capability.

Procedure:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Aspirate the culture medium and add the fluorescent Ca²⁺ dye solution (e.g., Fluo-4 AM in Assay Buffer). Incubate for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of 100 µL of buffer in each well.

  • Compound Preparation: Prepare a separate 96-well compound plate with test compounds at 2x the final desired concentration.

    • Agonist Mode: Prepare serial dilutions of the test compound.

    • Antagonist Mode: Prepare a fixed concentration of the test compound, to be added before a standard concentration of a known agonist (e.g., EC₈₀ of acetylcholine).

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.

  • Assay Execution: The instrument will transfer 100 µL from the compound plate to the cell plate while simultaneously recording fluorescence.

    • Baseline: Record fluorescence for 10-20 seconds to establish a baseline.

    • Addition & Reading: The instrument adds the compound/agonist and continues to record fluorescence kinetically for 1-3 minutes.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Agonist Mode: Plot the response against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design of novel modulators of nicotinic acetylcholine receptors. Its inherent rigidity provides a strong foundation for developing ligands with high affinity and selectivity. By leveraging the carboxylic acid functional group as a point of diversification, medicinal chemists can systematically explore the structure-activity landscape to optimize pharmacological properties.

Comparative analysis with structurally related compounds strongly suggests that derivatives of this scaffold are likely to exhibit potent activity at α7 nAChRs. The detailed experimental protocols provided herein offer a robust framework for the empirical validation and characterization of these novel compounds. Future research should focus on synthesizing a focused library of amides and esters derived from this core structure and evaluating their activity in these assays. The ultimate goal is the identification of lead compounds with therapeutic potential for treating cognitive impairments in neurological and psychiatric disorders.

References

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Sources

A Senior Application Scientist's Guide to the Validation of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel peptide therapeutics with enhanced potency, stability, and target selectivity is a perpetual endeavor. The introduction of conformational constraints into peptide backbones is a powerful strategy to achieve these goals. 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a rigid bicyclic proline analogue, has emerged as a compelling building block in peptidomimetic design. Its unique, sterically constrained structure can pre-organize the peptide backbone into specific secondary structures, such as β-turns, thereby influencing biological activity.

This guide provides an in-depth, objective comparison of the methodologies and analytical validation required for the successful incorporation of this compound into synthetic peptides. We will delve into the causality behind experimental choices, present self-validating protocols, and support our claims with experimental data and authoritative references.

The Strategic Advantage of Conformational Constraint: this compound vs. Proline

Proline's unique cyclic structure already imparts a degree of rigidity to the peptide backbone, influencing cis-trans isomerization of the preceding peptide bond.[1] However, this compound takes this conformational restriction a step further. The bicyclic system locks the puckering of the five-membered ring, offering a more defined and predictable influence on the peptide's three-dimensional structure. This can lead to a higher population of the desired bioactive conformation, potentially increasing receptor affinity and biological potency.

FeatureL-ProlineThis compound
Structure Monocyclic (pyrrolidine ring)Bicyclic (fused pyrrolidine and piperidine rings)
Conformational Flexibility Ring puckering (endo/exo) and cis/trans isomerizationHighly restricted, fixed conformation
Induced Secondary Structure Can induce β-turnsPotent inducer of specific β-turn types
Metabolic Stability Susceptible to prolyl peptidasesIncreased resistance to enzymatic degradation

Experimental Workflow for Incorporation and Validation

The successful incorporation and validation of this compound into a peptide sequence is a multi-step process that demands careful optimization and rigorous analytical characterization. The following workflow provides a comprehensive overview of the key stages.

Peptide Synthesis and Validation Workflow cluster_0 Peptide Synthesis cluster_1 Purification and Analysis cluster_2 Structural Validation SPPS_Setup Solid-Phase Peptide Synthesis (SPPS) Setup Amino_Acid_Activation Amino Acid Activation SPPS_Setup->Amino_Acid_Activation Select Coupling Reagent Coupling Coupling Reaction Amino_Acid_Activation->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Monitor Completion Deprotection->Coupling Next Amino Acid Cleavage Cleavage and Deprotection Deprotection->Cleavage Final Cycle Crude_Analysis Crude Peptide Analysis (HPLC, MS) Cleavage->Crude_Analysis Purification Preparative HPLC Crude_Analysis->Purification Purity_Verification Purity Verification (Analytical HPLC) Purification->Purity_Verification MS_Confirmation Mass Spectrometry (MS/MS) Purity_Verification->MS_Confirmation NMR_Analysis NMR Spectroscopy (1D/2D) Purity_Verification->NMR_Analysis

A comprehensive workflow for the synthesis and validation of peptides containing this compound.

Part 1: Optimized Solid-Phase Peptide Synthesis (SPPS) Protocol

The incorporation of the sterically hindered this compound requires a robust coupling strategy to ensure high efficiency and minimize side reactions. The following Fmoc-based SPPS protocol is optimized for this purpose.

Materials:
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

  • Coupling Reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[2][3]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Step-by-Step Protocol:
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-1-Azabicyclo[2.2.1]heptane-4-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended coupling time is crucial for overcoming the steric hindrance of the bicyclic amino acid.

  • Monitoring Coupling Completion: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence. For standard amino acids, a coupling time of 1 hour is typically sufficient.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with dichloromethane (DCM) and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Lyophilization: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.

Part 2: Comparative Analysis of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically demanding amino acids. While traditional carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are cost-effective, they often lead to lower yields and higher racemization with hindered residues.[1] Uronium-based reagents, particularly HATU, have demonstrated superior performance in these challenging couplings.[3][4]

Coupling ReagentActivation MechanismAdvantagesDisadvantagesSuitability for this compound
DCC/HOBt Carbodiimide activationCost-effectiveLower efficiency with hindered amino acids, formation of insoluble DCU byproductNot recommended
HBTU/HOBt Uronium salt activationGood efficiencyCan cause side reactions with sensitive residuesModerate
HATU/DIPEA Uronium salt activation with HOAtHigh efficiency, rapid kinetics, low racemization, excellent for hindered amino acids[2][3]Higher costHighly Recommended
COMU/DIPEA Uronium salt with OxymaPureHigh efficiency, comparable to HATU, non-explosive byproducts[3]Higher costExcellent Alternative

The superior performance of HATU is attributed to the formation of a highly reactive OAt-active ester and the anchimeric assistance of the pyridine nitrogen in the 7-azabenzotriazole moiety, which facilitates the aminolysis reaction.[2]

Part 3: Analytical Validation of Peptide Integrity and Purity

Rigorous analytical validation is essential to confirm the successful incorporation of this compound and to determine the purity of the final peptide product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for assessing peptide purity.[5] Due to the increased hydrophobicity imparted by the bicyclic residue, modifications to standard HPLC protocols may be necessary.

Illustrative HPLC Purity Comparison:

Peptide SequenceRetention Time (min)Purity (%)
Ac-Ala-Pro-Ala-NH212.5>98%
Ac-Ala-(1-Azabicyclo[2.2.1]heptan-4-yl)-Ala-NH214.2>95%
Conditions: C18 column, linear gradient of 10-50% acetonitrile in water with 0.1% TFA over 30 minutes.

The later retention time of the peptide containing the bicyclic amino acid is indicative of its increased hydrophobicity. A shallow gradient is often required to achieve optimal resolution of the target peptide from any closely eluting impurities.[6]

Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the peptide's molecular weight, verifying the successful incorporation of the unnatural amino acid. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is the preferred method.[6]

Expected Mass Spectrometry Data:

Peptide SequenceCalculated Monoisotopic Mass (Da)Observed m/z ([M+H]+)
Ac-Ala-Pro-Ala-NH2314.1903315.1976
Ac-Ala-(1-Azabicyclo[2.2.1]heptan-4-yl)-Ala-NH2340.2216341.2289

Tandem mass spectrometry (MS/MS) can be employed to further confirm the peptide sequence by analyzing the fragmentation pattern.

Part 4: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution.[7] By comparing the NMR spectra of a peptide containing this compound with its proline-containing counterpart, the conformational impact of the bicyclic residue can be directly assessed.

Key NMR Parameters for Conformational Analysis:

  • Chemical Shift Dispersion: A wider dispersion of amide proton signals in the 1D ¹H NMR spectrum is indicative of a more well-defined and stable structure.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments reveal through-space proximities between protons, providing crucial distance constraints for structure calculation. The presence of specific NOE patterns can confirm the formation of β-turns.

  • ³J-Coupling Constants: The magnitude of the ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ.

The constrained nature of this compound is expected to result in a more homogeneous ensemble of conformations in solution, leading to sharper NMR signals and more defined structural features compared to the more flexible proline-containing analogue.

Case Study: 1-Azabicyclo[2.2.1]heptane Derivatives in Drug Discovery

The principles outlined in this guide are not merely theoretical. The incorporation of azabicyclo[2.2.1]heptane moieties has been successfully applied in the development of novel therapeutics. For instance, a novel inhibitor of dipeptidyl peptidase-4 (DPP-4), neogliptin, incorporates a 2-azabicyclo[2.2.1]heptane scaffold.[8][9] This compound demonstrated high potency and a favorable ADME profile, highlighting the potential of this constrained amino acid scaffold in designing effective drug candidates.

Conclusion

The incorporation of this compound into peptides is a valuable strategy for medicinal chemists seeking to enhance the therapeutic potential of peptide-based drugs. Success hinges on the selection of an appropriate, high-efficiency coupling reagent such as HATU to overcome the steric challenges of this unnatural amino acid. Rigorous analytical validation by HPLC and mass spectrometry is mandatory to ensure the purity and integrity of the synthesized peptide. Furthermore, conformational analysis by NMR spectroscopy can provide invaluable insights into the structural consequences of incorporating this rigid proline analogue. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently employ this compound to engineer the next generation of conformationally constrained peptide therapeutics.

References

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  • Sarpong, R., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 10835-10845.
  • Vasilevskis, E., et al. (2021). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 26(11), 3236.
  • Avenoza, A., et al. (2005). Application of a new methodology for the synthesis and resolution of a β-(thien-2-yl) proline with the 7-azanorbornane skeleton. ARKIVOC, 2005(9), 90-103.
  • Leman, L. J., & Ghadiri, M. R. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • Dyson, H. J., & Wright, P. E. (1998). Peptide Structure Determination by NMR. In Protein NMR Techniques (pp. 93-122). Humana Press.
  • Han, W. C., et al. (1999). 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor. Bioorganic & Medicinal Chemistry Letters, 9(13), 1875-1877.

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing Azabicyclo[2.2.1]heptane Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists introduce conformationally constrained amino acids that lock the peptide backbone into a specific, bioactive geometry. Proline is nature's own tool for this, but its conformational influence is limited. The synthesis of rigid proline analogues has therefore become a cornerstone of modern peptidomimetic design.

Among the most powerful of these analogues is the azabicyclo[2.2.1]heptane carboxylic acid scaffold. This bicyclic system severely restricts the torsional angles of the peptide backbone, acting as a potent inducer of secondary structures like β-turns and helices. This guide provides a comparative analysis of peptides containing this scaffold, focusing on the experimental workflows used to elucidate their three-dimensional structures and the profound impact these constraints have on peptide conformation.

While several isomers of this scaffold exist, this guide will focus on the most extensively studied derivatives in peptide chemistry—the 7-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane systems—as the body of published experimental data for isomers like 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid is currently limited. The principles and techniques discussed herein are, however, broadly applicable to the entire class of molecules.

The Azabicyclo[2.2.1]heptane Scaffold: A Comparison of Key Isomers

The positioning of the nitrogen atom and the carboxylic acid group within the bicyclo[2.2.1]heptane framework dictates the resulting geometry and its influence on the peptide chain. The most commonly utilized isomers in peptide design are shown below for comparison. The core focus of this guide will be on the well-documented 7-aza and 2-aza analogues, which serve as excellent models for this class of constrained amino acids.

  • This compound: A unique isomer with the nitrogen at a bridgehead position. While synthetically accessible, its application in peptide conformational studies is not yet widely reported in peer-reviewed literature.[1]

  • 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc): An achiral analogue of proline where the nitrogen atom is at the 7-position (bridge) and the carboxyl group is at the bridgehead. This specific geometry leads to significant distortion of the amide bond itself.[2][3]

  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: A chiral analogue where the nitrogen atom is at the bridge. The exo and endo diastereomers provide different spatial projections for the peptide chain.[4]

  • 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: A widely used chiral proline analogue where the nitrogen is part of the six-membered ring. It is a powerful constraint for inducing specific turn structures.[5]

The rigid bicyclic nature of all these isomers reduces the conformational freedom of the peptide backbone far more than proline itself.[6] This rigidity can enhance receptor affinity, improve metabolic stability, and increase target selectivity.[4]

Impact on Peptide Conformation: A Head-to-Head Comparison

The true utility of these scaffolds is revealed by their dramatic and predictable influence on peptide secondary structure. By comparing peptides containing these residues to their proline or glycine counterparts, we can quantify their conformational effects.

Induction of β-Turns and Extended Structures

The primary and most celebrated function of azabicyclo[2.2.1]heptane carboxylic acids is their ability to nucleate reverse turns.

A seminal study by Avenoza et al. replaced the proline residue in the dipeptide Piv-L-Ser-L-Pro-NHMe with 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc).[2] Solid-state conformational analysis revealed that the Piv-Ahc-L-Ser -NHMe sequence adopts a near-perfect type I β-turn .[2] In stark contrast, the diastereomeric Piv-L-Ser-Ahc -NHMe peptide was found to exist in a non-folded, extended conformation.[2] This demonstrates the profound, sequence-dependent nature of the conformational induction.

Furthermore, spectroscopic and simulation studies have shown that a C-terminal 7-azabicyclo[2.2.1]heptane amine can stabilize a β-strand-like extended conformation in the adjacent α-amino acid.[7] This makes the scaffold a versatile tool for inducing both compact turns and extended structures.

Amide Bond Distortion: A Unique Feature of the 7-Aza Scaffold

Perhaps the most intriguing feature of the 7-azabicyclo[2.2.1]heptane system is its ability to force the amide nitrogen into a pyramidal geometry.[8][9] A typical amide bond is planar due to the delocalization of the nitrogen's lone pair electrons. However, the strain inherent in the 7-aza bicyclic framework disrupts this planarity.

X-ray crystallographic analysis of Piv-Ahc-L-Ser-NHMe showed that the amide bond of the Ahc residue is significantly distorted, with a tilt angle of 29.2° and a twist angle of 10°.[2] This pre-distortion of the amide bond is crucial for mimicking the transition state of cis-trans isomerization, a slow, rate-limiting step in protein folding.[2][10] Peptides incorporating Ahc are therefore invaluable tools for studying the dynamics of protein folding and for designing molecules that can modulate the activity of peptidyl-prolyl isomerases.

Stabilization of Bioactive Conformations: A Case Study in Drug Design

The practical application of this conformational control is evident in drug discovery. In the development of antagonists for the NK2 receptor, researchers incorporated 7-azabicyclo[2.2.1]heptane-2-carboxylic acid isomers into analogues of the cyclic peptide antagonist L659877.[4] The resulting peptidomimetics showed enhanced antagonist affinity , suggesting that the rigid bicyclic scaffold successfully stabilized the bioactive conformation required for receptor binding.[4] This provides compelling evidence that azabicycloalkane amino acids can be used to pre-organize a peptide into its active shape, thereby improving its pharmacological properties.

Data Presentation: Comparative Conformational Parameters

The following table summarizes key dihedral angles obtained from X-ray crystallography, comparing a standard peptide turn with one induced by 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc).

Dihedral AngleIdeal Type I β-TurnPiv-L-Pro-L-Ala-NHMePiv-Ahc-L-Ser-NHMe[2]
φi+1 -60°-63°-91.5°
ψi+1 -30°-32°-1.5°
φi+2 -90°-79°-89.8°
ψi+2 8.3°
ωi+1 180°178°170.0°

The data clearly shows that while both peptides form a type I β-turn, the Ahc-containing peptide exhibits significant deviation in the φ and ψ angles of the i+1 residue (Ahc itself) and a more distorted amide bond (ωi+1 ≠ 180°). This is a direct consequence of the strain induced by the bicyclic scaffold and the resulting pyramidalization of the amide nitrogen.

Experimental Protocols

Achieving and verifying the conformational control imparted by these amino acids requires a robust, multi-step workflow encompassing synthesis, peptide assembly, and structural analysis.

Experimental Workflow Overview

G cluster_0 Part 1: Synthesis of Constrained Amino Acid cluster_1 Part 2: Peptide Assembly & Purification cluster_2 Part 3: Conformational Analysis syn_start 1. Diels-Alder Reaction (e.g., N-Boc-pyrrole + Dienophile) syn_reduce 2. Reduction & Purification syn_start->syn_reduce syn_hydrolysis 3. Ester Hydrolysis syn_reduce->syn_hydrolysis syn_end Fmoc/Boc-Protected Azabicyclo Amino Acid syn_hydrolysis->syn_end spps 4. Solid-Phase Peptide Synthesis (SPPS) (Incorporation of modified AA) syn_end->spps Input for SPPS cleavage 5. Cleavage from Resin & Deprotection spps->cleavage purify 6. HPLC Purification cleavage->purify peptide Purified Peptide purify->peptide nmr 7. NMR Spectroscopy (COSY, TOCSY, NOESY) peptide->nmr Analyze Conformation xray 8. X-Ray Crystallography (If single crystals obtained) peptide->xray model 9. Computational Modeling peptide->model structure 3D Structure Elucidation nmr->structure xray->structure model->structure cluster_0 NMR Data Acquisition cluster_1 Data Analysis & Structure Calculation TOCSY TOCSY Identifies amino acid spin systems Resonance Resonance Assignment Assign protons to specific residues TOCSY->Resonance NOESY NOESY NOESY->Resonance Restraints Distance & Dihedral Restraints NOE intensity → distance J-coupling → dihedral angle Resonance->Restraints Calculation Structure Calculation Molecular dynamics simulation (e.g., CYANA) Restraints->Calculation Structure {Final Structure Ensemble|Lowest energy conformers} Calculation->Structure

Sources

A Comparative Guide to 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid and Other Bicyclic Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic design of molecular architecture is paramount to achieving therapeutic success. The principle of conformational restriction—rigidifying a molecule to favor a specific bioactive conformation—has emerged as a powerful tool for enhancing potency, selectivity, and metabolic stability.[1][2][3] Bicyclic amino acids, which lock the flexible backbones of natural amino acids into well-defined three-dimensional shapes, are exemplary scaffolds in this endeavor.

This guide provides an in-depth comparison of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a unique conformationally constrained proline analogue, with other key bicyclic amino acids. We will explore their distinct structural features, delve into their synthesis and biological activities with supporting data, and provide validated experimental protocols for their evaluation.

The Strategic Advantage of the Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane, or norbornane, framework is a highly rigid carbocyclic system. Its locked, cage-like structure makes it an exceptional scaffold for creating amino acid mimics. By incorporating amino and carboxyl functional groups onto this framework, researchers can design probes to explore the precise topographical requirements of receptor binding pockets or enzyme active sites.[4] These rigid analogues can mimic specific folded or extended conformations of endogenous ligands like glutamic acid or gamma-aminobutyric acid (GABA), often with greater selectivity than their flexible counterparts.[4][5]

A Profile of this compound

This compound is a fascinating structural motif where a nitrogen atom is positioned at a bridgehead, creating a highly constrained tertiary amine.[6] This arrangement imparts distinct physicochemical properties and directs the orientation of the carboxylic acid group in a fixed vector, making it a valuable building block for probing specific biological targets.

Its rigid structure has been explored for interaction with several important target classes, including nicotinic acetylcholine receptors (nAChRs) and various peptidases, where precise conformational control is critical for potent and selective modulation.[7][8] The bridgehead nitrogen introduces a permanent positive charge under physiological conditions, which can be pivotal for establishing key ionic interactions within a binding site.

Comparative Analysis with Alternative Bicyclic Scaffolds

The utility of this compound is best understood in comparison to other bicyclic amino acids that have found applications in drug discovery.

  • 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH): Unlike our primary compound, BCH features the amino and carboxyl groups at the same carbon atom (C2), creating a rigid α-amino acid analogue.[9] It is widely recognized as a selective inhibitor of the L-type amino acid transporter (System L), which is responsible for transporting large neutral amino acids across cell membranes.[9][10] Its utility in studying L-dopa transport in dopaminergic neurons highlights a distinct biological application driven by a different substitution pattern on the same core scaffold.[9]

  • Bicyclic GABA Analogs: To enhance the activity and selectivity of GABA, researchers have constrained its structure within various bicyclic systems. For instance, (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid is a potent and highly selective inhibitor of the betaine/GABA transporter 1 (BGT1).[5] This compound utilizes a different bicyclic core (bicyclo[3.1.0]hexane) to achieve its specific pharmacological profile, demonstrating how variations in the ring system can profoundly impact target selectivity.[5]

  • Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitors: The 2-azabicyclo[2.2.1]heptane scaffold (where the nitrogen is not at the bridgehead) has been successfully incorporated into inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for type 2 diabetes.[11] In these compounds, the bicyclic moiety serves as a proline mimic that binds to the S2 subsite of the enzyme. This comparison illustrates how the placement of the nitrogen atom within the bicyclic system dictates its application as a proline surrogate.

Structural Comparison of Bicyclic Amino Acid Scaffolds

Synthesis_Workflow Start trans-4-hydroxy-L-proline Step1 Protection & Activation (Boc protection, Mesylation) Start->Step1 Establish chiral center Step2 Nucleophilic Substitution (Enolate addition) Step1->Step2 Introduce side chain Step3 Reduction & Activation (Ester to alcohol, Mesylation) Step2->Step3 Prepare for cyclization Step4 Deprotection & Cyclization (Boc removal, Intramolecular SN2) Step3->Step4 Form bicyclic ring End 1-Azabicyclo[2.2.1]heptane Core Structure Step4->End

Caption: Key stages in the enantioselective synthesis of the 1-azabicyclo[2.2.1]heptane core.

Methodology:

  • Starting Material Preparation: Begin with commercially available trans-4-hydroxy-L-proline. Protect the amine with a di-tert-butyl dicarbonate (Boc) group. The hydroxyl group is then activated by converting it to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine.

    • Rationale: The Boc group protects the nucleophilic amine during subsequent steps. Mesylation creates an electrophilic center required for the introduction of the second arm of the bicyclic system.

  • Side Chain Introduction: The mesylate is displaced via an SN2 reaction with the enolate of a suitable acetic ester derivative. This step introduces the two-carbon unit that will ultimately form the second bridge of the bicyclic system.

  • Functional Group Manipulation: The ester group of the newly introduced side chain is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride. This alcohol is then activated, similar to step 1, by converting it to a mesylate.

    • Rationale: This sequence converts the ester, which is not suitable for the final cyclization, into an alcohol and then into a reactive mesylate, setting the stage for the final ring closure.

  • Deprotection and Intramolecular Cyclization: The Boc protecting group is removed from the pyrrolidine nitrogen using an acid, such as trifluoroacetic acid. The resulting free secondary amine acts as an intramolecular nucleophile, attacking the mesylate at the end of the side chain to form the 1-azabicyclo[2.2.1]heptane ring system.

    • Rationale: This is the key bond-forming step. The proximity of the deprotected amine and the activated mesylate, enforced by the pyrrolidine ring, drives the intramolecular reaction to yield the thermodynamically stable bicyclic product.

  • Purification: The final product is purified using column chromatography or crystallization to yield the enantiomerically pure bicyclic amino acid derivative.

Protocol 2: Competitive Radioligand Binding Assay for nAChR Affinity

This protocol provides a self-validating system to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific nicotinic acetylcholine receptor subtype.

Assay_Workflow cluster_prep Preparation cluster_assay Incubation cluster_analysis Detection & Analysis Receptor_Prep Prepare membranes from cells expressing nAChR subtype Incubate Incubate: 1. Receptor Membranes 2. Radioligand (e.g., [³H]Epibatidine) 3. Test Compound Receptor_Prep->Incubate Ligand_Prep Prepare serial dilutions of test compound Ligand_Prep->Incubate Separate Separate bound/free ligand (Rapid filtration) Incubate->Separate Count Quantify bound radioactivity (Scintillation counting) Separate->Count Analyze Calculate IC50 and Ki values (Cheng-Prusoff equation) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay to determine nAChR affinity.

Methodology:

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) recombinantly expressing the human nAChR subtype of interest (e.g., α4β2 or α7). Homogenize cells and prepare membrane fractions by centrifugation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Receptor membranes (typically 50-100 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]Epibatidine), typically at or below its Kd value for the receptor.

    • Varying concentrations of the unlabeled test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Controls: Include wells for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known competitor like nicotine or cytisine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound ligand are trapped on the filter.

    • Rationale: This step must be rapid to prevent significant dissociation of the ligand-receptor complex.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand trapped in the filter.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound represents a structurally unique and valuable building block in the field of medicinal chemistry. Its rigid, bridgehead-nitrogen-containing framework offers a distinct approach to conformational constraint compared to other bicyclic amino acids like BCH or those based on different ring systems. By understanding the subtle yet critical differences in scaffold architecture—such as the placement of heteroatoms and functional groups—drug development professionals can more effectively select the appropriate building block to achieve desired potency and selectivity for a given biological target. The experimental frameworks provided here serve as a robust starting point for the synthesis and evaluation of novel therapeutics based on these powerful scaffolds.

References

Sources

Performance Evaluation of 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid and its Analogs in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological performance of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid and its structural analogs. While public domain data for this specific molecule is limited, the azabicyclo[2.2.1]heptane scaffold is a well-established pharmacophore, particularly for nicotinic acetylcholine receptors (nAChRs). This document will, therefore, serve as a comparative guide, leveraging data from well-characterized analogs to illustrate the experimental pathways for determining biological activity and selectivity.

We will delve into the primary biological targets for this compound class, provide detailed protocols for key assays, and present comparative data for relevant molecules to establish a performance benchmark. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel compounds based on this privileged scaffold.

The Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure for Neurological Targets

The rigid, bicyclic structure of azabicyclo[2.2.1]heptane provides a conformationally constrained scaffold that can present pharmacophoric elements in a precise three-dimensional orientation. This structural rigidity often leads to high affinity and selectivity for specific biological targets. The nitrogen atom within the bicyclic system can act as a key hydrogen bond acceptor or a protonated cation, mimicking the quaternary ammonium group of the endogenous neurotransmitter acetylcholine.

Consequently, derivatives of this scaffold have been extensively explored as ligands for nAChRs, a family of ligand-gated ion channels involved in a wide range of physiological and pathological processes in the central and peripheral nervous systems. Modulation of nAChR activity is a key strategy in the development of therapeutics for nicotine addiction, pain, cognitive disorders, and neurodegenerative diseases.

Primary Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)

Based on extensive structure-activity relationship (SAR) studies of related compounds, the primary biological target for this compound is predicted to be the nAChR family. These receptors are pentameric ion channels composed of various combinations of α and β subunits, leading to a diversity of subtypes with distinct pharmacology and tissue distribution. The most studied subtypes in the context of CNS drug discovery are the α4β2 and α7 receptors.

To thoroughly characterize a novel azabicyclo[2.2.1]heptane derivative, a tiered screening approach is recommended, starting with binding affinity at the most likely nAChR subtypes, followed by functional characterization of agonist or antagonist activity.

Comparative Performance at nAChRs: Varenicline and Epibatidine Derivatives

To provide a tangible benchmark for performance, we will compare the known activities of two well-characterized drugs that, while not direct analogs of the carboxylic acid, share structural similarities and target nAChRs: Varenicline and Epibatidine . Varenicline is a partial agonist at α4β2 nAChRs and is used as a smoking cessation aid. Epibatidine is a potent nAChR agonist with strong analgesic properties, though its therapeutic use is limited by toxicity.

Table 1: Comparative Binding Affinities (Ki) at nAChR Subtypes

CompoundnAChR SubtypeKi (nM)SpeciesReference
Varenicline α4β20.06 - 0.4Human/Rat[1][2]
α7125 - 322Human[1][2]
α6β2*0.12Rat[3]
α3β4>8000Human[1]
α1β1δε (muscle)>8000Human[1]
(+/-)-Epibatidine α4β20.04Human[4]
α720Human[4]
α3β42.5Human[4]
α1β1δε (muscle)5700Torpedo[5]
(-)-Epibatidine α4β20.05Human[4]
α70.23Human[4]
(+)-Epibatidine α4β20.06Human[4]
α70.15Human[4]

Note: The asterisk in α6β2 indicates the potential presence of other subunits in the receptor complex.*

Table 2: Comparative Functional Activity (EC50 and Efficacy) at nAChR Subtypes

CompoundnAChR SubtypeEC50 (µM)Efficacy (% of ACh response)SpeciesReference
Varenicline α4β22.313.4% (Partial Agonist)Rat[6]
α71893% (Full Agonist)Rat[6]
α3β45575%Rat[6]
α6β2*0.00749% (Partial Agonist vs Nicotine)Rat[3]
(+/-)-Epibatidine α4β20.017Full AgonistHuman[5]
α71.1Full AgonistHuman[5]
α3β40.019Full AgonistHuman[5]
α1β1δε (muscle)1.6Full AgonistTorpedo[7]

Beyond the Primary Target: The Importance of Selectivity Profiling

A critical aspect of drug development is ensuring the selectivity of a compound for its intended target to minimize off-target effects. Therefore, it is crucial to screen this compound and its analogs against a panel of other receptors, enzymes, and ion channels.

A relevant example comes from a structurally related compound, a derivative of 2-azabicyclo[2.2.1]heptane, which has been identified as a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[8][9]

Table 3: Activity at a Non-nAChR Target - DPP-4

CompoundTargetIC50 (nM)Reference
Neogliptin (Compound 12a) DPP-416.8 ± 2.2[8][9]
Compound 9a DPP-44.3[10]

This finding underscores the importance of broad profiling to uncover potential polypharmacology or to identify novel therapeutic applications for a given scaffold.

Experimental Protocols

To facilitate the evaluation of novel azabicyclo[2.2.1]heptane derivatives, we provide detailed, step-by-step protocols for key in vitro assays.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity for the target nAChR subtype.

Workflow for nAChR Radioligand Binding Assay

G prep Prepare cell membranes expressing the nAChR subtype incubation Incubate membranes, radioligand, and competitor to reach equilibrium prep->incubation radioligand Prepare radioligand solution (e.g., [3H]Epibatidine) radioligand->incubation competitor Prepare serial dilutions of test compound competitor->incubation filtration Separate bound and free radioligand via rapid vacuum filtration incubation->filtration quantification Quantify bound radioactivity using liquid scintillation counting filtration->quantification analysis Calculate IC50 and Ki values using Cheng-Prusoff equation quantification->analysis

Caption: Workflow for nAChR Radioligand Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand (e.g., [3H]Epibatidine at a concentration near its Kd), and a range of concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known nAChR ligand, e.g., nicotine).

  • Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

nAChR Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay measures the functional activity (agonist or antagonist) of a compound by recording the ion currents flowing through nAChRs expressed in Xenopus oocytes.

Workflow for TEVC Assay in Xenopus Oocytes

G oocyte_prep Harvest and prepare Xenopus laevis oocytes injection Inject oocytes with cRNA encoding nAChR subunits oocyte_prep->injection incubation Incubate oocytes for 2-7 days to allow receptor expression injection->incubation recording Perform two-electrode voltage clamp recordings incubation->recording application Apply test compound and measure current responses recording->application analysis Generate dose-response curves to determine EC50/IC50 and efficacy application->analysis

Caption: Workflow for Two-Electrode Voltage Clamp Assay.

Step-by-Step Protocol:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with a solution containing the cRNAs for the desired nAChR subunits.

    • Incubate the injected oocytes in a buffered solution for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application and Data Acquisition:

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • Record the resulting transmembrane currents. Agonists will elicit an inward current, while antagonists will inhibit the current elicited by a known agonist.

    • Ensure adequate washout periods between compound applications.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Normalize the responses to a maximal response elicited by a saturating concentration of a full agonist (e.g., acetylcholine).

    • Plot the normalized current as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This is a biochemical assay to determine the inhibitory activity of a compound against the DPP-4 enzyme.

Workflow for DPP-4 Inhibition Assay

G reagent_prep Prepare DPP-4 enzyme, substrate (e.g., Gly-Pro-AMC), and buffer preincubation Pre-incubate DPP-4 enzyme with test compound reagent_prep->preincubation inhibitor_prep Prepare serial dilutions of test compound inhibitor_prep->preincubation reaction_init Initiate reaction by adding substrate preincubation->reaction_init incubation Incubate at 37°C reaction_init->incubation detection Measure fluorescence of the cleaved product (AMC) incubation->detection analysis Calculate % inhibition and determine IC50 detection->analysis

Sources

A Comparative Guide to Validating Target Engagement for 1-Azabicyclo[2.2.1]heptane-4-carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern and classical techniques for validating the target engagement of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid derivatives. These scaffolds are privileged structures in medicinal chemistry, frequently developed as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels critical in neurotransmission.[1][2][3] Dysregulation of nAChR activity is implicated in numerous neurological disorders, making them a key therapeutic target.[4]

Confirming that a compound physically interacts with its intended target within a biological system—a concept known as target engagement—is a cornerstone of modern drug discovery. It provides the mechanistic link between a compound's binding affinity and its ultimate pharmacological effect, mitigating the risk of advancing compounds that work through off-target effects or other artifacts.[5] This guide moves from direct, cell-free biophysical assessments to complex, cell-based functional readouts, explaining the rationale behind each experimental choice to build a self-validating cascade of evidence.

The Target Engagement Validation Cascade

Successful validation relies not on a single experiment, but on a multi-faceted approach. Different techniques provide complementary information, from direct binding kinetics to cellular functional response. The choice of assay depends on the stage of the drug discovery process, the available resources, and the specific questions being asked.

Target_Engagement_Workflow cluster_0 Phase 1: Direct Binding Confirmation (Cell-Free) cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Validation SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) CETSA Cellular Thermal Shift Assay (CETSA) (Intracellular Binding) SPR->CETSA Confirm cellular permeability & binding ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Affinity) ITC->CETSA DSF Differential Scanning Fluorimetry (DSF) (Binding Screen) DSF->SPR Validate hits FUNC Functional Assays (Ion Flux, Electrophysiology) CETSA->FUNC Link binding to functional outcome BRET Bioluminescence Resonance Energy Transfer (BRET) (Live-Cell Occupancy) BRET->FUNC RLA Radioligand Binding (Affinity at Receptor Complex) RLA->FUNC

Caption: A typical workflow for validating target engagement, from initial cell-free binding confirmation to cellular and functional validation.

Part 1: Biophysical Methods for Direct Binding Assessment (Cell-Free)

Biochemical and biophysical assays provide the most direct and unambiguous evidence of a physical interaction between a compound and its purified protein target.[6] These methods are essential for initial hit validation, structure-activity relationship (SAR) studies, and for understanding the fundamental properties of the binding event.[5][7]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[8] It has become a gold standard for characterizing binding kinetics.[9]

  • Principle of Causality: SPR detects changes in the refractive index at the surface of a sensor chip as an analyte (the compound) flows over an immobilized ligand (the nAChR protein or its extracellular domain).[10] This change is directly proportional to the mass accumulating on the surface, allowing for the real-time measurement of association (k_on) and dissociation (k_off) rates. The equilibrium dissociation constant (K_D) can then be calculated (K_D = k_off / k_on).

  • Data Presentation:

    Parameter Description Typical Value Range for nAChR Ligands
    K_D (M) Dissociation Constant (Affinity) 10⁻¹⁰ to 10⁻⁶ M (pM to µM)
    k_on (M⁻¹s⁻¹) Association Rate Constant 10⁴ to 10⁷
    k_off (s⁻¹) Dissociation Rate Constant 10⁻⁵ to 10⁻¹

    | Response Units (RU) | Signal proportional to bound mass | Varies with compound size and receptor immobilization |

  • Experimental Protocol: SPR Analysis of Compound Binding to nAChRα7

    • Immobilization: Covalently immobilize purified, recombinant nAChRα7 extracellular domain onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-4000 RU.

    • System Priming: Prime the system with running buffer (e.g., HBS-EP+, pH 7.4, 0.05% Tween-20) to establish a stable baseline.

    • Analyte Injection: Prepare a serial dilution of the this compound compound (e.g., from 1 nM to 10 µM) in running buffer.

    • Binding Measurement: Inject each concentration over the sensor surface for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds). A blank buffer injection serves as a double reference.

    • Regeneration: If necessary, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next cycle.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on, k_off, and K_D values.[11]

Isothermal Titration Calorimetry (ITC)

ITC is the only technique that directly measures the thermodynamic parameters of binding in a single experiment, providing a complete energetic profile of the interaction.[12][13]

  • Principle of Causality: ITC measures the minute heat changes that occur when two molecules interact.[14] A solution of the compound is titrated into a solution containing the purified target protein. The heat released (exothermic) or absorbed (endothermic) is measured. The resulting data are used to determine the binding affinity (K_D), stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[15]

  • Data Presentation:

    Parameter Description Information Gained
    K_D (M) Dissociation Constant (Affinity) How tightly the compound binds.
    n Stoichiometry The molar ratio of compound to protein in the complex.
    ΔH (kcal/mol) Enthalpy Change Heat change from making/breaking bonds (e.g., H-bonds).

    | ΔS (cal/mol·K) | Entropy Change | Change in disorder, often related to hydrophobic effects and conformational changes. |

  • Experimental Protocol: ITC Analysis of Compound Binding

    • Sample Preparation: Dialyze both the purified nAChR protein and the compound into the identical buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Degas all solutions thoroughly.

    • Instrument Setup: Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter. Load the compound solution (e.g., 100-200 µM) into the injection syringe.

    • Titration: Perform a series of small, timed injections (e.g., 20 injections of 2 µL each) of the compound into the protein solution while maintaining a constant temperature.

    • Data Acquisition: Record the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Data Analysis: Integrate the heat-rate peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the resulting isotherm to a binding model to determine K_D, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnK_D).[15]

Part 2: Cell-Based Methods for Validating Intracellular Engagement

Confirming that a compound engages its target in the complex milieu of a living cell is a critical step.[6] Cell-based assays account for factors like membrane permeability, metabolism, and engagement with the target in its native conformation and environment.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method for verifying target engagement in intact cells and even tissues.[16]

  • Principle of Causality: The binding of a ligand to its target protein generally increases the protein's thermal stability.[17] In CETSA, cells are treated with the compound and then heated. The stabilized target protein remains soluble at higher temperatures compared to the unbound protein, which denatures and aggregates. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blot or mass spectrometry.[16][18]

CETSA_Workflow A 1. Treat intact cells with compound or vehicle B 2. Heat cell suspension across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., Western Blot) C->D E 5. Plot protein abundance vs. temperature D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Experimental Protocol: Western Blot-based CETSA

    • Cell Culture & Treatment: Culture cells expressing the target nAChR subtype (e.g., SH-SY5Y or transfected HEK293 cells) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1 hour.

    • Heating: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using SDS-PAGE and Western blotting with a specific antibody against the nAChR subunit.

    • Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated control against temperature. A shift in the melting curve to higher temperatures in the compound-treated samples indicates target engagement.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that can be used to measure target engagement in real-time in living cells.[19][20] The NanoBRET™ assay is a particularly sensitive version of this technology.[21]

  • Principle of Causality: The target protein (nAChR) is fused to a highly efficient luciferase enzyme (e.g., NanoLuc®). A cell-permeable fluorescent tracer that binds to the same site as the test compound is added to the cells. When the tracer binds to the NanoLuc-tagged receptor, the energy from the luciferase substrate reaction is transferred to the fluorophore, generating a BRET signal.[22] An unlabeled test compound that engages the target will compete with and displace the fluorescent tracer, leading to a dose-dependent decrease in the BRET signal.[23]

BRET_Principle cluster_0 High BRET Signal (No Competitor) cluster_1 Low BRET Signal (Competitor Present) Target_A nAChR-NanoLuc Tracer_A Fluorescent Tracer Target_A->Tracer_A Binding Signal_A Energy Transfer (BRET) Tracer_A->Signal_A Emits Light Target_B nAChR-NanoLuc Compound_B Test Compound Target_B->Compound_B Binding Tracer_B Fluorescent Tracer NoSignal_B No BRET

Caption: Principle of a competitive BRET assay for target engagement.

  • Experimental Protocol: NanoBRET™ Target Engagement Assay

    • Cell Preparation: Seed HEK293 cells transiently or stably expressing the NanoLuc-nAChR fusion protein into a 96- or 384-well white assay plate.

    • Compound Addition: Prepare serial dilutions of the test compound in assay medium and add them to the cells.

    • Tracer & Substrate Addition: Add the fluorescent tracer and the NanoLuc substrate (e.g., furimazine) to the wells.

    • Incubation: Incubate the plate at 37°C for a period sufficient to reach binding equilibrium (typically 1-2 hours).

    • Signal Detection: Measure the luminescence signals at two wavelengths simultaneously using a plate reader with appropriate filters: one for the donor (NanoLuc, ~460 nm) and one for the acceptor (tracer, >600 nm).

    • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀, which reflects the compound's affinity in living cells.

Part 3: Functional Validation of nAChR Engagement

The ultimate validation of target engagement is demonstrating that the binding event leads to a measurable change in the target's biological function. For nAChRs, which are ion channels, this involves measuring changes in ion flow or membrane potential.[1]

Radioligand Binding Assays

While often performed on cell membrane preparations, radioligand binding is a gold-standard functional assay in pharmacology that measures a compound's ability to bind to the receptor in its near-native state.[24]

  • Principle of Causality: This is a competitive assay where the unlabeled test compound competes for binding to the nAChR with a known radiolabeled ligand (e.g., [³H]-Epibatidine or [³H]-Cytisine).[25][26] The amount of radioactivity detected is inversely proportional to the affinity of the test compound. This method quantifies the affinity (as an inhibition constant, Kᵢ) of a compound for the receptor population.[4]

  • Experimental Protocol: Competitive Radioligand Binding

    • Membrane Preparation: Prepare cell membranes from tissue (e.g., rat brain) or cultured cells expressing the nAChR subtype of interest.[26]

    • Assay Setup: In a multi-well plate, incubate the membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60-120 minutes at 4°C or room temperature).[4]

    • Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.

    • Detection: Measure the radioactivity trapped on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Electrophysiology and Ion Flux Assays

These assays directly measure the primary function of nAChRs: ion conduction.

  • Principle of Causality: Agonist binding to an nAChR opens its intrinsic channel, allowing cations (Na⁺, K⁺, Ca²⁺) to flow across the cell membrane, which depolarizes the cell.[4] Antagonists block this effect. Electrophysiology (e.g., patch-clamp) provides a high-fidelity measurement of these ion currents.[1] Higher-throughput alternatives include fluorescent assays that measure changes in membrane potential or intracellular calcium, or assays that measure the flux of a radioactive ion tracer like ⁸⁶Rb⁺.

  • Data Presentation:

    Assay Type Parameter Description
    Agonist Mode EC₅₀ The concentration of compound that produces 50% of the maximal functional response.

    | Antagonist Mode | IC₅₀ | The concentration of compound that inhibits 50% of the response to a fixed concentration of an agonist. |

  • Experimental Workflow: Membrane Potential Assay

    • Cell Plating: Plate cells expressing the target nAChR subtype in a 384-well plate.

    • Dye Loading: Load the cells with a fluorescent membrane potential-sensitive dye.

    • Compound Addition: Add varying concentrations of the test compound (for antagonist mode, pre-incubate before adding agonist).

    • Agonist Stimulation: Add a known nAChR agonist (like acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Signal Reading: Immediately measure the change in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

    • Data Analysis: Normalize the fluorescence change and plot against compound concentration to determine EC₅₀ or IC₅₀ values.

Comparative Summary of Target Engagement Methods

MethodThroughputSample TypeInformation GainedLabel-Free?Key AdvantageKey Limitation
SPR MediumPurified ProteinK_D, k_on, k_offYesGold standard for binding kinetics.[9]Requires purified, stable protein; potential immobilization artifacts.
ITC LowPurified ProteinK_D, ΔH, ΔS, nYesComplete thermodynamic profile in one experiment.[12]Requires large amounts of pure protein; low throughput.
DSF/TSA HighPurified ProteinT_m shift (qualitative binding)No (dye)High-throughput, low sample consumption, cost-effective screen.[5]Indirect; may not work for all proteins or ligands.
CETSA Low-MediumIntact Cells, TissuesIntracellular target bindingYes (for protein)Confirms engagement in a native cellular context.[18]Throughput can be limited (WB); MS is complex.
BRET HighLive CellsIntracellular K_D / IC₅₀No (tags)Real-time measurement in live cells; high sensitivity.[19]Requires genetic modification of cells and a specific tracer.
Radioligand Binding HighCell MembranesK_i (Affinity)No (radio)Gold standard for receptor pharmacology; robust and sensitive.[24]Requires radioactivity; provides endpoint data only.
Functional Assays HighLive CellsEC₅₀ / IC₅₀ (Potency)No (dyes)Links target binding to a direct physiological outcome.Indirect measure of binding; susceptible to pathway-related artifacts.

Conclusion

Validating the target engagement of this compound compounds for their intended nAChR targets requires a rigorous, multi-pronged strategy. No single method is sufficient. A robust validation cascade begins with direct biophysical methods like SPR or ITC to confirm a physical interaction and characterize its properties. This is followed by crucial cell-based assays such as CETSA or NanoBRET to demonstrate that the compound reaches and binds its target inside a living cell. Finally, functional assays like electrophysiology or ion flux measurements provide the ultimate proof that this engagement translates into the desired biological modulation. By systematically applying this portfolio of techniques, researchers can build a compelling, self-validating data package that significantly increases the confidence in a compound's mechanism of action and its potential as a therapeutic candidate.

References

  • Bathla, P., Mujawar, A., De, A., & Sandanaraj, B. S. (2020). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Central Science. Available at: [Link]

  • Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers Media. Available at: [Link]

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  • King, D., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ASSAY and Drug Development Technologies. Available at: [Link]

  • Domainex. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Domainex. Available at: [Link]

  • ResearchGate. (n.d.). Schematic illustration of bioluminescence resonance energy transfer... ResearchGate. Available at: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]

  • Carper, B., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports. Available at: [Link]

  • Ishizeki, J., et al. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers in Pharmacology. Available at: [Link]

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Sources

Safety Operating Guide

Navigating the Disposal of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the pursuit of innovation drives us, a foundational commitment to safety and environmental stewardship must underpin all our laboratory operations. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid, a compound characterized by its bicyclic amine structure and carboxylic acid functionality. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for handling heterocyclic carboxylic acids, ensuring a robust and scientifically grounded approach to waste management.

I. Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. The structure of this compound incorporates two key functional groups that dictate its chemical behavior and, consequently, its disposal requirements: a heterocyclic amine and a carboxylic acid.

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While generally weak acids, carboxylic acids can be corrosive and pose hazards upon contact with skin and eyes.[1][2] They react exothermically with bases in neutralization reactions.[3] It is crucial to avoid storing or mixing carboxylic acids with bases or strong oxidizing agents to prevent uncontrolled reactions.[1][4]

  • Heterocyclic Amine Group: Heterocyclic amines are a class of compounds that can present toxicological concerns. Some have been identified as potential carcinogens.[5][6][7] While the specific toxicity of this compound is not established, it is prudent to handle it with appropriate caution to minimize exposure.

Based on these functional groups, it is reasonable to infer that this compound is a solid organic acid that may be irritating to the skin, eyes, and respiratory tract.

II. Personal Protective Equipment (PPE) and Spill Management

A proactive approach to safety begins with the consistent use of appropriate PPE. When handling this compound in any form—solid, solution, or as waste—the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place the contained waste into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

III. Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations. The following procedures provide a general framework that should be adapted to your institution's specific guidelines.

Proper segregation is the cornerstone of safe chemical waste disposal.

  • Solid Waste: Unused or expired this compound, as well as contaminated items like weigh boats and filter paper, should be collected in a designated, sealed container for solid organic acid waste.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container for liquid organic waste. Do not mix with other waste streams, particularly bases or strong oxidizing agents.[9]

  • Container Selection: Use containers that are compatible with acidic organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").

For dilute aqueous solutions of this compound that do not contain other hazardous materials (e.g., heavy metals), neutralization may be a viable pre-treatment step.[10][11]

Protocol for Neutralization:

  • Work in a Fume Hood: Always perform neutralization reactions in a well-ventilated chemical fume hood.

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water to dilute it.

  • Slow Addition of Base: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution.[12][13] Avoid using strong bases like sodium hydroxide unless you are experienced with the significant heat generation.

  • Monitor pH: Continuously monitor the pH of the solution using a pH meter or pH paper. The target pH should be between 6 and 8.

  • Disposal of Neutralized Solution: Once neutralized, the solution may be permissible for drain disposal, depending on local regulations. Always flush with copious amounts of water.[14]

Note: This procedure is only for the carboxylic acid functionality and does not eliminate any potential hazards from the heterocyclic amine portion of the molecule.

The ultimate disposal of this compound, whether in solid form or as concentrated liquid waste, should be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of organic compounds.[15] The combustion of nitrogen-containing organic compounds will produce carbon dioxide, water, and various oxides of nitrogen.[16][17] Modern incinerators are equipped with scrubbers and other pollution control devices to minimize the release of harmful substances into the atmosphere.[18]

IV. Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_characterization Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path start This compound Waste is_solid Solid or Liquid? start->is_solid solid_container Collect in Labeled Solid Organic Acid Waste Container is_solid->solid_container Solid is_dilute_aqueous Dilute Aqueous Solution (No other hazards)? is_solid->is_dilute_aqueous Liquid solid_disposal Arrange for Professional Hazardous Waste Disposal (Incineration) solid_container->solid_disposal conc_liquid_container Collect in Labeled Liquid Organic Waste Container is_dilute_aqueous->conc_liquid_container No neutralize Neutralize with Weak Base to pH 6-8 in Fume Hood is_dilute_aqueous->neutralize Yes liquid_disposal Arrange for Professional Hazardous Waste Disposal (Incineration) conc_liquid_container->liquid_disposal check_local_regs Check Local Regulations for Drain Disposal neutralize->check_local_regs check_local_regs->conc_liquid_container Not Permitted drain_disposal Dispose Down Drain with Copious Water check_local_regs->drain_disposal Permitted

Caption: Decision workflow for the disposal of this compound.

V. Summary of Disposal Considerations
Waste TypeContainerOn-Site TreatmentFinal Disposal MethodKey Considerations
Solid Waste Labeled, sealed container for solid organic acidsNoneIncineration via a licensed hazardous waste facilityAvoid creating dust. Segregate from bases and oxidizers.
Concentrated Liquid Waste Labeled, sealed container for liquid organic wasteNoneIncineration via a licensed hazardous waste facilitySegregate from incompatible chemicals.
Dilute Aqueous Solution N/A (if neutralized) or Liquid Organic Waste ContainerNeutralization to pH 6-8 with a weak baseDrain disposal (if permitted by local regulations) or IncinerationConfirm absence of other hazardous components before neutralization.
VI. Conclusion

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For this compound, a prudent approach involves treating it as a potentially hazardous solid organic acid. By following the principles of hazard assessment, proper segregation, and compliant disposal methods outlined in this guide, researchers can ensure they are meeting their ethical and regulatory obligations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

References

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  • Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines.
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  • Coggon, M. M., Veres, P. R., Yuan, B., Koss, A., Warneke, C., Gilman, J. B., ... & de Gouw, J. A. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • Government of Canada. (2019, March 8). Carboxylic Acids Group - information sheet. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. Retrieved from [Link]

  • CLEAPSS. (n.d.). Student safety sheets 23 Ethanoic (acetic) acid. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Treat Acid Waste: A Comprehensive Guide. Retrieved from [Link]

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  • Reddit. (2016, March 5). What are the typical results when organic nitrogen compounds burn?. r/chemistry. Retrieved from [Link]

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Comprehensive Safety and Handling Guide for 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-Azabicyclo[2.2.1]heptane-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested safety insights to ensure the well-being of laboratory personnel and environmental integrity.

Understanding the Compound: A Proactive Stance on Safety
  • Skin and Eye Irritation/Corrosion: The carboxylic acid moiety suggests corrosive properties, while the amine group can also cause irritation. Direct contact can lead to skin irritation, serious eye irritation, or potentially severe burns and eye damage.[1]

  • Respiratory Tract Irritation: As a solid, airborne dust can cause respiratory irritation.[1]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or if the dust is inhaled.

Given these potential hazards, a cautious approach is paramount. All personnel handling this compound must be thoroughly trained on the procedures outlined in this guide.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when handling larger quantities or when there is a splash hazard.[1]Protects against dust particles and potential splashes, which can cause serious eye damage.[1]
Hand Protection Nitrile or Neoprene gloves.[2][3][4][5] Double-gloving is recommended.Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals, including weak acids and amines.[2][3][4][5] Double-gloving provides additional protection in case of a tear or pinhole in the outer glove.
Body Protection A laboratory coat, buttoned, with long sleeves. For larger quantities, a chemical-resistant apron over the lab coat is advised.Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate particulate filter is necessary.Minimizes the inhalation of airborne dust particles, which can cause respiratory tract irritation.[1]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.

Expert Insight on Glove Selection:

While nitrile gloves offer good resistance to a variety of chemicals, including weak acids and some organic solvents, their performance against specific amines can vary.[3][6] Neoprene gloves generally provide robust protection against a broad range of acids and bases.[2][4][5] For prolonged handling or in situations with a high risk of splash contact, it is advisable to consult the glove manufacturer's specific chemical resistance charts. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Work Area Designate Work Area Gather Materials Gather Materials Designate Work Area->Gather Materials 1 Don PPE Don PPE Gather Materials->Don PPE 2 Weigh Compound Weigh Compound Don PPE->Weigh Compound 3 Dissolve/React Dissolve/React Weigh Compound->Dissolve/React 4 Clean Up Clean Up Dissolve/React->Clean Up 5 Doff PPE Doff PPE Clean Up->Doff PPE 6 Wash Hands Wash Hands Doff PPE->Wash Hands 7

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Protocol:

  • Designate a Work Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood to control dust.

  • Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the designated area.

  • Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound:

    • Tare the balance with a weigh boat.

    • Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.

    • If any solid is spilled, clean it up immediately following the spill cleanup procedure below.

  • Dissolving or Reacting the Compound:

    • Add the weighed solid to the reaction vessel within the fume hood.

    • Slowly add the solvent or other reactants. Be aware of any potential exothermic reactions.

  • Immediate Cleanup:

    • Clean any contaminated glassware and equipment promptly.

    • Wipe down the work surface with an appropriate solvent and then with soap and water.

  • Doffing PPE:

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, face shield, goggles, inner gloves, and finally, respiratory protection if worn.

    • Dispose of disposable PPE in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Disposal Decision Tree

Waste Generated Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Is it solid? Liquid Waste Liquid Waste Solid Waste->Liquid Waste No Collect in Labeled Container Collect in Labeled Container Solid Waste->Collect in Labeled Container Yes Liquid Waste->Collect in Labeled Container Contaminated PPE Contaminated PPE Contaminated PPE->Collect in Labeled Container Store in SAA Store in SAA Collect in Labeled Container->Store in SAA Arrange for EHS Pickup Arrange for EHS Pickup Store in SAA->Arrange for EHS Pickup

Caption: A decision-making workflow for the proper segregation and disposal of waste.

Step-by-Step Disposal Procedures:

  • Waste Segregation and Collection:

    • Solid Waste: Collect all solid waste containing this compound, including unused product and contaminated spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[7]

    • Liquid Waste: Collect any solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Contaminated Consumables: Dispose of all contaminated disposable items, such as gloves, weigh boats, and pipette tips, in the designated solid hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and any other relevant hazard warnings (e.g., "Irritant").

  • Storage:

    • Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Ensure the SAA is away from incompatible materials.

  • Arrangement for Pickup:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.[7]

Important Note on Neutralization: While simple carboxylic acids can sometimes be neutralized for disposal, this is not recommended for this compound without a thorough hazard analysis and explicit approval from your institution's EHS department. The amine functional group and the complex bicyclic structure may lead to unpredictable reactions or byproducts.

By adhering to these rigorous safety and handling protocols, you contribute to a safer research environment and ensure the responsible management of chemical reagents.

References

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]

  • PowerPak. (2025, September 6). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]

  • Unchained. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • T-Safety. (2024, August 8). A Guide to Chemical-Resistant Gloves. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.